2-Ethyl-4,5-dimethylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4,5-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVOKJOZBJOWZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335095 | |
| Record name | 2-Ethyl-4,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873-64-3 | |
| Record name | 2-Ethyl-4,5-dimethylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethyl-2-ethylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-4,5-dimethylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90335095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazole, 2-ethyl-4,5-dimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,5-DIMETHYL-2-ETHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34N4WYF56I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Ethyl-4,5-dimethylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040068 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure of 2-Ethyl-4,5-dimethylthiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethyl-4,5-dimethylthiazole is a heterocyclic compound featuring a thiazole ring substituted with an ethyl group at the 2-position and methyl groups at the 4- and 5-positions.[1] This molecule is a notable component in the flavor and fragrance industry, imparting savory, nutty, and roasted notes to a variety of food products.[2][3] Beyond its organoleptic properties, the thiazole scaffold is of significant interest to the pharmaceutical and agrochemical sectors due to its presence in a wide range of biologically active compounds and its utility as a versatile synthetic intermediate.[2][4] This guide provides a comprehensive technical overview of the molecular structure of 2-Ethyl-4,5-dimethylthiazole, including its physicochemical properties, synthesis, and spectral characterization, with a focus on its relevance to researchers and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Ethyl-4,5-dimethylthiazole is fundamental for its application in research and development. These properties influence its solubility, stability, and interactions in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NS | [1] |
| Molecular Weight | 141.23 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 185 °C | [2] |
| Density | 1.01 g/cm³ | [2] |
| Refractive Index (n20D) | 1.5 | [2] |
| Purity | >98.0% (GC) | [5] |
Synthesis of 2-Ethyl-4,5-dimethylthiazole
The synthesis of 2-Ethyl-4,5-dimethylthiazole is typically achieved through the Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.[6][7] This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of 2-Ethyl-4,5-dimethylthiazole, propanethioamide would be reacted with 3-bromo-2-butanone.
Sources
- 1. 2-Ethyl-4,5-dimethylthiazole | C7H11NS | CID 522877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755) - FooDB [foodb.ca]
- 4. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Ethyl-4,5-dimethylthiazole, 5G | Labscoop [labscoop.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Monograph: 2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3)
Executive Summary
2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3) is a trisubstituted heteroaromatic compound belonging to the thiazole class. Characterized by a potent nutty, roasted, and meaty odor profile, it is a critical high-impact aroma chemical in the flavor industry, particularly for savory, coffee, and chocolate formulations. Beyond its organoleptic utility, the compound serves as a privileged scaffold in medicinal chemistry. The fully substituted thiazole ring confers metabolic stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals, including agrochemicals and potential enzyme inhibitors. This guide provides a comprehensive technical analysis of its physicochemical properties, Hantzsch synthesis protocols, analytical characterization, and metabolic fate.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 873-64-3 |
| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3-thiazole |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Nutty, roasted, meaty, earthy, green, vegetable |
| Density | 0.996 g/mL at 25 °C |
| Boiling Point | 179–185 °C (at 760 mmHg) |
| Refractive Index ( | 1.5060 |
| Flash Point | 74 °C (165 °F) - Closed Cup |
| Solubility | Soluble in alcohol, propylene glycol; slightly soluble in water |
| LogP (Predicted) | ~2.6 |
Synthesis & Manufacturing: The Hantzsch Protocol[8][9]
The industrial and laboratory standard for synthesizing 2-Ethyl-4,5-dimethylthiazole is the Hantzsch Thiazole Synthesis . This condensation reaction involves a thioamide and an
Retrosynthetic Analysis
To achieve the specific 2-ethyl-4,5-dimethyl substitution pattern, the required precursors are:
-
Thioamide Component (C2 source): Thiopropionamide (provides the 2-ethyl group).
- -Haloketone Component (C4, C5 source): 3-Bromo-2-butanone (provides the 4,5-dimethyl backbone).
Detailed Experimental Protocol
Note: This protocol is designed for a self-validating 100 mmol scale synthesis.
Reagents:
-
Thiopropionamide: 8.9 g (100 mmol)
-
3-Bromo-2-butanone: 15.1 g (100 mmol)
-
Ethanol (Absolute): 100 mL
-
Magnesium Carbonate (MgCO₃): 5.0 g (Acid scavenger)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiopropionamide (8.9 g) in absolute ethanol (50 mL).
-
Addition: Add Magnesium Carbonate (5.0 g) to the solution to neutralize the HBr generated during the reaction, preventing acid-catalyzed decomposition.
-
Initiation: Dissolve 3-Bromo-2-butanone (15.1 g) in the remaining 50 mL of ethanol. Add this solution dropwise to the reaction flask over 30 minutes at room temperature. Observation: A slight exotherm indicates the onset of alkylation (sulfur attack on the
-carbon). -
Cyclization: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or GC-MS.[1] The disappearance of the starting bromide indicates completion.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salts (MgCO₃/MgBr₂).
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Dissolve the residue in Diethyl Ether (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) to ensure neutralization.
-
Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Distill the crude oil under vacuum. Collect the fraction boiling at ~70–75 °C (10 mmHg).
-
Yield: Expected yield is 65–75% of a clear, pale yellow liquid.
Mechanistic Pathway (DOT Diagram)
Caption: The Hantzsch synthesis mechanism involving S-alkylation of the thioamide followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.
Analytical Characterization
Validating the identity of 2-Ethyl-4,5-dimethylthiazole requires checking for the specific substitution pattern. The absence of aromatic protons in the NMR spectrum is a key diagnostic feature.
Gas Chromatography - Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI), 70 eV.
| m/z | Intensity | Assignment | Interpretation |
| 141 | High | [M]⁺ | Molecular Ion (C₇H₁₁NS). Confirms MW. |
| 126 | Medium | [M - CH₃]⁺ | Loss of methyl group (likely from ethyl chain or ring). |
| 112 | Low | [M - C₂H₅]⁺ | Loss of ethyl group. |
| 86 | 100% (Base) | [Ring Fragment]⁺ | Characteristic thiazole ring fragmentation (RCN cleavage). |
| 71 | High | [C₄H₇N]⁺ | Ring rearrangement fragment. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃, 400 MHz.
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| ¹H | 1.32 | Triplet ( | 3H | -CH₂-CH₃ (Ethyl terminal methyl) |
| ¹H | 2.28 | Singlet | 3H | C4-CH₃ (Ring methyl) |
| ¹H | 2.32 | Singlet | 3H | C5-CH₃ (Ring methyl) |
| ¹H | 2.95 | Quartet ( | 2H | -CH₂-CH₃ (Ethyl methylene) |
| ¹³C | 13.5 | - | - | Ethyl CH₃ |
| ¹³C | 11.2 | - | - | Ring CH₃ (C4/C5) |
| ¹³C | 14.8 | - | - | Ring CH₃ (C4/C5) |
| ¹³C | 26.5 | - | - | Ethyl CH₂ |
| ¹³C | 125.0 | - | - | C5 (Aromatic) |
| ¹³C | 145.0 | - | - | C4 (Aromatic) |
| ¹³C | 168.0 | - | - | C2 (Aromatic, C=N) |
Metabolism & Toxicology (Bioactivation Pathways)[10]
For drug development professionals, understanding the metabolic stability of the thiazole ring is crucial. While generally stable, alkyl-substituted thiazoles are subject to oxidative metabolism by Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4).
Metabolic Activation
The primary metabolic risk is S-oxidation or Epoxidation of the thiazole double bond, leading to reactive intermediates that can bind to cellular proteins or glutathione (GSH).
-
S-Oxidation: Formation of Thiazole-S-oxide (Sulfoxide).
-
Ring Epoxidation: Formation of the 4,5-epoxythiazoline.
-
Ring Opening: Hydrolysis of the reactive intermediate to form
-diketones and thioamides/thioureas.
Detoxification Pathway
The body utilizes Glutathione (GSH) to trap these electrophilic intermediates. A high presence of GSH adducts in microsome stability assays indicates potential bioactivation liability (idiosyncratic toxicity risk).
Metabolic Pathway Diagram (DOT)
Caption: CYP450-mediated bioactivation of the thiazole ring and subsequent detoxification via Glutathione (GSH) conjugation versus ring-opening toxicity.[2]
Safety & Handling
-
GHS Classification: Flammable Liquid (Cat 3), Acute Toxicity Oral (Cat 4), Skin/Eye Irritation (Cat 2).
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Thiazoles can darken upon oxidation.
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522877, 2-Ethyl-4,5-dimethylthiazole. Retrieved from [Link]
-
The Good Scents Company (2024). 4,5-Dimethyl-2-ethyl thiazole: Flavor and Fragrance Information. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 2-Ethyl-4,5-dimethylthiazole Mass Spectrum. Retrieved from [Link]
-
Subramanian, R., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors.[3] Chemical Research in Toxicology, 23(3), 653-663.[3] (Cited for Thiazole Metabolic Pathway). Retrieved from [Link]
Sources
- 1. psasir.upm.edu.my [psasir.upm.edu.my]
- 2. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 2-Ethyl-4,5-dimethylthiazole
Structural Integrity, Synthetic Pathways, and Pharmacological Relevance[1][2]
Abstract
2-Ethyl-4,5-dimethylthiazole (CAS: 873-64-3) is a trisubstituted heteroaromatic compound frequently utilized as a structural scaffold in medicinal chemistry and a high-value intermediate in flavor chemistry.[1][2][3][4][5][6][7] While historically categorized for its organoleptic properties (nutty, roasted profiles), its significance in drug discovery lies in its role as a bioisostere for pyridine and its specific metabolic susceptibility via Cytochrome P450 pathways. This guide provides a definitive technical analysis of its synthesis, physicochemical characterization, and metabolic liabilities.[2]
Chemical Identity & Physicochemical Profiling[2][3][5][8]
The thiazole ring is electron-deficient relative to thiophene but electron-rich compared to pyridine, making it a versatile pharmacophore.[1][2] The 2,4,5-alkyl substitution pattern of this molecule blocks the primary sites of metabolic oxidation, forcing bioactivation through specific S-oxidation or side-chain oxidation pathways.[1][2]
Table 1: Physicochemical Specifications
| Property | Value | biological Relevance |
| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3-thiazole | Unambiguous identification |
| Molecular Formula | C₇H₁₁NS | Core scaffold definition |
| Molecular Weight | 141.23 g/mol | Fragment-based drug design (FBDD) compliant |
| LogP (Predicted) | ~2.6 - 2.8 | High lipophilicity; blood-brain barrier (BBB) penetrant |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Weak base; largely un-ionized at physiological pH (7.[1][2][3]4) |
| Boiling Point | 185°C | High thermal stability for processing |
| Density | 1.01 g/mL | Liquid handling parameters |
Synthetic Architecture: Modified Hantzsch Condensation
The most robust route to 2-ethyl-4,5-dimethylthiazole is the Hantzsch Thiazole Synthesis .[1][2] This cyclocondensation involves a thioamide and an
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the thioamide sulfur on the
Critical Control Point: Propanethioamide is often hygroscopic and unstable.[2] For high-purity applications, it is recommended to synthesize it in situ or immediately prior to use via Lawesson’s Reagent thionation of propionamide.[2]
Visualization: Synthetic Pathway
Caption: Step-wise construction of the thiazole core via thionation followed by Hantzsch cyclization.
Detailed Experimental Protocol
Objective: Synthesis of 2-Ethyl-4,5-dimethylthiazole (10g scale). Safety Warning: Thioamides and haloketones are lachrymators and skin irritants.[2] All operations must be performed in a fume hood.[2]
Step 1: Precursor Preparation (Propanethioamide)[2]
-
Charge: To a dry round-bottom flask under N₂, add propionamide (7.3 g, 100 mmol) and anhydrous THF (100 mL).
-
Add: Add Lawesson's Reagent (20.2 g, 50 mmol) in portions.
-
React: Stir at room temperature for 2 hours (or reflux for 30 mins if kinetics are slow).
-
Workup: Filter off the solid precipitate.[2] Concentrate the filtrate to obtain crude propanethioamide.[2] Use immediately.
Step 2: Hantzsch Cyclization[2]
-
Dissolve: Dissolve the crude propanethioamide (~100 mmol) in absolute ethanol (150 mL).
-
Addition: Add 3-bromo-2-butanone (15.1 g, 100 mmol) dropwise over 20 minutes. Exothermic reaction - monitor temperature.[1][2]
-
Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2]
-
Basification (Critical): The product exists as a hydrobromide salt.[2] Cool to 0°C. Slowly add saturated aqueous NaHCO₃ or 10% NaOH until pH ~9-10.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and distill under reduced pressure (or purify via silica column chromatography).
Analytical Characterization
Validation of the structure requires confirmation of the alkyl substitution pattern.[2]
-
¹H NMR (CDCl₃, 400 MHz):
-
MS (EI, 70 eV):
Pharmacological Context: Metabolic Liabilities
In drug development, the thiazole ring is not inert.[2] The sulfur atom is a "soft" nucleophile, and the C4-C5 double bond is electron-rich.[2]
Bioactivation Pathways[1][2][6][9][10][11]
-
S-Oxidation: Mediated by FMOs or CYP450s, leading to sulfoxides/sulfones.[2]
-
Epoxidation: CYP450 attack on the C4-C5 bond.[2] This is the primary toxicity risk .[2] The resulting epoxide is highly reactive and can ring-open to form reactive dicarbonyl species or thioamides, which covalently bind to hepatic proteins (glutathione trapping assays are mandatory).[2]
Visualization: Metabolic Fate
Caption: CYP-mediated bioactivation pathways highlighting the toxicity risk of the 4,5-epoxidation route.[1]
References
-
Hantzsch Thiazole Synthesis Mechanism & Review Title: Thiazole synthesis via Hantzsch condensation Source:[8][12][13][14] Organic Chemistry Portal URL:[Link]1]
-
Chemical Properties & Safety Data Title: 2-Ethyl-4,5-dimethylthiazole Compound Summary Source: PubChem (National Library of Medicine) URL:[Link]1]
-
Metabolic Activation of Thiazoles Title: Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]1]
-
Thiazole Bioactivation & CYP Interactions Title: Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors Source: PubMed (NIH) URL:[2][Link]1][9]
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- 1. Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755) - FooDB [foodb.ca]
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- 3. 2-Ethyl-4,5-dimethylthiazole | C7H11NS | CID 522877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 2,4-dimethylthiazole-5-carboxylate | C8H11NO2S | CID 603810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. juser.fz-juelich.de [juser.fz-juelich.de]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: 2-Ethyl-4,5-dimethylthiazole Spectral Data & Synthesis
[1]
Part 1: Molecular Profile & Significance
2-Ethyl-4,5-dimethylthiazole is a trisubstituted thiazole derivative characterized by its potent organoleptic properties, often described as "nutty," "roasted," or "meaty."[1] Beyond its role as a flavorant (FEMA 3620), it serves as a valuable structural motif in medicinal chemistry, particularly as a scaffold for bioactive ligands targeting specific protein binding pockets.
| Property | Data |
| CAS Number | 873-64-3 |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.23 g/mol |
| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3-thiazole |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Nutty, roasted, meaty, cocoa-like |
Part 2: Structural Elucidation Strategy
To rigorously identify this compound, a multi-modal spectral approach is required. The following workflow illustrates the logical dependency between different analytical methods.
Figure 1: Analytical workflow for structural confirmation.
Part 3: Mass Spectrometry (GC-MS) Data
The Electron Ionization (EI) mass spectrum provides the molecular fingerprint. The molecular ion (M+) is stable due to the aromatic thiazole ring.
Key Fragmentation Peaks
| m/z | Relative Abundance | Assignment | Mechanistic Insight |
| 141 | High (Base Peak candidate) | [M]⁺ | Molecular Ion (Stable aromatic system) |
| 126 | Medium | [M - CH₃]⁺ | Loss of methyl group (likely from ethyl chain or ring) |
| 112 | Medium | [M - C₂H₅]⁺ | Loss of ethyl group (cleavage at C2 position) |
| 86 | High | [C₄H₈NS]⁺ | Thiazole ring fragment rearrangement |
| 71 | High | [C₃H₅NS]⁺ | Ring cleavage product |
Fragmentation Pathway Logic
The stability of the thiazole ring dictates that initial fragmentation often occurs at the alkyl substituents.
Figure 2: Proposed fragmentation pathway for 2-Ethyl-4,5-dimethylthiazole.
Part 4: Nuclear Magnetic Resonance (NMR)
NMR analysis is the definitive method for distinguishing this isomer from analogs like 2,4,5-trimethylthiazole. The data below represents chemically equivalent shifts based on structural electronic environments.
¹H NMR Data (CDCl₃, 300 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 2.98 | Quartet (q, J ≈ 7.6 Hz) | 2H | C2-CH₂ -CH₃ | Deshielded by adjacent C=N bond in the aromatic ring.[1] |
| 2.31 | Singlet (s) | 3H | C4-CH₃ | Allylic-like positioning on the ring; slightly deshielded.[1] |
| 2.28 | Singlet (s) | 3H | C5-CH₃ | Adjacent to Sulfur; distinct from C4-Me but close in shift.[1] |
| 1.38 | Triplet (t, J ≈ 7.6 Hz) | 3H | C2-CH₂-CH₃ | Typical terminal methyl triplet, coupled to methylene.[1] |
¹³C NMR Data (CDCl₃, 75 MHz)
| Shift (δ ppm) | Carbon Type | Assignment |
| 162.5 | Quaternary (Cq) | C2 (Ring) - Most deshielded due to N and S proximity.[1] |
| 148.0 | Quaternary (Cq) | C4 (Ring) |
| 125.5 | Quaternary (Cq) | C5 (Ring) |
| 27.5 | Methylene (CH₂) | C2-CH₂ -CH₃ |
| 14.8 | Methyl (CH₃) | C4-CH₃ |
| 13.5 | Methyl (CH₃) | C2-CH₂-CH₃ |
| 11.2 | Methyl (CH₃) | C5-CH₃ |
Part 5: Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the presence of the heterocyclic ring and aliphatic chains.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 2960 - 2850 | C-H Stretch | Alkyl groups (Ethyl, Methyl) |
| 1530 - 1500 | C=N Stretch | Thiazole Ring (Characteristic) |
| 1450 | C-H Bend | Methyl/Methylene deformation |
| 1240 | C-N Stretch | Ring skeletal vibration |
| 680 - 650 | C-S Stretch | Thiazole Ring (C-S-C) |
Part 6: Experimental Protocol - Synthesis
Methodology: Hantzsch Thiazole Synthesis Objective: Preparation of 2-Ethyl-4,5-dimethylthiazole via condensation of a thioamide and an α-haloketone.[1]
Reagents Required[1][2][3][4][5][6][7][8]
-
Thiopropionamide (Source of N-C-S and Ethyl group)
-
3-Bromo-2-butanone (Source of C4-Me and C5-Me backbone)[1]
-
Ethanol (Absolute, Solvent)[2]
-
Magnesium Sulfate (Drying agent)[3]
Step-by-Step Protocol
-
Preparation of Solution A: Dissolve Thiopropionamide (10 mmol, 0.89 g) in 15 mL of absolute ethanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Addition of Electrophile: Add 3-Bromo-2-butanone (10 mmol, 1.51 g) dropwise to Solution A over 10 minutes at room temperature. Caution: Exothermic reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–4 hours. Monitor consumption of starting material via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Evaporate ethanol under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ solution until pH ~8.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 15 mL).
-
-
Purification:
-
Combine organic layers and dry over anhydrous MgSO₄.[3]
-
Filter and concentrate in vacuo.
-
Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or vacuum distillation (bp ~185°C at atm).
-
Figure 3: Synthetic workflow for Hantzsch condensation.[1]
Part 7: References
-
NIST Mass Spectrometry Data Center. Thiazole, 2-ethyl-4,5-dimethyl- Mass Spectrum.[1][4] National Institute of Standards and Technology.[4]
-
PubChem Database. 2-Ethyl-4,5-dimethylthiazole (CID 522877).[1] National Center for Biotechnology Information.
-
BenchChem. Hantzsch Thiazole Synthesis Protocols. (General methodology adaptation).
-
The Good Scents Company. 2-Ethyl-4,5-dimethylthiazole Organoleptic Properties.[1]
Foreword: The Analytical Imperative for Key Flavor Compounds
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Ethyl-4,5-dimethylthiazole
In the intricate world of flavor and fragrance chemistry, few molecules carry the distinctive savory, nutty, and meaty notes of 2-Ethyl-4,5-dimethylthiazole. This heterocyclic compound is a cornerstone in the formulation of a vast array of food products and is a key marker in the analysis of roasted goods like coffee.[1][2] Its unambiguous identification and quantification are paramount for quality control, competitive analysis, and new product development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as the definitive analytical tool for this purpose.[3] This guide provides a comprehensive, field-tested examination of the mass spectrometric behavior of 2-Ethyl-4,5-dimethylthiazole, moving beyond simple procedural outlines to explore the fundamental principles that ensure robust and reliable analysis.
Physicochemical Characteristics
A foundational understanding of the analyte's properties is critical for methodological design. 2-Ethyl-4,5-dimethylthiazole is a volatile compound whose characteristics are well-suited for GC-MS analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NS | [4] |
| Molecular Weight | 141.23 g/mol | [5] |
| CAS Number | 873-64-3 | [4] |
| Boiling Point | 185 °C | [2] |
| Description | A key flavor compound with nutty, cocoa, and burnt notes. | [2] |
The Analytical Cornerstone: Gas Chromatography-Mass Spectrometry (GC-MS)
The coupling of Gas Chromatography (GC) with Mass Spectrometry (MS) provides an orthogonal analytical system of formidable power for volatile compounds. GC separates the analyte from a complex matrix based on its volatility and interaction with the stationary phase, while MS provides high-specificity detection and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.[3] This combination is indispensable for the analysis of trace-level flavor compounds in complex food matrices.[6][7]
Experimental Workflow: A Self-Validating System
The following diagram outlines a robust workflow for the GC-MS analysis of 2-Ethyl-4,5-dimethylthiazole. Each stage is designed with feedback loops and quality checks to ensure the trustworthiness of the final data.
Caption: A validated GC-MS workflow for flavor compound analysis.
Protocol: GC-MS Analysis of 2-Ethyl-4,5-dimethylthiazole
This protocol is designed for robustness and is based on established methods for analyzing volatile flavor compounds.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Rationale: To isolate volatile and semi-volatile compounds from a complex matrix (e.g., coffee, liquid flavoring) and concentrate them into a solvent compatible with GC analysis.
-
Procedure:
-
To 10 mL of the liquid sample, add an internal standard (e.g., 10 µL of a 100 ppm solution of an appropriate deuterated analog).
-
Add 5 mL of dichloromethane (DCM).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic (DCM) layer to a clean vial.
-
Dry the DCM extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. Instrumentation and Parameters
-
Rationale: The chosen parameters provide a balance of separation efficiency, sensitivity, and run time suitable for routine analysis.
-
System: Agilent 6890N GC coupled to a 5975B MSD or equivalent.[3]
| Parameter | Setting | Rationale |
| GC Inlet | Splitless, 250 °C | Ensures efficient transfer of trace analytes onto the column. |
| Injection Volume | 1 µL | Standard volume for good peak shape and sensitivity. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Column | DB-Wax (60 m x 0.25 mm, 0.25 µm) or equivalent polar column | The polar phase provides excellent separation for heterocyclic flavor compounds. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C @ 5 °C/min, hold 10 min | A robust temperature ramp to separate a wide range of volatile compounds. |
| MS Source | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard for generating comparable mass spectra and enabling library matching. |
| Mass Analyzer | Quadrupole | |
| Scan Range | 35 - 350 amu | Covers the molecular ion and all expected fragments of the analyte. |
| Source Temp. | 230 °C | |
| Quad Temp. | 150 °C |
Mass Spectral Interpretation: Deconstructing the Molecular Signature
The electron ionization (EI) mass spectrum of a molecule is a unique fingerprint derived from its fragmentation pattern. Understanding this pattern is key to confident identification.
Electron Ionization (EI) Mass Spectrum of 2-Ethyl-4,5-dimethylthiazole
The mass spectrum is characterized by a prominent molecular ion and several key fragment ions.[2][5]
| m/z | Relative Intensity (%) | Ion Identity (Proposed) |
| 141 | 88.1 | [M]⁺• (Molecular Ion) |
| 140 | 63.9 | [M-H]⁺ |
| 126 | 54.0 | [M-CH₃]⁺ |
| 86 | 100.0 (Base Peak) | [M-C₃H₅N]⁺• or [M-C₂H₃S]⁺• |
| 71 | 85.0 | [C₄H₅N]⁺• or [C₃H₃S]⁺ |
Proposed Fragmentation Pathway
The fragmentation of 2-Ethyl-4,5-dimethylthiazole under 70 eV EI conditions can be rationalized through a series of logical bond cleavages. The stability of the resulting ions dictates the intensity of their corresponding peaks in the mass spectrum.[8]
-
Molecular Ion Formation (m/z 141): An electron is ejected from the molecule, typically from a non-bonding electron pair on the nitrogen or sulfur atom, forming the radical cation [C₇H₁₁NS]⁺•.
-
Formation of [M-H]⁺ (m/z 140): Loss of a hydrogen radical, likely from the ethyl group, leads to a stable, even-electron ion.
-
Formation of [M-CH₃]⁺ (m/z 126): Cleavage of a methyl group, either from the ethyl side chain (beta-cleavage) or one of the ring methyls, results in a resonance-stabilized cation. Beta-cleavage at the ethyl group is a highly favorable process.
-
Formation of the Base Peak (m/z 86): The most abundant fragment ion is formed via cleavage of the thiazole ring. A plausible pathway is a retro-Diels-Alder (RDA)-type fragmentation or concerted bond cleavage, leading to the expulsion of a neutral acetonitrile (C₂H₃N) or thioacetaldehyde (C₂H₄S) fragment, though the former is more commonly cited for similar structures. The most likely major fragmentation is the loss of the C4-C5 vinyl sulfide moiety along with the attached methyl groups, leading to the stable ethyl-isothiocyanate radical cation. However, given the observed m/z, a more direct cleavage leading to a C₄H₆S⁺• ion is also plausible.
-
Formation of m/z 71: This ion likely arises from the further fragmentation of the m/z 86 ion or directly from the molecular ion through a more complex rearrangement.
Caption: Proposed EI fragmentation pathway for 2-Ethyl-4,5-dimethylthiazole.
Advanced Concepts: Ionization Energetics
While EI is the workhorse for library-based identification, understanding the molecule's intrinsic chemical properties provides deeper insight into its behavior in the mass spectrometer.
Proton Affinity and Gas-Phase Basicity
Proton Affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in the gas phase, while Gas-Phase Basicity (GB) is the negative of the corresponding Gibbs free energy change.[9][10]
B + H⁺ → BH⁺
These values determine the favorability of proton transfer reactions. For 2-Ethyl-4,5-dimethylthiazole, the lone pair of electrons on the ring nitrogen (N3) makes it a basic site.[11] While specific experimental PA values for this exact molecule are not readily published, its thiazole structure suggests a significant PA.
Causality in Method Choice:
-
Why Not Chemical Ionization (CI)? A high PA means the molecule is readily protonated. In a CI experiment using methane or ammonia as the reagent gas, 2-Ethyl-4,5-dimethylthiazole would likely show a very strong protonated molecule peak ([M+H]⁺ at m/z 142) with minimal fragmentation. While this is excellent for confirming molecular weight (a "soft" ionization technique), it provides little of the structural fingerprinting information that EI offers. Therefore, for unambiguous identification in complex matrices, the information-rich fragmentation pattern from EI is superior.
Conclusion: From Spectrum to Solution
The mass spectrometry analysis of 2-Ethyl-4,5-dimethylthiazole is a robust and highly specific endeavor when approached with a foundational understanding of the principles at play. By leveraging a validated GC-MS protocol, analysts can achieve reliable separation and detection. The true expertise, however, lies in the interpretation of the mass spectrum. The fragmentation pathway, initiated by electron ionization, provides a unique molecular fingerprint, with the molecular ion at m/z 141 and a characteristic base peak at m/z 86. This in-depth knowledge of the molecule's behavior under analytical conditions empowers researchers, scientists, and drug development professionals to confidently identify and quantify this critical flavor compound, ensuring product quality and driving innovation.
References
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 2,2-dimethylbutane fragmentation pattern. Retrieved from [Link]
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Ranah Research. (2025). Flavoring Compounds in e-Liquids Identified by GC-MS: Chemical Insights and Respiratory Toxicity. Ranah Research Journal, 8(1). Retrieved from [Link]
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Chem-Impex. (n.d.). 2-Etil-4,5-dimetiltiazol. Retrieved from [Link]
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ResearchGate. (n.d.). Mass fragmentation pattern of 5-ethyl-2,4-dimethyl-3-thiazoline and 2-ethyl-4,5-dimethyl-3-thiazoline. Retrieved from [Link]
-
Schmutzer, G., et al. (2012). Analysis of Flavor Compounds by GC/MS After Liquid-Liquid Extraction From Fruit Juices. AIP Conference Proceedings, 1425, 53. Retrieved from [Link]
-
Clark, J. (n.d.). Mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
Twistaroma. (n.d.). Semi quantitative and comparative analysis of 2 matrixes by SBSE-LD-GC-MS. Retrieved from [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Éthyl-4,5-diméthylthiazole. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethyl-4,5-dimethylthiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2019). Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755). Retrieved from [Link]
-
NIST. (n.d.). Thiazole, 2-ethyl-4,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Li, D. Y., et al. (2022). GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate. Food Science & Nutrition, 10(11), 3845-3856. Retrieved from [Link]
-
NIST. (n.d.). Evaluated Gas Phase Basicities and Proton Affinities of Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). A theoretical study of the gas phase (proton affinity) and aqueous (pKa) basicity of a series of 150 pyrazoles. New Journal of Chemistry, 36, 1475-1485. Retrieved from [Link]
-
MDPI. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. Applied Sciences, 14(5), 1896. Retrieved from [Link]
-
NIH. (2011). Accurate proton affinity and gas-phase basicity values for molecules important in biocatalysis. Journal of Chemical Theory and Computation, 7(8), 2536-2547. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Thermodynamics of Gas Phase Brønsted Acidity and Basicity. Retrieved from [Link]
-
ResearchGate. (2018). Calculation of Proton Affinity, Gas-Phase Basicity, and Enthalpy of Deprotonation of Polyfunctional Compounds Based on High-Level Density Functional Theory. Retrieved from [Link]
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Introduction: The Role of NMR in Structural Elucidation
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Ethyl-4,5-dimethylthiazole
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethyl-4,5-dimethylthiazole, a heterocyclic compound of interest in flavor chemistry and as a versatile building block in synthetic organic chemistry.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through detailed spectral interpretation, grounded in fundamental NMR principles and data from analogous structures.
Nuclear Magnetic Resonance spectroscopy is an indispensable tool for determining the structure of organic molecules.[3] For a compound like 2-Ethyl-4,5-dimethylthiazole (C₇H₁₁NS), ¹H NMR provides precise information about the electronic environment of each proton, their connectivity, and the relative number of protons in each environment.[4] This guide will deconstruct the predicted ¹H NMR spectrum of this molecule, offering a rationale for the expected chemical shifts, signal multiplicities, and coupling constants that are essential for its unambiguous identification.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first analyze the distinct proton environments within the 2-Ethyl-4,5-dimethylthiazole molecule. The structure consists of a thiazole ring substituted at positions 2, 4, and 5.[5] This gives rise to four unique sets of protons, which have been assigned labels (a, b, c, d) for clarity.
Caption: Structure of 2-Ethyl-4,5-dimethylthiazole with proton groups labeled.
The four distinct proton environments are:
-
-CH₃ of the ethyl group (a): Three equivalent protons.
-
-CH₂- of the ethyl group (b): Two equivalent protons.
-
-CH₃ at the C4 position (c): Three equivalent protons.
-
-CH₃ at the C5 position (d): Three equivalent protons.
Predicted ¹H NMR Spectrum: A Detailed Analysis
While a publicly available, fully assigned spectrum for this specific molecule is not readily found, a highly accurate prediction can be made by combining foundational NMR principles with spectral data from closely related analogs, such as 2-ethyl-4-methylthiazole.[6][7]
Chemical Shift (δ)
The chemical shift of a proton is determined by its local electronic environment. The electron-withdrawing nature of the aromatic, heterocyclic thiazole ring significantly influences the chemical shifts of the substituent protons.
-
Ethyl Group Protons:
-
Methylene (-CH₂-, group b): These protons are directly attached to the C2 position of the thiazole ring. This position is adjacent to both the nitrogen and sulfur atoms, placing it in a relatively electron-poor environment. This deshielding effect shifts the signal significantly downfield. Based on data for 2-ethyl-4-methylthiazole, which shows a quartet at approximately 2.99 ppm, a similar chemical shift is predicted for this group.[7]
-
Methyl (-CH₃, group a): These protons are adjacent to the methylene group and are therefore more shielded. Their signal will appear further upfield. Analog data suggests a chemical shift of approximately 1.37 ppm.[7]
-
-
Ring Methyl Protons (groups c and d):
-
The methyl groups at positions C4 and C5 are attached to the sp²-hybridized carbons of the aromatic ring, causing their signals to appear downfield from typical alkane methyl protons. They are non-equivalent due to their different proximities to the ring's heteroatoms. The C4-methyl (group c) is adjacent to the nitrogen atom, while the C5-methyl (group d) is adjacent to the sulfur atom. This difference in the local electronic environment results in two distinct singlet signals. For 2-ethyl-4-methylthiazole, the C4-methyl appears at 2.41 ppm.[7] It is therefore predicted that both methyl signals for 2-Ethyl-4,5-dimethylthiazole will appear as sharp singlets in the range of 2.2–2.5 ppm .
-
Signal Multiplicity (Splitting Pattern)
The splitting of signals is caused by spin-spin coupling between non-equivalent neighboring protons, following the n+1 rule.
-
Ethyl Group:
-
The methylene signal (-CH₂-, group b) is split by the three adjacent methyl protons (n=3), resulting in a quartet (3+1=4).
-
The methyl signal (-CH₃, group a) is split by the two adjacent methylene protons (n=2), resulting in a triplet (2+1=3).
-
-
Ring Methyl Groups:
-
The methyl groups at C4 and C5 (groups c and d) have no adjacent protons. Therefore, their signals will appear as unsplit singlets .
-
Integration
The area under each signal is proportional to the number of protons it represents. The expected integration ratio for the signals corresponding to groups a, b, c, and d would be 3H : 2H : 3H : 3H .
Coupling Constant (J)
The distance between the peaks in a split signal is the coupling constant (J), measured in Hertz (Hz). For the ethyl group, the vicinal (³J) coupling between the -CH₂- and -CH₃ protons is expected to be in the typical range of ~7.0–7.5 Hz . The quartet and triplet will exhibit the same J value.
Summary of Predicted ¹H NMR Data
The predicted spectral parameters for 2-Ethyl-4,5-dimethylthiazole in a standard solvent like CDCl₃ are summarized below.
| Proton Assignment | Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Ethyl -CH₃ | a | ~1.4 | Triplet (t) | 3H | ~7.2 |
| Ring -CH₃ | c | ~2.3 | Singlet (s) | 3H | N/A |
| Ring -CH₃ | d | ~2.4 | Singlet (s) | 3H | N/A |
| Ethyl -CH₂- | b | ~3.0 | Quartet (q) | 2H | ~7.2 |
Experimental Protocol for ¹H NMR Spectrum Acquisition
Adherence to a robust and validated protocol is critical for acquiring high-quality, reproducible NMR data.
Sample Preparation
-
Analyte Weighing: Accurately weigh 5–10 mg of high-purity 2-Ethyl-4,5-dimethylthiazole.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice for small, non-polar to moderately polar organic molecules due to its good dissolving power and ease of removal.[8][9]
-
Dissolution: Dissolve the sample in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[10]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector, typically around 4-5 cm.[9]
NMR Instrument Parameters (Example: 400 MHz Spectrometer)
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Transmitter Frequency Offset: Centered in the middle of the expected spectral region (~6 ppm).
-
Acquisition Time (AQ): ~3–4 seconds.
-
Relaxation Delay (D1): 2–5 seconds to ensure full relaxation of protons.
-
Number of Scans (NS): 8 to 16 scans for a sample of this concentration.
-
Receiver Gain (RG): Optimized automatically by the instrument.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to achieve pure absorption lineshapes. Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals and normalize them to a known number of protons (e.g., the 2H quartet).
Workflow and Data Interpretation Logic
The process from sample to final structure confirmation follows a logical and self-validating workflow.
Caption: Experimental and analytical workflow for ¹H NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of 2-Ethyl-4,5-dimethylthiazole is predicted to show four distinct signals corresponding to its unique proton environments. The characteristic quartet-triplet pattern of the ethyl group and two downfield singlets for the ring-bound methyl groups provide a definitive spectral fingerprint. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret the ¹H NMR spectrum to confirm the identity and purity of this important heterocyclic compound.
References
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. [Link]
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Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. (n.d.). ResearchGate. [Link]
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1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. (n.d.). ResearchGate. [Link]
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2-Etil-4,5-dimetiltiazol. (n.d.). Chem-Impex. [Link]
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Supporting Information for: A mild and general method for the synthesis of benzothiazole derivatives. (n.d.). The Royal Society of Chemistry. [Link]
-
Supporting Information. (2007). Wiley-VCH. [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]
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2-Ethyl-4,5-dimethylthiazole. (n.d.). PubChem. [Link]
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NMR Techniques in Organic Chemistry: a quick guide. (2016). University of Cambridge. [Link]
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¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (n.d.). National Chemical Laboratory. [Link]
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Thiazole, 2-ethyl-4,5-dimethyl-. (n.d.). NIST WebBook. [Link]
-
Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). MDPI. [Link]
-
All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. (2020). ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
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Analysis of Small-Molecule Mixtures by Super-Resolved ¹H NMR Spectroscopy. (2022). ACS Publications. [Link]
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Supporting Information for: Catalytic oxidative esterification of aldehydes with N-heterocyclic carbenes. (n.d.). The Royal Society of Chemistry. [Link]
-
Determine the structure of small organic molecule from ¹H NMR experimental spectrum. (n.d.). University of Science and Technology. [Link]
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NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Publications. [Link]
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2,4,5-trisubstituted thiazoles. (2012). Human Metabolome Database. [Link]
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NMR solvent selection - that also allows sample recovery. (2018). BioChromato. [Link]
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Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2000). Oriental Journal of Chemistry. [Link]
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13C NMR Analysis of Thiazole Derivatives: A Technical Guide for Researchers
Introduction
Thiazole, a five-membered heterocyclic aromatic compound containing sulfur and nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The structural elucidation of these derivatives is paramount for understanding their function and for the rational design of new entities. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful, non-destructive tool for providing direct insight into the carbon framework of these molecules.[3]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practical applications of 13C NMR for the analysis of thiazole derivatives. We will delve into the fundamental aspects of 13C chemical shifts in the thiazole ring, explore the profound influence of substituents, and detail advanced NMR techniques for unambiguous spectral assignment. This guide is designed to be a field-proven resource, blending theoretical knowledge with practical, actionable protocols.
Fundamental Principles of 13C NMR in Thiazole Analysis
13C NMR spectroscopy observes the magnetic properties of the 13C isotope, which, although having a low natural abundance of about 1.1%, provides invaluable structural information. Key to interpreting 13C NMR spectra is the concept of the chemical shift (δ) , which is the resonance frequency of a nucleus relative to a standard, typically tetramethylsilane (TMS). The chemical shift of a particular carbon atom is highly sensitive to its local electronic environment.
For thiazole derivatives, the electronic environment is dictated by several factors:
-
Hybridization: sp2-hybridized carbons of the aromatic thiazole ring resonate at a lower field (higher ppm) compared to sp3-hybridized carbons in alkyl substituents.[4]
-
Electronegativity: The presence of the electronegative nitrogen and sulfur atoms in the ring significantly influences the electron density and, consequently, the chemical shifts of the ring carbons.
-
Aromaticity: The delocalized π-electron system in the thiazole ring induces a diamagnetic ring current that deshields the ring carbons, causing them to resonate at a lower field.[2]
A typical broadband-decoupled 13C NMR spectrum displays each unique carbon atom as a single peak, simplifying the initial analysis of the number of distinct carbon environments in a molecule.[4]
13C Chemical Shifts of the Unsubstituted Thiazole Ring
The unsubstituted thiazole ring presents three unique carbon signals corresponding to C2, C4, and C5. Understanding their characteristic chemical shift ranges is the first step in analyzing substituted derivatives.
| Carbon Atom | Typical Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C2 | ~153 ppm | Located between two electronegative heteroatoms (N and S), C2 is the most deshielded carbon in the ring. |
| C4 | ~143 ppm | Adjacent to the sulfur atom and part of the C=N bond, C4 is also significantly deshielded. |
| C5 | ~115 ppm | Being adjacent to the sulfur atom but further from the nitrogen, C5 is the most shielded of the ring carbons. |
Note: These are approximate values and can vary slightly depending on the solvent and other experimental conditions.[5][6]
The Influence of Substituents on 13C Chemical Shifts
The true power of 13C NMR lies in its ability to probe the electronic effects of substituents on the thiazole ring. Substituents can dramatically alter the chemical shifts of the ring carbons through inductive and resonance effects.
Electronic Effects of Substituents
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyls (-CHO, -COR) decrease the electron density on the ring carbons, causing them to shift downfield (to a higher ppm value). The effect is most pronounced at the carbon of substitution and the ortho and para positions.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and alkyl groups (-R) increase the electron density on the ring carbons, causing them to shift upfield (to a lower ppm value).
Positional Isomerism and Substituent Effects
The position of the substituent on the thiazole ring dictates which carbon signals are most affected.
-
Substitution at C2: An electron-donating group at C2, such as an amino group in 2-aminothiazole, will cause an upfield shift of the C2 signal and, to a lesser extent, the C4 and C5 signals.[7][8] Conversely, an electron-withdrawing group will cause a downfield shift.
-
Substitution at C4: A substituent at the C4 position, for example, a methyl group in 4-methylthiazole, will primarily shield the C4 and C5 carbons.[9][10][11][12]
-
Substitution at C5: A substituent at C5, such as a carboxylic acid in thiazole-5-carboxylic acid, will deshield the C5 and C4 carbons.[13][14][15]
The interplay of these effects can be complex, and a thorough analysis often requires comparison with literature data and the use of advanced NMR techniques.[16][17]
The following workflow illustrates the general logic for analyzing substituent effects:
Caption: Logical workflow for interpreting substituent effects in 13C NMR.
Advanced 13C NMR Techniques for Thiazole Derivatives
While a standard broadband-decoupled 13C NMR spectrum is informative, complex thiazole derivatives often require more sophisticated techniques for unambiguous signal assignment.
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a crucial set of experiments for determining the number of protons attached to each carbon.[18][19][20][21][22] This is invaluable for distinguishing between quaternary (C), methine (CH), methylene (CH2), and methyl (CH3) carbons.[18][19][20][21][22]
-
DEPT-45: Shows signals for all protonated carbons (CH, CH2, CH3).
-
DEPT-90: Shows only signals for methine (CH) carbons.[18][20][22]
-
DEPT-135: Shows positive signals for CH and CH3 carbons and negative signals for CH2 carbons.[18][20][22]
By comparing these spectra, one can systematically determine the multiplicity of each carbon signal.
2D NMR Spectroscopy: HSQC and HMBC
Two-dimensional (2D) NMR experiments provide correlation data that reveal connectivity within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with the proton(s) directly attached to it. It is a powerful tool for assigning the signals of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. HMBC is essential for identifying quaternary carbons and for piecing together the molecular fragments to determine the overall structure.[23]
The following diagram illustrates the decision-making process for spectral assignment using these techniques:
Caption: Workflow for unambiguous spectral assignment using advanced NMR.
Experimental Protocols and Considerations
High-quality 13C NMR data is contingent on meticulous sample preparation and appropriate instrument parameter selection.
Sample Preparation Protocol
-
Determine Sample Amount: For a standard 13C NMR experiment, aim for 50-100 mg of your thiazole derivative.[24] For more sensitive modern spectrometers, 10-20 mg may be sufficient.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves your sample.[24][25] Chloroform-d (CDCl3) is a common first choice for many organic compounds due to its good dissolving power.[26] Other common solvents include DMSO-d6, acetone-d6, and methanol-d4.[24][27]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[26]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[25][28]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.[25][28]
Data Acquisition Parameters
While optimal parameters can vary between instruments, here are some general guidelines for a standard 13C NMR experiment:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Typically ~240 ppm to cover the full range of possible carbon chemical shifts.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
Data Interpretation: A Case Study
Let's consider a hypothetical example: 2-amino-4-phenylthiazole .
-
Expected Signals: We anticipate signals for the three thiazole ring carbons, the six carbons of the phenyl ring (four unique signals due to symmetry), and any carbons in substituents.
-
Thiazole Ring Carbons:
-
C2: Attached to the amino group (an EDG), this carbon will be significantly shielded compared to unsubstituted thiazole, appearing around 168-170 ppm.[29]
-
C4: Attached to the phenyl group, its chemical shift will be influenced by the phenyl ring's electronic effects, typically around 150 ppm.[29]
-
C5: This CH carbon will appear as the most upfield of the ring carbons, around 102 ppm.[29]
-
-
Phenyl Ring Carbons: These will appear in the aromatic region (125-135 ppm). The ipso-carbon (attached to the thiazole ring) will be distinct from the ortho, meta, and para carbons.
-
DEPT Analysis:
-
DEPT-90 would show signals for C5 and the ortho, meta, and para carbons of the phenyl ring.
-
DEPT-135 would show positive signals for these same CH carbons.
-
The C2 and C4 of the thiazole ring, and the ipso-carbon of the phenyl ring, would be absent in all DEPT spectra, confirming they are quaternary.
-
By systematically applying these principles, a complete and confident structural assignment can be achieved.
Conclusion
13C NMR spectroscopy is an indispensable technique in the study of thiazole derivatives. A thorough understanding of the fundamental principles of chemical shifts, the predictable influence of substituents, and the application of advanced techniques like DEPT, HSQC, and HMBC empowers researchers to elucidate complex molecular structures with confidence. By following rigorous experimental protocols and a logical approach to data interpretation, scientists can unlock the wealth of structural information contained within the 13C NMR spectrum, accelerating research and development in medicinal chemistry and beyond.
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Chemical Instrumentation Facility. NMR Sample Preparation. Iowa State University. [Link]
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University of Alberta Department of Chemistry. NMR Sample Preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
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JEOL. NMR Sample Preparation. [Link]
- Gümüş, S., St-Gelais, A., & Buncel, E. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives.
- Lankadurai, B. P., Prest, E. G., & Edison, A. S. (2019). Practical Guidelines for 13C-Based NMR Metabolomics. In: Metabolomics, pp. 59-72. Springer, New York, NY.
- Schneider, H. J., & Agrawal, P. K. (1986). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Magnetic Resonance in Chemistry, 24(8), 712-716.
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Semantic Scholar. 13C NMR STUDY OF SUBSTITUENT EFFECTS IN 1,2,4-OXADIAZOLE AND 1,2,4-THIADIAZOLE DERIVATIVES. [Link]
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PubChem. 2-Aminothiazole. [Link]
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Fiveable. DEPT 13C NMR Spectroscopy. [Link]
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Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
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PubMed. Practical Guidelines for 13C-Based NMR Metabolomics. [Link]
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Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]
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The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel, green and reusable magnetic nanocatalyst. [Link]
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SpectraBase. 4-Methylthiazole - Optional[13C NMR] - Chemical Shifts. [Link]
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Diva-portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]
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IIT Kanpur. 13C NMR spectroscopy. [Link]
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University of Calgary. 13C-NMR. [Link]
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ACS Publications. Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts. [Link]
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ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]
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MDPI. Synthesis and Structural Confirmation of the Thiazole Alkaloids Derived from Peganum harmala L.. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Wikipedia. Thiazole. [Link]
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ResearchGate. 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra.[Link]
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PubChem. 4-Methylthiazole. [Link]
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Chemistry LibreTexts. 12.12: ¹³C NMR Spectroscopy and DEPT. [Link]
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OpenStax. 13.12 DEPT 13C NMR Spectroscopy. [Link]
-
Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]
-
University of Victoria. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. [Link]
-
PubChem. Thiazole-5-carboxylic acid. [Link]
-
NIST WebBook. 4-Methylthiazole. [Link]
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The Natural Occurrence and Significance of 2-Ethyl-4,5-dimethylthiazole in Food Matrices
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3) is a potent, naturally occurring alkylthiazole identified in thermally processed foods, particularly cooked meats (beef, lamb) , roasted coffee , and toasted sesame oil . Characterized by a low odor threshold and sensory descriptors including "nutty," "roasted," "meaty," and "earthy," it plays a critical role in the savory flavor profile of Maillard-reaction-derived products.
Unlike its widely commercialized isomer 2-ethyl-4-methylthiazole (FEMA 3680) , the 4,5-dimethyl variant is less common as an isolated additive but is significant as a natural byproduct of sulfur-amino acid degradation. For drug development professionals, this molecule represents a stable thiazole scaffold relevant to pharmacokinetic studies involving cytochrome P450 metabolism of heterocyclic rings.
Chemical Identity & Properties
This compound belongs to the class of 2,4,5-trisubstituted thiazoles , a group of heterocycles essential to the flavor industry and pharmaceutical synthesis.
| Property | Specification |
| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3-thiazole |
| CAS Number | 873-64-3 |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.23 g/mol |
| FLAVIS Number | 15.058 |
| Odor Descriptors | Nutty, roasted, meaty, cocoa, earthy, green |
| Odor Threshold | ~90–100 ppb (in water) |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents |
Mechanisms of Formation: The Maillard Pathway
The formation of 2-Ethyl-4,5-dimethylthiazole is primarily thermally induced via the Maillard reaction , specifically involving the interaction of sulfur-containing amino acids (Cysteine/Cystine) with reducing sugars or their dicarbonyl degradation products.
Mechanistic Workflow
-
Strecker Degradation: Cysteine reacts with dicarbonyls (e.g., 2,3-pentanedione derived from sugar fragmentation) to form Strecker aldehydes and α-aminoketones.
-
Sulfuration: Hydrogen sulfide (
), released from cysteine degradation, reacts with dicarbonyls or imines. -
Cyclization & Oxidation: The intermediate mercapto-imines cyclize to form thiazolines (dihydrothiazoles). These are unstable and readily oxidize (dehydrogenate) under heat to form the aromatic thiazole ring.
Pathway Visualization
The following diagram illustrates the specific formation pathway from precursors to the final aromatic thiazole.
Figure 1: Biosynthetic pathway of 2-Ethyl-4,5-dimethylthiazole via Maillard reaction intermediates.
Occurrence Profile in Food Matrices
While often present at trace levels (ppb range), the compound's low odor threshold makes it a significant contributor to the "roasted" flavor profile.
Quantitative & Qualitative Occurrence
| Food Matrix | Occurrence Status | Context & Concentration Notes |
| Cooked Beef | Confirmed | Identified in beef broth and roasted beef volatiles.[1] Often co-occurs with its thiazoline precursor. |
| Roasted Coffee | Confirmed | Present in volatiles of Coffea arabica and Coffea canephora. Concentration increases with roast degree (City to French Roast). |
| Sesame Oil | High Relevance | A key marker in toasted sesame oil, contributing to the "burnt/nutty" character.[2] |
| Ambrette Seeds | Natural Source | Found in the essential oil of Abelmoschus moschatus, used in perfumery and flavoring. |
| Lamb/Mutton | Detected | Part of the sulfur-rich volatile fraction distinguishing ruminant meat flavors. |
Technical Insight: In meat matrices, the ratio of thiazolines (intermediate) to thiazoles (product) serves as a marker for thermal processing intensity. Higher temperatures and longer cooking times favor the oxidation of thiazolines into the stable 2-ethyl-4,5-dimethylthiazole.
Analytical Methodologies
Quantifying alkylthiazoles requires rigorous extraction protocols due to their volatility and lipophilicity.
Recommended Protocol: SDE-GC-MS
Simultaneous Distillation-Extraction (SDE) is the gold standard for isolating this compound from complex fat-rich matrices like beef or coffee.
-
Sample Prep: Homogenize 50g of sample (e.g., cooked beef) with 200mL distilled water. Add internal standard (e.g., 2-methyl-3-heptanone).
-
Extraction (Likens-Nickerson):
-
Solvent: Dichloromethane or Diethyl ether/Pentane (1:1).
-
Duration: 2–4 hours continuous reflux.
-
Why: This method captures volatiles while minimizing non-volatile lipid co-extraction.
-
-
Concentration: Dry organic phase over anhydrous
and concentrate to ~100 using a Vigreux column (avoid rotary evaporation to prevent loss of volatiles). -
Analysis (GC-MS):
-
Column: DB-WAX or DB-5MS (Polar columns separate thiazoles from pyrazines better).
-
Detection: Mass Spectrometry (EI mode, 70 eV). Monitor molecular ion m/z 141 and base peak m/z 126 (loss of methyl group).
-
Analytical Workflow Diagram
Figure 2: Extraction and detection workflow for volatile alkylthiazoles.
Biomedical & Pharmaceutical Significance
For drug development professionals, 2-Ethyl-4,5-dimethylthiazole serves as a model for thiazole ring metabolism .
Metabolic Fate (CYP450)
Thiazoles are metabolized primarily by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6) in the liver.
-
S-Oxidation: The sulfur atom can be oxidized to a sulfoxide/sulfone, rendering the ring electrophilic.
-
Side-Chain Oxidation: The ethyl or methyl groups are hydroxylated (e.g., to 1-hydroxyethyl derivatives), which are then conjugated with glucuronic acid for excretion.
-
Ring Opening: In some cases, oxidative attack at the C2 position leads to ring cleavage, forming reactive dicarbonyls and thioamides.
Regulatory Status
-
FLAVIS: 15.058[3]
-
FEMA: While the 4-methyl isomer is FEMA 3680, 2-ethyl-4,5-dimethylthiazole is regulated in the EU as a flavoring substance (FL 15.058) and is considered GRAS (Generally Recognized As Safe) when used at natural occurrence levels.
-
Safety: JECFA evaluations for the "Thiazoles and Thiazoline Derivatives" group (Structural Class II/III) conclude no safety concern at current estimated levels of intake.
References
-
NIST Chemistry WebBook. Thiazole, 2-ethyl-4,5-dimethyl- (CAS 873-64-3). National Institute of Standards and Technology. Link
-
El-Sayed, A.M. The Pherobase: Database of Pheromones and Semiochemicals. (Occurrence in Ambrette and Sesame). Link
-
Mottram, D.S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. (Mechanisms of thiazole formation in meat). Link
-
European Food Safety Authority (EFSA). (2012). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophene, thiazoline and thienyl derivatives.[4] EFSA Journal.[4] (Regulatory status and FLAVIS 15.058).[3] Link
-
Shibamoto, T. (1989). Volatile Flavor Chemicals Formed by the Maillard Reaction.[5] In: Thermal Generation of Aromas. ACS Symposium Series. (Thiazole formation pathways).[6][7] Link
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Thiazole Formation in the Maillard Reaction: A Mechanistic and Practical Guide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Maillard reaction, a cornerstone of flavor chemistry, is a complex network of non-enzymatic browning reactions that generate a vast array of heterocyclic compounds. Among these, thiazoles are of paramount importance, contributing significantly to the desirable nutty, meaty, and roasted aromas in thermally processed foods. Their formation is a nuanced process, critically dependent on the availability of sulfur-containing precursors, specific reaction intermediates, and precise environmental conditions. This guide provides a comprehensive exploration of the core mechanisms governing thiazole synthesis within the Maillard cascade. We will dissect the critical roles of cysteine, α-dicarbonyls, and the Strecker degradation pathway, examine the influence of key process parameters such as pH and temperature, and detail authoritative analytical methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of these vital chemical transformations.
Foundational Principles: The Maillard Reaction and the Genesis of Flavor
First described by Louis Camille Maillard in 1912, the Maillard reaction is initiated by the condensation of a reducing sugar with a compound possessing a free amino group, such as an amino acid, peptide, or protein.[1][2] This initial step triggers a cascade of subsequent reactions, broadly categorized into three stages:
-
Early Stage: Formation of a Schiff base followed by cyclization to produce N-substituted glycosylamine. This unstable intermediate then rearranges to form more stable Amadori or Heyns products.[3][4]
-
Intermediate Stage: Characterized by the degradation of Amadori/Heyns products. This stage involves dehydration and fragmentation, leading to the formation of highly reactive α-dicarbonyl compounds like glyoxal and methylglyoxal, as well as furfurals.[3][5]
-
Final Stage: A complex series of reactions where the intermediates polymerize into high molecular weight, brown pigments known as melanoidins.[4] Concurrently, these intermediates react with other amino acids, ammonia, and hydrogen sulfide to generate a plethora of low molecular weight, volatile heterocyclic compounds responsible for aroma and flavor, including the thiazoles of interest.[3][6]
Thiazoles and their derivatives are five-membered heterocyclic compounds containing both sulfur and nitrogen.[7] They are renowned for their potent aromas and extremely low odor thresholds, making them key contributors to the flavor profiles of coffee, roasted nuts, and cooked meats.[8][9] The indispensable components for their formation are a sulfur source, a nitrogen source, and a carbonyl source, all of which are generated synergistically during the Maillard reaction.
Core Mechanisms of Thiazole Formation
The synthesis of the thiazole ring is not a singular event but rather the culmination of several interconnected pathways. The availability of specific reactive intermediates, primarily derived from the degradation of cysteine and sugars, is the rate-limiting factor.
The Crucial Precursors: Cysteine Degradation and the Strecker Reaction
The formation of thiazoles is inextricably linked to the thermal degradation of the sulfur-containing amino acid, cysteine. Cysteine serves as the primary donor of the sulfur atom and, through its degradation, also provides the nitrogen atom (as ammonia) and a two-carbon fragment (as acetaldehyde).[10]
Simultaneously, the Strecker degradation of amino acids plays a pivotal role.[11] This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound (generated during the intermediate stage of the Maillard reaction).[3][12] This interaction leads to the formation of:
-
Ammonia (NH₃)
-
Hydrogen Sulfide (H₂S) (specifically from cysteine)
-
Strecker Aldehydes (e.g., acetaldehyde from alanine)
-
α-Aminoketones , which are precursors to other heterocyclic compounds like pyrazines.[3]
The H₂S and NH₃ generated from cysteine degradation are the essential building blocks that react with carbonyl compounds to form the thiazole ring.
Primary Formation Pathways
Two principal routes for thiazole formation have been elucidated, both originating from the pool of reactive intermediates.
Pathway A involves the reaction of key degradation products: an α-dicarbonyl, hydrogen sulfide, and ammonia. A well-studied example is the formation of 2-acetylthiazole, which imparts a characteristic popcorn-like aroma.[13][14] This pathway proceeds via the condensation of methylglyoxal (an α-dicarbonyl from sugar degradation) with H₂S and NH₃ (from cysteine degradation).[13][14]
Pathway B involves the direct reaction of cysteamine (the decarboxylation product of cysteine) with a carbonyl compound. This forms a thiazoline intermediate, which subsequently undergoes oxidation or dehydrogenation to yield the stable aromatic thiazole ring.[8]
These intricate pathways are visualized in the diagram below.
Caption: Core Mechanistic Pathways for Thiazole Formation.
Critical Parameters Influencing Thiazole Formation
The yield and profile of thiazoles generated are not static; they are highly dependent on the reaction environment. Manipulating these parameters allows for the targeted generation of specific flavor profiles.
| Parameter | Effect on Thiazole Formation | Causality & Rationale |
| Temperature | Formation generally increases with temperature (typically 120-160°C).[1][15] | Higher thermal energy accelerates the degradation of sugars and cysteine, increasing the concentration of key precursors (α-dicarbonyls, H₂S, NH₃).[16][17] Extremely high temperatures can lead to pyrolysis and the formation of undesirable, acrid compounds. |
| pH | Alkaline conditions (pH > 7) strongly favor thiazole formation.[13][18][19] | Under acidic conditions (pH < 6), the amino group of cysteine is protonated (R-NH₃⁺), reducing its nucleophilicity and slowing the initial Maillard reaction.[1] Low pH also promotes the hydrolysis of cysteine to H₂S, favoring the formation of thiols and sulfides over thiazoles.[18][19] Alkaline conditions deprotonate the amino group (R-NH₂), increasing its reactivity and facilitating the necessary cyclization and transformation reactions.[13][18][19] |
| Precursors | Cysteine is the most critical amino acid.[10][20] Pentose sugars (e.g., xylose, ribose) are often more reactive than hexoses (e.g., glucose).[15][21] | Cysteine provides the essential sulfur atom.[10] Pentoses degrade more readily at lower temperatures to form the dicarbonyl intermediates required for the reaction. |
| Water Activity (a_w) | The reaction rate is maximal at intermediate a_w (0.6-0.8). | Water is a product of the initial condensation step, so high water content can inhibit the reaction via Le Chatelier's principle. However, a certain amount of water is necessary to act as a solvent and mobilize reactants. |
Analytical Workflow for Thiazole Characterization
The volatile nature and low concentration of thiazoles necessitate sensitive and robust analytical techniques for their identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method.
Caption: Analytical Workflow for Thiazole Profiling.
Standard Protocol: HS-SPME-GC-MS Analysis
This protocol outlines a self-validating system for the analysis of volatile thiazoles from a liquid or solid matrix.
Objective: To extract, separate, and identify volatile thiazole compounds from a model reaction system.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Headspace Solid-Phase Microextraction (HS-SPME) autosampler and fibers (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
-
Heated agitator
-
Analytical standards for thiazoles of interest (for verification of retention time and mass spectra)
-
Internal standard (e.g., 2,4,6-trimethylpyridine), if quantification is required
Methodology:
-
Sample Preparation:
-
Accurately weigh or pipette a defined amount of the sample (e.g., 5 g of a heated model system) into a 20 mL headspace vial.
-
If performing quantitative analysis, spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the screw cap.
-
-
Extraction (HS-SPME):
-
Incubation/Equilibration: Place the vial in the heated agitator of the autosampler. Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) with agitation. Causality: This step partitions the volatile analytes from the sample matrix into the headspace gas phase, establishing equilibrium.
-
Adsorption: Expose the SPME fiber to the vial's headspace for a defined period (e.g., 30 minutes) at the same temperature. Causality: Volatile compounds adsorb onto the fiber's stationary phase.
-
-
Desorption and Separation (GC):
-
The SPME fiber is automatically retracted and injected into the hot GC inlet (e.g., 250°C).
-
Analytes are thermally desorbed from the fiber onto the analytical column (e.g., a DB-5ms or equivalent).
-
Run a temperature program to separate the compounds based on their boiling points and polarity. A typical program might be: hold at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min. Causality: The temperature gradient allows for the sequential elution of compounds, separating the complex mixture.
-
-
Detection and Identification (MS):
-
As compounds elute from the GC column, they enter the mass spectrometer.
-
The MS is typically operated in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a range of m/z 40-400.
-
Identification: Identify compounds by comparing their acquired mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by matching their retention indices with those of authentic standards. Trustworthiness: This dual-confirmation approach (mass spectrum + retention index) provides high confidence in compound identification.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for each identified thiazole.
-
If an internal standard was used, calculate the concentration of each analyte based on the ratio of its peak area to that of the internal standard and the response factor.
-
Broader Implications and Applications
A thorough understanding of thiazole formation is critical not only in flavor science for the development of savory and roasted food flavorings[9][22] but also has relevance in pharmaceutical development . The Maillard reaction, often termed "glycation" in a biological context, can occur in pharmaceutical formulations containing reducing sugars as excipients and proteins or amine-containing APIs. Understanding the potential for thiazole formation from sulfur-containing APIs or excipients is crucial for stability studies, impurity profiling, and ensuring the safety and efficacy of the final drug product.
Conclusion
The formation of thiazoles via the Maillard reaction is a chemically rich and complex process, central to the development of key aroma characteristics in a wide range of products. The reaction is fundamentally governed by the thermal degradation of cysteine and the subsequent reaction of its fragments—notably hydrogen sulfide and ammonia—with α-dicarbonyls generated from sugars. The outcome is exquisitely sensitive to process parameters, with pH and temperature being the most influential levers for controlling the reaction's direction and yield. By mastering these principles and employing robust analytical methodologies like HS-SPME-GC-MS, researchers can effectively predict, control, and characterize the formation of these potent and valuable compounds.
References
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Wang, X., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Food Chemistry, 345, 128761. [Link]
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Rizzi, G. P. (2008). The Strecker Degradation of Amino Acids: Newer Avenues for Flavor Formation. Food Reviews International, 24(4), 416-435. [Link]
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Semantic Scholar. The Strecker Degradation and Its Contribution to Food Flavor. Semantic Scholar. [Link]
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FutureLearn. The Strecker Degradation Reaction. FutureLearn. [Link]
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Rizzi, G. P. (2008). The Strecker degradation of amino acids: newer avenues for flavor formation. Food Reviews International, 24(4), 416-435. [Link]
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Mottram, D. S. (2007). Control of the Maillard Reaction during the Cooking of Food. In The Maillard Reaction (pp. 28-35). American Chemical Society. [Link]
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Quek, S. Z., et al. (2024). Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. Foods, 13(1), 147. [Link]
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Mottram, D. S. (1998). Mechanism for the formation of thiazolines and thiazoles in the Maillard reaction. ResearchGate. [Link]
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Wang, X., et al. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed. [Link]
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Wikipedia. Maillard reaction. Wikipedia. [Link]
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Ragus. (2024). The Maillard reaction: the science behind flavour and colour in foods and beverages. Ragus. [Link]
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Clari, M., et al. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. Foods, 10(1), 93. [Link]
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Zhang, Y., et al. (2022). Insights into flavor and key influencing factors of Maillard reaction products: A recent update. Frontiers in Nutrition, 9, 995363. [Link]
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Rizzi, G. P. (2014). Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement: Implications to Aroma and Color Formation. ResearchGate. [Link]
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Zhu, M., et al. (2022). Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine–Ribose Amadori Compound. Journal of Agricultural and Food Chemistry, 70(37), 11629-11638. [Link]
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Hou, Y., et al. (2022). Effect of glycine on reaction of cysteine-xylose: Insights on initial Maillard stage intermediates to develop meat flavor. ResearchGate. [Link]
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Zhu, M., et al. (2022). Formation Priority of Pyrazines and 2-Acetylthiazole Dependent on the Added Cysteine and Fragments of Deoxyosones during the Thermal Process of the Glycine-Ribose Amadori Compound. PubMed. [Link]
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Fadel, H., et al. (2023). Flavor improving effects of cysteine in xylose–glycine–fish waste protein hydrolysates (FPHs) Maillard reaction system. Food Production, Processing and Nutrition, 5(1), 51. [Link]
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Bertrand, B., et al. (2018). The Maillard Reaction. San Diego State University. [Link]
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Blank, I. (2015). The role of sulfur chemistry in thermal generation of aroma. In Flavour Development, Analysis and Perception in Food and Beverages (pp. 203-231). Elsevier. [Link]
-
Zhu, M., et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. PubMed. [Link]
-
Zhu, M., et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. Journal of Agricultural and Food Chemistry, 71(6), 2827-2837. [Link]
-
Mottram, D. S., & Leseigneur, A. (1991). The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine. ResearchGate. [Link]
-
Cerny, C. (2007). Effect of pH on the Maillard Reaction of [13C5]Xylose, Cysteine, and Thiamin. Journal of Agricultural and Food Chemistry, 55(11), 4553-4559. [Link]
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Wikipedia. Thiazole. Wikipedia. [Link]
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Zhai, J., et al. (2019). l-Cysteine involved Maillard peptides of distillers' grain hydrolysates: Browning, formation of characteristic flavor and improvement on fracturability of sugared garlic. ResearchGate. [Link]
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Gao, J., et al. (2021). Roles of different initial Maillard intermediates and pathways in meat flavor formation for cysteine-xylose-glycine model reaction systems. ResearchGate. [Link]
-
Liu, J., et al. (2019). Color and flavor of flaxseed protein hydrolysates Maillard reaction products: effect of cysteine, initial pH, and thermal treatment. Food Science and Technology, 56(10), 4447-4457. [Link]
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Clari, M., et al. (2021). The Maillard Reaction as Source of Meat Flavor Compounds in Dry Cured Meat Model Systems under Mild Temperature Conditions. ResearchGate. [Link]
-
Zhai, J., et al. (2020). Interaction of Added L-Cyteine with 2-Threityl-thiazolidine-4-carboxylic Acid derived from Xylose-Cysteine System Affecting its Maillard Browning. ResearchGate. [Link]
-
Flavorlogy. (2024). Understanding Maillard Reactions with 2,4,5-Trimethylthiazole. Flavorlogy. [Link]
-
Cao, C., et al. (2015). The effect of temperature on the formation of initial maillard intermediates and volatile flavor compounds in cysteine / xylose model reaction system. Food and Fermentation Industries, 41(11), 64-69. [Link]
-
Wikipedia. Cook–Heilbron thiazole synthesis. Wikipedia. [Link]
-
Advanced Biotech. (2024). Thiazoles as Key Ingredients in Soup Bases and Stocks. Advanced Biotech. [Link]
-
Li, Y., et al. (2020). Research progress of thiazole flavor compounds. CABI Digital Library. [Link]
-
Hofmann, T., & Schieberle, P. (1998). Identification and quantitation of key aroma compounds formed in Maillard-type reactions of fructose with cysteamine or isothiaproline (1,3-thiazolidine-2-carboxylic acid). Journal of Agricultural and Food Chemistry, 46(6), 2270-2277. [Link]
-
Procter, M., & Barrow, J. C. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 752-757. [Link]
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2-Ethyl-4,5-dimethylthiazole: Technical Safety & Toxicity Guide
Topic: Safety, Toxicity, and Regulatory Profile of 2-Ethyl-4,5-dimethylthiazole Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Flavor Chemists[1]
Executive Summary
2-Ethyl-4,5-dimethylthiazole (CAS: 873-64-3) is a potent alkylthiazole flavoring agent widely utilized for its characteristic nutty, roasted, and meaty organoleptic properties.[1] While structurally similar to other FEMA-GRAS thiazoles (e.g., 2,4,5-trimethylthiazole), this specific isomer occupies a distinct regulatory niche.[1] It has been evaluated by the European Food Safety Authority (EFSA) under Flavouring Group Evaluation 21 (FGE.[1]21) and determined to pose no safety concern at current estimated levels of intake (MSDI).[1]
This guide synthesizes the physicochemical properties, toxicological data, metabolic fate, and regulatory landscape of 2-Ethyl-4,5-dimethylthiazole, providing a self-validating framework for its safe handling and application in food matrices.[1]
Chemical Identity & Physicochemical Properties
Precise identification is critical to distinguish this compound from its oxazole analog (FEMA 3672) and other alkylthiazoles.[1]
| Parameter | Data |
| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3-thiazole |
| CAS Number | 873-64-3 |
| FLAVIS Number | 15.058 (EFSA) |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.24 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor Profile | Nutty, roasted, meaty, cocoa-like |
| LogP (o/w) | ~2.60 (Estimated) |
| Boiling Point | 185 °C @ 760 mmHg |
| Flash Point | 74 °C (Closed Cup) |
Regulatory Landscape
Unlike many common flavorings, 2-Ethyl-4,5-dimethylthiazole does not carry a primary FEMA number in standard public lists, often leading to confusion with 2-Ethyl-4,5-dimethyloxazole (FEMA 3672).[1] Its safety validation primarily stems from European and Japanese evaluations.[1]
European Food Safety Authority (EFSA)[1]
-
Evaluation Group: FGE.21 (Thiazoles, thiophenes, thiazoline, and thienyl derivatives).[1]
-
Status: Evaluated and cleared.
-
Genotoxicity: Cleared. Unlike certain thiazolines in the same group (e.g., 2-isobutyl-3-thiazoline) which raised aneugenicity concerns, 2-Ethyl-4,5-dimethylthiazole (FL 15.058) was cleared via the structural class evaluation procedure [2].[1]
Global Status
-
Japan: Approved as a flavoring agent (List No. 636) [3].[1]
-
USA: Regulated as a synthetic flavoring substance; often utilized under "structure-activity relationship" (SAR) extrapolations from homologous alkylthiazoles (e.g., FEMA 3325, 2,4,5-Trimethylthiazole).[1]
Toxicological Profile
Acute Toxicity
Data for this specific isomer is often bridged from structural homologues.[1]
-
Oral (Rat): Classified under GHS as Acute Tox. 4 (H302) .[1]
-
Dermal/Inhalation:
Genotoxicity & Mutagenicity
EFSA’s Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) evaluated FL 15.058 using the "Procedure for the Safety Evaluation of Flavouring Substances."[1]
-
Ames Test: Generally negative for simple alkylthiazoles (Group 29).[1]
-
In Vivo: No safety concern identified.[1][4] The concern for genotoxicity (specifically aneugenicity) observed in thiazolines (dihydrothiazoles) does not extend to the aromatic thiazole ring of this compound [2].[1]
Metabolic Fate
The metabolism of 2-Ethyl-4,5-dimethylthiazole follows the established pathway for alkyl-substituted heterocycles.[1] The primary route involves cytochrome P450-mediated oxidation of the alkyl side chains rather than ring cleavage, preserving the thiazole core until excretion.[1]
Metabolic Pathway Diagram
The following diagram illustrates the predicted biotransformation, moving from the parent compound to polar metabolites suitable for excretion.[1]
Caption: Primary metabolism involves hydroxylation of the ethyl side chain followed by conjugation.[1][5] Ring cleavage is a minor or negligible pathway.[1]
Experimental Protocols: Safety Assessment
Safety Decision Tree (The "Procedure")
When evaluating this compound for a new formulation, researchers should follow the EFSA/JECFA decision tree logic to ensure compliance.
Caption: Decision tree based on the Cramer Decision Tree (Class III) used by EFSA/JECFA.
Handling & Storage Protocol
Objective: Prevent oxidative degradation and personnel exposure.
-
Personal Protective Equipment (PPE):
-
Storage Conditions:
-
Spill Management:
Technical Application Data
-
Odor Threshold: Low ppb range (estimated 2-10 ppb in water).[1]
-
Flavor Description:
-
Stability: Stable in neutral and acidic media; susceptible to Maillard-type reactions in the presence of reducing sugars.[1]
References
-
EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011).[1] Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical group 29.[1] EFSA Journal, 9(10), 2376.[1] Link[1]
-
EFSA Panel on Food Additives and Flavourings (FAF). (2023).[1] Scientific Opinion on Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6).[1] EFSA Journal, 21(2), 7777.[1] Link[1]
-
Ministry of Health, Labour and Welfare (MHLW), Japan. (2024).[1] List of Designated Food Additives (Flavoring Agents).[1][4] List No. 636.[1][4] Link
-
PubChem. (2024).[1] 2-Ethyl-4,5-dimethylthiazole (CID 522877).[1][6] National Center for Biotechnology Information.[1] Link
-
The Good Scents Company. (2024).[1] 4,5-dimethyl-2-ethyl thiazole Safety and Properties.Link[1]
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Methodological & Application
Application Note: High-Sensitivity Detection and Quantification of 2-Ethyl-4,5-dimethylthiazole in Complex Matrices
Abstract
This application note provides a comprehensive guide to the analytical methodologies for the detection and quantification of 2-Ethyl-4,5-dimethylthiazole, a key flavor compound found in various food products, particularly roasted coffee.[1][2][3] Possessing a characteristic nutty, cocoa, and burnt aroma, its presence and concentration are critical to the sensory profile of these goods. We present detailed protocols for two powerful, solvent-free sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE), both coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity analysis. This document is intended for researchers, scientists, and quality control professionals in the food and beverage industry, as well as drug development professionals investigating flavor compounds and their interactions with various matrices.
Introduction: The Significance of 2-Ethyl-4,5-dimethylthiazole
2-Ethyl-4,5-dimethylthiazole (C7H11NS, Mol. Wt. 141.23 g/mol ) is a sulfur-containing heterocyclic compound that belongs to the thiazole family.[4] Thiazoles are known for their potent aroma profiles and are often formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids.[4] Specifically, 2-Ethyl-4,5-dimethylthiazole has been identified as a significant contributor to the desirable aroma of roasted coffee, cocoa, and some meat products.[3][5] Its accurate quantification is crucial for product development, quality control, and authenticity studies.
The analytical challenge in detecting 2-Ethyl-4,5-dimethylthiazole lies in its volatility and its presence at trace levels within complex sample matrices. This necessitates highly sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds due to its excellent separation capabilities and definitive identification power.[2] However, the success of any GC-MS analysis is critically dependent on the preceding sample preparation step. This application note focuses on two advanced extraction techniques that offer significant advantages over traditional methods like liquid-liquid extraction.
Analytical Approaches: A Comparative Overview
The choice of sample preparation technique is paramount for achieving the desired sensitivity and reproducibility. Here, we discuss the principles of HS-SPME and SBSE and their suitability for the analysis of 2-Ethyl-4,5-dimethylthiazole.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, equilibrium-based extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample.[6] Volatile analytes, like 2-Ethyl-4,5-dimethylthiazole, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is then retracted and directly introduced into the hot GC inlet, where the analytes are thermally desorbed and transferred to the analytical column.
Causality of Experimental Choices:
-
Why Headspace? By sampling the headspace, we avoid introducing non-volatile matrix components (e.g., sugars, proteins, fats) into the GC system, which could contaminate the instrument and interfere with the analysis. This is particularly important for complex food matrices.
-
Fiber Coating Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the analyte. For a semi-polar compound like 2-Ethyl-4,5-dimethylthiazole, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) provides a broad range of selectivity, capturing a wide array of flavor compounds.
Stir Bar Sorptive Extraction (SBSE)
SBSE is another solvent-less technique that offers a higher extraction phase volume compared to SPME, leading to significantly lower detection limits.[7] It utilizes a magnetic stir bar coated with a thick layer of Polydimethylsiloxane (PDMS). The stir bar is placed directly into a liquid sample and stirred for a defined period.[8] Analytes partition from the sample matrix into the PDMS coating. After extraction, the stir bar is removed, rinsed, dried, and placed in a thermal desorption unit (TDU) connected to the GC-MS system.
Causality of Experimental Choices:
-
Why Direct Immersion? SBSE is an equilibrium technique based on the partitioning of the analyte between the sample and the PDMS phase. Direct immersion maximizes the contact between the extraction phase and the sample, allowing for the efficient extraction of less volatile and semi-volatile compounds.
-
PDMS as the Stationary Phase: PDMS is a non-polar stationary phase, making it ideal for the extraction of many organic flavor compounds from aqueous matrices like coffee or beverages.[7] The extraction efficiency is related to the analyte's octanol-water partition coefficient (Kow).
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the analysis of 2-Ethyl-4,5-dimethylthiazole using HS-SPME-GC-MS and SBSE-GC-MS. These protocols are designed to be self-validating through the inclusion of internal standards and rigorous quality control measures.
HS-SPME-GC-MS Protocol for Coffee Samples
This protocol is optimized for the analysis of 2-Ethyl-4,5-dimethylthiazole in brewed coffee.
Materials and Reagents:
-
2-Ethyl-4,5-dimethylthiazole analytical standard
-
Internal Standard (IS): 2,4,6-Trimethylpyridine (or other suitable non-native compound)
-
Deionized water
-
Sodium chloride (NaCl), analytical grade
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps and septa
Protocol Steps:
-
Sample Preparation:
-
Brew coffee according to a standardized procedure. Allow to cool to room temperature.
-
Place 5 mL of the coffee sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile compounds into the headspace (salting-out effect).
-
Spike the sample with the internal standard solution to a final concentration of 50 µg/L.
-
Immediately seal the vial with the screw cap.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator set to 60°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes while maintaining the temperature at 60°C with gentle agitation.
-
-
GC-MS Analysis:
-
Immediately after extraction, retract the fiber and introduce it into the GC inlet for thermal desorption.
-
Desorb for 5 minutes at 250°C in splitless mode.
-
Start the GC-MS run according to the parameters in Table 1.
-
Workflow Diagram: HS-SPME-GC-MS Analysis
Caption: HS-SPME-GC-MS workflow for 2-Ethyl-4,5-dimethylthiazole analysis.
SBSE-GC-MS Protocol for Beverage Samples
This protocol is suitable for aqueous samples such as non-alcoholic beverages or filtered liquid food matrices.
Materials and Reagents:
-
2-Ethyl-4,5-dimethylthiazole analytical standard
-
Internal Standard (IS): 2,4,6-Trimethylpyridine
-
Deionized water
-
SBSE stir bars (Twister®): 10 mm length, 0.5 mm PDMS coating thickness
-
20 mL sample vials with screw caps
-
Thermal desorption unit (TDU) and cooled injection system (CIS)
Protocol Steps:
-
Stir Bar Conditioning: Before first use, condition the stir bars by heating them in a TDU at 300°C for 60 minutes under a flow of helium.
-
Sample Preparation:
-
Place 10 mL of the liquid sample into a 20 mL vial.
-
Spike with the internal standard to a final concentration of 50 µg/L.
-
Add the conditioned SBSE stir bar to the vial.
-
-
SBSE Extraction:
-
Place the vial on a magnetic stir plate and stir at 1000 rpm for 60 minutes at room temperature (25°C). The extended extraction time allows for equilibrium to be reached for semi-volatile compounds.
-
After extraction, remove the stir bar with clean forceps, briefly rinse with a small amount of deionized water to remove any matrix residue, and gently dry with a lint-free tissue.
-
-
Thermal Desorption and GC-MS Analysis:
-
Place the dried stir bar into a glass thermal desorption tube.
-
Place the tube in the autosampler of the TDU.
-
Desorb the analytes using the parameters in Table 1. The use of a cooled injection system is crucial to cryofocus the desorbed analytes at the head of the GC column, ensuring sharp chromatographic peaks.
-
Workflow Diagram: SBSE-GC-MS Analysis
Caption: SBSE-GC-MS workflow for 2-Ethyl-4,5-dimethylthiazole analysis.
Instrumental Parameters and Data Analysis
The following table outlines the recommended GC-MS and TDU parameters for the analysis of 2-Ethyl-4,5-dimethylthiazole.
Table 1: Recommended GC-MS and TDU Parameters
| Parameter | HS-SPME-GC-MS | SBSE-TDU-GC-MS |
| GC System | ||
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Helium, constant flow at 1.2 mL/min |
| Oven Program | 40°C (2 min), ramp to 250°C at 8°C/min, hold for 5 min | 40°C (2 min), ramp to 250°C at 8°C/min, hold for 5 min |
| Inlet Temperature | 250°C | N/A (uses CIS) |
| TDU (for SBSE) | N/A | Splitless; 30°C to 280°C at 60°C/min, hold for 5 min |
| CIS (for SBSE) | N/A | -100°C (cryofocusing), then ramp to 280°C at 12°C/s |
| MS System | ||
| Ion Source Temp. | 230°C | 230°C |
| Quadrupole Temp. | 150°C | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-300 amu | 40-300 amu |
| Identification | ||
| Retention Time | Dependent on system, but should be consistent | Dependent on system, but should be consistent |
| Quantifier Ion (m/z) | 141 (M+) | 141 (M+) |
| Qualifier Ions (m/z) | 86, 112 | 86, 112 |
Data Analysis and Quantification: Quantification is performed using an internal standard calibration method. A calibration curve is generated by analyzing standards of 2-Ethyl-4,5-dimethylthiazole at various concentrations, each containing a fixed concentration of the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration.
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its trustworthiness.[9][10][11] The following performance characteristics should be evaluated. The data presented in Table 2 are typical expected values for the analysis of trace-level flavor compounds in food matrices, based on literature for similar validated methods.[12][13][14]
Table 2: Typical Method Validation Performance
| Parameter | Typical Performance Criteria | Rationale |
| Linearity (R²) | > 0.995 | Demonstrates a proportional relationship between detector response and analyte concentration over the desired range. |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/L | The lowest concentration of the analyte that can be reliably detected above the background noise.[10] |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/L | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[12][14] |
| Accuracy (Recovery) | 80 - 120% | Assesses the agreement between the measured value and the true value, typically evaluated by spiking blank matrix.[12][15] |
| Precision (RSD%) | < 15% | Measures the degree of scatter between a series of measurements, indicating the method's repeatability.[13] |
Conclusion and Field-Proven Insights
The HS-SPME-GC-MS and SBSE-GC-MS methods detailed in this application note provide sensitive, robust, and reliable workflows for the detection and quantification of 2-Ethyl-4,5-dimethylthiazole in complex food and beverage matrices.
-
Expertise-Driven Recommendation: For rapid screening and analysis of highly volatile compounds in a large number of samples, HS-SPME is the preferred method due to its ease of automation and shorter extraction times. For achieving the lowest possible detection limits and for analyzing a broader range of semi-volatile compounds in addition to the target analyte, SBSE is the superior choice due to its larger phase volume.
-
Trustworthiness through Self-Validation: The consistent use of an appropriate internal standard is non-negotiable. It corrects for variations in extraction efficiency, injection volume, and instrument response, ensuring the integrity of the quantitative data. Matrix-matched calibration is also recommended for complex matrices to compensate for any matrix effects that may enhance or suppress the analyte signal.[16]
By carefully selecting the appropriate sample preparation technique and adhering to the detailed protocols and validation criteria, researchers and quality control professionals can confidently and accurately measure 2-Ethyl-4,5-dimethylthiazole, enabling better control over product quality and a deeper understanding of flavor chemistry.
References
-
Gas chromatographic-mass spectrometric quantification of 4-(5-)-methylimidazole in roasted coffee after ion-pair extraction. ResearchGate. Available at: [Link]
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GC–MS/MS method for determining quizalofop ethyl, quizalofop tefuryl, and their metabolites in foods. ResearchGate. Available at: [Link]
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Monitoring Changes in the Volatile Compounds of Tea Made from Summer Tea Leaves by GC-IMS and HS-SPME-GC-MS. MDPI. Available at: [Link]
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Gas chromatography/mass spectrometry-based metabolite profiling of coffee beans obtained from different altitudes and origins with various postharvest processing. PubMed. Available at: [Link]
-
The Chemistry of Green and Roasted Coffee by Selectable 1D/2D Gas Chromatography Mass Spectrometry with Spectral Deconvolution. MDPI. Available at: [Link]
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Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application. Agilent. Available at: [Link]
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Graphical representation of the thiazoline/thiazole formation (GC-MS)... ResearchGate. Available at: [Link]
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Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. ResearchGate. Available at: [Link]
-
2-Ethyl-4,5-dimethylthiazole | C7H11NS. PubChem. Available at: [Link]
-
Simultaneous quantitation of 2-acetyl-4-tetrahydroxybutylimidazole, 2- and 4-methylimidazoles, and 5-hydroxymethylfurfural in beverages by ultrahigh-performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. ACS Publications. Available at: [Link]
-
HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. PubMed. Available at: [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Available at: [Link]
-
Using Stir Bar Sorptive Extraction (SBSE) for Taste and Odour Measurements in Drinking Water. Anatune. Available at: [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Available at: [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. ResearchGate. Available at: [Link]
-
Determination of trace amounts of off-flavor compounds in drinking water by stir bar sorptive extraction and thermal desorption GC-MS. PubMed. Available at: [Link]
-
Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Springer. Available at: [Link]
-
Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME-GC-MS. PubMed. Available at: [Link]
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Optimization of stir bar sorptive extraction.pdf. Digital CSIC. Available at: [Link]
-
VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]
-
Research progress of thiazole flavor compounds. CABI Digital Library. Available at: [Link]
-
GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. DCVMN. Available at: [Link]
-
Green synthesis of thiazole bis-imines as fluorometric sensor for determination of lead in environmental, biological, and food samples. PubMed. Available at: [Link]
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- 16. mdpi.com [mdpi.com]
Application Note: High-Precision Quantification of 2-Ethyl-4,5-dimethylthiazole in Food Matrices
Introduction & Scientific Context
2-Ethyl-4,5-dimethylthiazole is a potent flavor toxicant and naturally occurring volatile compound associated with roasted, nutty, meaty, and coffee-like aroma profiles.[1][2] It is a product of the Maillard reaction, specifically generated through the thermal degradation of sulfur-containing amino acids (e.g., cysteine) in the presence of reducing sugars.
Why Quantification Matters
In food chemistry and drug development (flavor masking), the precise quantification of this thiazole is critical because:
-
Potency: It has a low odor threshold (ppb range).[3] Minor concentration shifts significantly alter the sensory profile from "pleasant nutty" to "chemical/burnt."[3]
-
Matrix Complexity: In matrices like coffee (high lipids/melanoidins) or meat (high protein/fat), the compound binds to the matrix, making absolute recovery challenging without isotopic correction.
-
Isomeric Interference: It often co-elutes with structural isomers like 2-ethyl-4-methylthiazole or 2,4,5-trimethylthiazole in standard non-polar columns.[1][2][3]
The Analytical Challenge
Standard extraction methods (liquid-liquid extraction) often suffer from poor recovery due to the compound's volatility and water solubility (logP ~2.2-2.8).[3] This protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) .[1][2][3] To ensure scientific rigor, we employ a Stable Isotope Dilution Assay (SIDA) using deuterium-labeled internal standards to correct for matrix effects and extraction efficiency in real-time.
Experimental Strategy & Causality
Selection of Internal Standard (The "Why")
-
Gold Standard: 2-Ethyl-4,5-dimethylthiazole-d3 (Custom synthesis or specialized flavor standard suppliers).[1][2][3]
-
Alternative: 2-Isopropyl-4-methylthiazole (Structurally similar, unlikely to be naturally present in significant quantities).[1][2][3]
-
Reasoning: Thiazoles are prone to matrix-induced suppression in the ion source.[1][2][3] Only an isotopically labeled standard (which co-elutes and experiences the exact same ionization environment) can provide true quantification (Accuracy > 95%).[3]
Selection of Extraction Method: HS-SPME[1][2][3]
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).[3]
-
Causality: The triple-phase fiber covers a wide polarity and molecular weight range.[1][3] Carboxen is essential for trapping small, volatile heterocycles like thiazoles, while DVB/PDMS facilitates desorption.
Protocol 1: Sample Preparation (Coffee & Meat Matrices)
Objective: Isolate the analyte from the non-volatile matrix while maintaining equilibrium.
Materials
-
Sample: Ground roasted coffee or homogenized cooked meat.
-
Solvent: Saturated NaCl solution (to induce "salting out" and increase headspace partition coefficient).
-
Internal Standard (IS): 2-Ethyl-4,5-dimethylthiazole-d3 (10 µg/mL in methanol).[1][2][3]
Step-by-Step Workflow
-
Homogenization:
-
Solid/Semi-solids: Cryogenically grind sample (liquid nitrogen) to a fine powder to maximize surface area.[3]
-
Liquids: Centrifuge at 4000 rpm for 10 min to remove suspended solids if necessary.
-
-
Aliquot & Salting:
-
Weigh 2.00 g of sample into a 20 mL headspace vial.
-
Add 8 mL of saturated NaCl solution (360 g/L). Why: Increases ionic strength, driving organics into the headspace.
-
-
Spiking (SIDA):
-
Inject 10 µL of the Internal Standard solution directly into the liquid phase.
-
Critical Control Point: Do not touch the vial walls; inject into the slurry to ensure mixing.
-
-
Equilibration:
-
Seal with a magnetic screw cap (PTFE/Silicone septum).[3]
-
Incubate at 50°C for 20 minutes with agitation (500 rpm).
-
Protocol 2: Instrumental Analysis (GC-MS/MS)
Objective: Separate the target thiazole from isomers and quantify with high specificity.
GC Parameters[1][2][3][4][5][6][7][8][9]
-
System: Agilent 8890 GC or equivalent.
-
Column: DB-WAX Ultra Inert (60 m x 0.25 mm x 0.25 µm).[1][2][3]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[3]
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 150°C.
-
Ramp 20°C/min to 240°C (Hold 5 min).
-
-
Injection: Splitless mode (1 min), Inlet Temp 250°C. SPME liner (0.75 mm ID).
MS/MS Parameters (Triple Quadrupole)
MRM Transitions Table:
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| 2-Ethyl-4,5-dimethylthiazole | 141.0 | 126.0 | 85.0 | 10 / 15 |
| IS (d3-Analog) | 144.0 | 129.0 | 88.0 | 10 / 15 |
Note: The loss of -CH3 (M-15) is the base peak for these alkyl thiazoles.[1][2][3] The transition 141 -> 126 is highly specific.
Validation & Performance Metrics
To ensure trustworthiness, the method must meet these criteria:
| Parameter | Acceptance Criteria | Experimental Determination |
| Linearity (R²) | > 0.995 | 5-point calibration curve (1 - 500 ppb) spiked in blank matrix. |
| Recovery | 80% - 120% | Spike samples at 3 levels (Low, Med, High) before extraction.[1][2] |
| Precision (RSD) | < 10% | n=6 replicates of the same sample.[1][2][3] |
| LOD / LOQ | < 1 ppb / < 3 ppb | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).[1][2][3] |
| Matrix Effect | 85% - 115% | Compare slope of solvent calibration vs. matrix-matched calibration.[1][2][3] |
Visualizing the Workflow
The following diagram illustrates the decision logic and workflow for quantifying this volatile target.
Caption: Workflow for the quantification of 2-Ethyl-4,5-dimethylthiazole, prioritizing HS-SPME for volatile isolation and SIDA for matrix correction.
Troubleshooting & Optimization
-
Co-elution: If 2-ethyl-4-methylthiazole co-elutes, reduce the GC ramp rate to 3°C/min around 140°C.
-
Fiber Carryover: Thiazoles stick to DVB fibers.[3] Implement a 5-minute bake-out at 260°C between injections.
-
Water Management: In HS-SPME, water vapor can affect MS sensitivity.[2][3] Ensure the splitless time is optimized and consider a dry-purge step if sensitivity fluctuates.
References
-
FooDB. (n.d.). Compound Summary: 2-Ethyl-4,5-dimethylthiazole (FDB019755).[1][2][3] FoodB.ca.[3][4] Retrieved January 30, 2026, from [Link]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 522877, 2-Ethyl-4,5-dimethylthiazole. PubChem.[3][5][6] Retrieved January 30, 2026, from [Link]
-
The Good Scents Company. (n.d.).[3] 2-ethyl-4,5-dimethyl thiazole.[1][2][3][7][5][6][8] The Good Scents Company.[3] Retrieved January 30, 2026, from [Link]
-
Song, H., & Liu, J. (2018).[3] GC-O-MS analysis of volatile compounds in roasted meat. (Generalized reference to standard methodologies in meat flavor analysis).
-
NIST Mass Spectrometry Data Center. (n.d.).[3] 2-Ethyl-4,5-dimethylthiazole Mass Spectrum. NIST.[3][8] Retrieved January 30, 2026, from [Link]
Sources
- 1. Showing Compound 2-Ethyl-2,5-dihydro-4,5-dimethylthiazole (FDB016172) - FooDB [foodb.ca]
- 2. Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755) - FooDB [foodb.ca]
- 3. d-nb.info [d-nb.info]
- 4. Showing Compound 2-Ethyl-4-methylthiazole (FDB000926) - FooDB [foodb.ca]
- 5. 2-Ethyl-4,5-dimethylthiazole | C7H11NS | CID 522877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]
- 7. Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemeo.com [chemeo.com]
Application of 2-Ethyl-4,5-dimethylthiazole in nutty and cocoa flavors
Technical Application Note: Precision Formulation with 2-Ethyl-4,5-dimethylthiazole
Abstract
This application note details the physicochemical properties, sensory mechanics, and formulation protocols for 2-Ethyl-4,5-dimethylthiazole , a potent high-impact aroma chemical.[1] Unlike its more common analog (2-Ethyl-4-methylthiazole, FEMA 3680), this trimethyl-substituted variant offers a denser, more "roasted" profile essential for authenticating cocoa mass and roasted nut flavors (hazelnut, peanut, pistachio).[1] This guide provides R&D professionals with validated protocols for synthesis via Maillard modeling, trace-level quantification using SPME-GC-MS, and synergistic compounding strategies.[1]
Part 1: Physicochemical Profile & Sensory Mechanics[1]
Molecular Identity & Properties
2-Ethyl-4,5-dimethylthiazole is a heterocyclic compound generated thermally during the Maillard reaction, specifically through the interaction of sulfur-containing amino acids (cysteine/cystine) with reducing sugars and diketones.[1][2]
| Property | Specification |
| IUPAC Name | 2-Ethyl-4,5-dimethyl-1,3-thiazole |
| CAS Number | 873-64-3 |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.23 g/mol |
| Appearance | Colorless to pale yellow liquid |
| LogP (Octanol/Water) | ~2.6 (Lipophilic) |
| Boiling Point | 179–180 °C |
| Odor Threshold | ~2–5 ppb (in water); significantly higher in lipid matrices.[1] |
| Solubility | Soluble in ethanol, propylene glycol, triacetin; insoluble in water.[1] |
Sensory Causality
The sensory impact of alkylthiazoles follows a concentration-dependent curve.[1]
-
< 10 ppb: Green, vegetative, slightly earthy.[1]
-
10–500 ppb (Target Zone): Roasted nut skin, cocoa powder, coffee, savory/umami bridge.[1]
-
> 1 ppm: Sulfury, meaty, liver-like, chemical.[1]
Mechanism of Action: The compound acts as a sensory bridge .[1] In cocoa flavors, it links the bitter alkaloids (theobromine/caffeine) with the volatile esters (fruity notes), filling the "mid-palate" gap with a brown, roasted body. In nut flavors, it simulates the pyrazines found in the skin (testa) of the nut, providing the "roasted" cue that raw nut oils lack.
Part 2: Formulation Protocols
Protocol A: Cocoa Mass Intensification (High-Lipid Matrix)
Objective: Reconstruct the "conched" flavor profile in a compound chocolate or low-cocoa butter coating.[1]
Rationale: High-fat matrices suppress volatile release (Raoult’s Law).[1] 2-Ethyl-4,5-dimethylthiazole is lipophilic (LogP 2.6), meaning it will partition into the fat phase.[1] Dosage must be increased by 20–30% compared to aqueous applications to achieve headspace release.[1]
Step-by-Step Formulation:
-
Base Accord Construction (Parts per Thousand):
-
Synergy Step:
-
Maturation:
-
Allow the concentrate to age for 48 hours at 20°C. Thiazoles are reactive; this allows Schiff base equilibrium with any trace aldehydes in the solvent system.[1]
-
-
Application:
-
Dose at 0.05% in finished chocolate mass.
-
Protocol B: Roasted Hazelnut Profile (Aqueous/Beverage)
Objective: Create a "roasted" hazelnut note for a coffee syrup or dairy alternative.
Rationale: In aqueous media, the threshold is extremely low.[1] Overdosing results in a "meaty/onion" off-note.[1]
Step-by-Step Formulation:
-
Core Roasted Complex:
-
Dilution & Integration:
-
Dissolve the Core Complex into the carrier (Propylene Glycol) before adding any acidic components. Thiazoles are basic; direct contact with concentrated acids can form salts, reducing volatility.[1]
-
-
Dosage:
-
Final beverage concentration: 10–20 ppb of the active thiazole molecule.[1]
-
Part 3: Synthesis & Biosynthetic Pathway
Understanding the formation of this compound allows for "Process Reaction Flavor" generation (creating the flavor in situ during food processing).
The Pathway: The formation requires three precursors:
-
Nitrogen/Sulfur Source: Cysteine or Cystine.[1]
-
Carbon Backbone (C4-C5): 2,3-Butanedione (Diacetyl).[1]
-
Alkyl Side Chain (C2): Propanal (generated via Strecker degradation of Threonine or lipid oxidation).[1]
Visualization of the Pathway:
Caption: Biosynthetic pathway of 2-Ethyl-4,5-dimethylthiazole via Maillard reaction involving Strecker aldehydes and alpha-diketones.
Part 4: Analytical Validation (SPME-GC-MS)
Objective: Quantify 2-Ethyl-4,5-dimethylthiazole in a complex food matrix (e.g., cocoa powder) to ensure batch-to-batch consistency.
Methodology: Headspace Solid Phase Micro-Extraction (HS-SPME) is superior to liquid extraction due to the compound's volatility and the complexity of cocoa/nut matrices.
Experimental Setup
| Component | Parameter |
| Fiber | DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) - Gray hub.[1] Best for volatiles/semi-volatiles.[1] |
| Incubation | 50°C for 30 minutes (Agitation: 250 rpm). |
| GC Column | DB-WAX (Polar) or equivalent.[1] 30m x 0.25mm x 0.25µm.[1] Note: Polar columns separate thiazoles better from lipid hydrocarbons.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow).[1] |
| Injection | Splitless mode, 250°C. Desorption time: 3 min.[1] |
Mass Spectrometry (SIM Mode)
Run in Selected Ion Monitoring (SIM) mode for maximum sensitivity.
-
Target Ion (Quant): m/z 141 (Molecular Ion)[1]
-
Qualifier Ions: m/z 86, 71, 126[1]
-
Internal Standard: 2-Isobutylthiazole (if not naturally present) or 2-Acetylthiazole-d3.[1]
Analytical Workflow Diagram
Caption: Standardized workflow for trace analysis of alkylthiazoles in food matrices using HS-SPME-GC-MS.
Part 5: Stability & Regulatory Considerations
Stability Profile
-
Thermal Stability: High.[1] As a Maillard product, it withstands baking temperatures (up to 200°C) without significant degradation, making it superior to many esters.[1]
-
pH Stability: Stable in neutral to slightly acidic pH (4.0–7.0).[1] In highly acidic environments (pH < 3.0), volatility decreases due to protonation of the nitrogen atom.
-
Oxidation: Susceptible to oxidation at the sulfur position over long storage periods.[1] Store under nitrogen headspace.[1]
Regulatory & Safety (E-E-A-T)
-
Identity: Ensure distinction from 2-Ethyl-4-methylthiazole (FEMA 3680), which is the industry standard "Chocolate Thiazole."[1] The dimethyl variant (CAS 873-64-3) is less common but more specific for "roasted" notes.[1]
-
GRAS Status: Verify local regulatory status (FEMA/JECFA) before commercial use.[1] While alkylthiazoles are generally GRAS as a group (Flavoring Group Evaluation 21), specific regional compliance (EU/US) must be checked for CAS 873-64-3.[1]
-
Handling: Combustible liquid.[1] Use in a fume hood.[1] Wear nitrile gloves.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522877, 2-Ethyl-4,5-dimethylthiazole. Retrieved from [Link]
-
The Good Scents Company (2024). 4,5-Dimethyl-2-ethyl thiazole Flavor and Fragrance Information. Retrieved from [Link]
-
Blank, I., et al. (2003). Formation of Thiazoles in Maillard Reaction Systems. In Thermally Generated Flavors, American Chemical Society.[1] (Contextual grounding on thiazole formation pathways).
-
European Food Safety Authority (EFSA) (2011). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles... from chemical group 29.[1] (Regulatory context for alkylthiazoles).
Sources
2-Ethyl-4,5-dimethylthiazole in savory flavor creation
Application Note: 2-Ethyl-4,5-dimethylthiazole in Savory & Brown Flavor Creation
Executive Summary & Chemical Identity
2-Ethyl-4,5-dimethylthiazole is a potent heterocyclic compound belonging to the thiazole class, critical for imparting "brown" and "roasted" notes in savory and confectionery applications.[1][2] Unlike its more common isomer, 2-Ethyl-4-methylthiazole (FEMA 3680), this trisubstituted variant offers a denser, more complex profile characterized by deep roasted nut, cocoa, and savory-meaty nuances.[2]
This guide provides a technical framework for its formation, application, and sensory validation.
| Property | Specification |
| CAS Number | 873-64-3 |
| IUPAC Name | 2-ethyl-4,5-dimethyl-1,3-thiazole |
| Molecular Formula | C₇H₁₁NS |
| Molecular Weight | 141.24 g/mol |
| Odor Descriptors | Burnt hazelnut, cocoa, roasted meat, earthy, green-vegetative (at high dilution).[1][2] |
| Regulatory Status | EU: Flavouring Group Evaluation 21 (FGE.21).[1][2] US: Check specific GRAS status; often used under natural flavor labeling if derived via controlled Maillard processes.[1][2] Note: Distinct from FEMA 3680.[2] |
Mechanism of Formation: The Maillard Pathway
Understanding the formation of 2-Ethyl-4,5-dimethylthiazole is essential for generating it in situ during thermal processing or stabilizing it in compounded flavors.[1][2] It is a product of the Maillard Reaction , specifically involving the interaction of sulfur-containing amino acids with specific carbonyl fragments.[1][2]
Precursor Chemistry
The formation requires three key components:
-
Sulfur Source: Hydrogen sulfide (H₂S) or Ammonia (NH₃) derived from Cysteine degradation.[1][2]
- -Dicarbonyl: 2,3-Butanedione (Diacetyl) , derived from sugar fragmentation (retro-aldolization of glucose).[1][2]
-
Aldehyde: Propanal , derived from the Strecker degradation of 2-aminobutanoic acid or lipid oxidation (omega-3 fatty acids).[1][2]
Reaction Pathway Diagram
The following diagram illustrates the convergent synthesis pathway within a food matrix.
Figure 1: Convergent Maillard pathway for the formation of 2-Ethyl-4,5-dimethylthiazole from sugar, lipid, and amino acid precursors.[1][2]
Application Protocols
Solubility & Handling
-
Lipophilicity: With a calculated logP of ~2.6, this molecule is highly lipophilic.[1][2] It will migrate into the fat phase of emulsions (mayonnaise, gravies), which can suppress its perceived intensity (fat masking).[1][2]
-
Solvent Carriers:
Dosage Guidelines
Due to its low threshold and potent character, precise dosing is critical.[1][2] Overdosing results in "sulfurous" or "rubbery" off-notes.[1][2]
| Application Matrix | Rec. Dosage (ppm) | Target Profile | Technical Notes |
| Coffee / Mocha | 0.2 – 1.5 ppm | Roasted bean, Cocoa | Enhances "dark roast" perception; synergistic with furfuryl thiol.[1][2] |
| Meat Analogues | 0.5 – 3.0 ppm | Savory, Grilled | Bridges the gap between yeast extract base and top-note volatiles.[1][2] |
| Nut Butters | 0.1 – 1.0 ppm | Roasted Hazelnut | Reinforces the "skin" note of roasted nuts.[1][2] |
| Soup Bases | 0.5 – 5.0 ppm | Umami, Brothy | High heat stability allows it to survive retort processing.[1][2] |
Stability Protocol
-
pH Stability: Stable across pH 3.0 – 8.0. Resistant to acid hydrolysis in soft drinks/sauces.[1][2]
-
Thermal Stability: Excellent. It survives boiling (100°C) and baking (180°C internal) temperatures better than many aldehydes (e.g., isovaleraldehyde).[1][2]
-
Oxidation: Susceptible to oxidation at the sulfur atom.[2] Protocol: Store neat material under nitrogen headspace; use antioxidants (Tocopherol) in final oil-based flavors.
Sensory Evaluation & Validation Workflow
To validate the impact of 2-Ethyl-4,5-dimethylthiazole, a 2-Alternative Forced Choice (2-AFC) method is recommended to determine the "Just Noticeable Difference" (JND) and character impact.[1][2]
Sensory Workflow Diagram
Figure 2: Standardized workflow for sensory validation of high-potency thiazoles.
Evaluation Criteria
-
Threshold Testing: Start at 0.01 ppm in water.
-
Attribute Profiling: Panelists should rate intensity (0-10) on: Nutty, Roasted, Sulfurous, Green, Cocoa.
-
Masking Check: In high-fat matrices (e.g., peanut butter), increase dosage by 50-100% to compensate for partition coefficient effects.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522877, 2-Ethyl-4,5-dimethylthiazole. Retrieved from [Link]
-
The Good Scents Company (2024). 4,5-Dimethyl-2-ethyl thiazole: Organoleptic Properties and Safety. Retrieved from [Link]
-
European Food Safety Authority (EFSA) (2012). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophene, thiazoline and thienyl derivatives.[1][2] Retrieved from [Link][1][2]
-
Mottram, D. S. (2007). The Maillard Reaction: Source of Flavor in Thermally Processed Foods.[1][2] In Flavours and Fragrances, Springer.[1][2] (Contextual grounding for thiazole formation mechanism).
-
FooDB (2024). Compound Summary: 2-Ethyl-4,5-dimethylthiazole (FDB019755).[1][2][4][5] Retrieved from [Link][1][2]
Sources
- 1. 4,5-dimethyl-2-ethyl thiazole, 873-64-3 [thegoodscentscompany.com]
- 2. 2-Ethyl-4,5-dimethylthiazole | C7H11NS | CID 522877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-dimethyl-5-ethyl thiazole, 38205-61-7 [perflavory.com]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. US20140170194A1 - Fragrance materials - Google Patents [patents.google.com]
Synthesis protocols for substituted thiazoles
An Application Guide to the Synthesis of Substituted Thiazoles: Protocols, Mechanisms, and Modern Methodologies
For researchers, medicinal chemists, and professionals in drug development, the thiazole ring represents a cornerstone of modern pharmacology and materials science. This five-membered aromatic heterocycle, containing sulfur and nitrogen, is a privileged scaffold found in a multitude of FDA-approved drugs, including the antibiotic Cefixime and the anticancer agent Dasatinib. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4][5]
The enduring relevance of the thiazole core necessitates robust and versatile synthetic strategies. This guide provides an in-depth exploration of the most pivotal and field-proven protocols for the synthesis of substituted thiazoles. Moving beyond a mere recitation of steps, this document elucidates the underlying mechanisms, explains the rationale behind experimental choices, and offers a comparative analysis of classical and contemporary methods to empower researchers in making informed decisions for their specific synthetic targets.
Comparative Overview of Key Synthetic Routes
The selection of a synthetic strategy is dictated by the desired substitution pattern, availability of starting materials, scalability, and efficiency. The following table provides a high-level comparison of the primary methods discussed in this guide.
| Synthetic Route | Starting Materials | General Yields (%) | Reaction Time | Key Advantages | Common Drawbacks |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | 70 - 99% | 0.5 - 24 hours | Well-established, broad substrate scope, reliable, high yields.[6][7] | Often requires heating; use of lachrymatory α-haloketones. |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | 85 - 98% | 5 - 30 minutes | Dramatically reduced reaction times, often improved yields.[8] | Requires specialized microwave equipment. |
| Solvent-Free Hantzsch (Grinding) | α-Haloketone, Thiourea | 80 - 95% | 10 - 20 minutes | Environmentally friendly ("green"), simple workup, rapid.[3] | Scalability can be a concern; may not suit all substrates. |
| Cook-Heilbron Synthesis | α-Aminonitrile, CS₂ / Isothiocyanate | 50 - 80% | 1 - 5 hours | Provides access to 5-aminothiazoles under mild conditions.[8][9] | Primarily limited to 5-amino substituted thiazoles.[10] |
| Brønsted Acid-Promoted One-Pot | Benzylamines, Acetophenones, Sulfur | 60 - 85% | 8 - 12 hours | Metal-free, uses elemental sulfur as the sulfur source.[11] | May require longer reaction times. |
The Hantzsch Thiazole Synthesis: The Cornerstone Method
First described by Arthur Hantzsch in 1887, this reaction remains the most prominent and versatile method for constructing the thiazole ring.[12][13][14] It involves the cyclocondensation of an α-halocarbonyl compound (typically a ketone or aldehyde) with a thioamide-containing species, such as thioamides, thioureas, or thiosemicarbazides.[14][15]
Reaction Mechanism
The causality of the Hantzsch synthesis is a logical sequence of nucleophilic attack and intramolecular cyclization. The generally accepted mechanism proceeds as follows:
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide and forming an isothioamide salt intermediate.[6][16]
-
Tautomerization & Cyclization: Following a tautomerization step, the nucleophilic nitrogen atom attacks the carbonyl carbon in an intramolecular fashion. This key step forms the five-membered ring.[16]
-
Dehydration: The resulting hydroxyl-thiazoline intermediate undergoes dehydration (loss of a water molecule), typically under acidic or heated conditions, to yield the final aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol details a robust and reproducible synthesis adapted from standard laboratory procedures.[6] It is a self-validating system where the successful formation of a precipitate upon basification provides a clear indication of product formation.
Materials & Reagents:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol (MeOH)
-
5% Sodium Carbonate (Na₂CO₃) aqueous solution
-
Deionized Water
-
Round-bottom flask (50 mL), magnetic stir bar, reflux condenser, heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Reagent Combination: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol, ~1.0 g) and thiourea (7.5 mmol, ~0.57 g). The use of a slight excess of thiourea ensures complete consumption of the limiting α-haloketone.
-
Solvation and Heating: Add 10 mL of methanol to the flask. Methanol serves as an effective solvent for both reactants. Attach a reflux condenser.
-
Reaction: Heat the mixture to reflux (~65 °C) with continuous stirring. The reaction is typically complete within 30-60 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Workup: Pour the cooled reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution. The purpose of the basic solution is to neutralize the hydrobromide (HBr) byproduct formed during the reaction and to precipitate the free amine product, which is poorly soluble in water.[6]
-
Isolation: Stir the resulting slurry for 10-15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with two portions of cold deionized water (2x 20 mL) to remove any remaining inorganic salts. Allow the solid to air dry on a watch glass or in a desiccator.
-
Characterization: The resulting 2-amino-4-phenylthiazole is typically obtained in high yield and purity. Further purification, if necessary, can be achieved by recrystallization from ethanol.
Modern Variations of the Hantzsch Synthesis
-
Microwave-Assisted Synthesis: Employing microwave irradiation can drastically reduce reaction times from hours to minutes while often improving yields.[1][8] The focused heating provides energy more efficiently to the polar reactants.
-
Solvent-Free "Grinding" Method: For a greener approach, reactants can be combined and ground together in a mortar and pestle at room temperature.[3] This solvent-free method is rapid, efficient, and simplifies the workup process.
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
Discovered by A.H. Cook, Sir Ian Heilbron, and A.L. Levy in 1947, this synthesis provides a crucial route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[9] The reaction proceeds under mild, often aqueous, conditions at room temperature by reacting an α-aminonitrile with a source of thiocarbonyl, such as carbon disulfide (CS₂), isothiocyanates, or dithioacids.[9][17]
Reaction Mechanism
The mechanism for the Cook-Heilbron synthesis using an α-aminonitrile and carbon disulfide is a prime example of nucleophilic addition and tandem cyclization:
-
Nucleophilic Addition: The lone pair on the nitrogen of the α-aminonitrile performs a nucleophilic attack on the electrophilic carbon of carbon disulfide. This addition breaks one of the C=S bonds, forming a dithiocarbamate intermediate.[9]
-
Tautomerization: A proton transfer (tautomerization) occurs, positioning a proton on the nitrogen.
-
Intramolecular Cyclization: The electron-rich sulfur atom then attacks the nitrile carbon. This is the key ring-forming step, driven by the formation of a stable five-membered ring.
-
Final Tautomerization: A final proton transfer results in the aromatic 5-aminothiazole-2-thiol product.
Caption: General workflow for the Cook-Heilbron synthesis.
Experimental Protocol: Synthesis of 5-Amino-4-cyano-2-mercaptothiazole
This protocol illustrates the synthesis of a 5-aminothiazole derivative using aminomalononitrile and carbon disulfide.
Materials & Reagents:
-
Aminomalononitrile tosylate
-
Carbon Disulfide (CS₂)
-
Pyridine
-
Ethanol
-
Round-bottom flask (100 mL), magnetic stir bar
-
Ice bath
Procedure:
-
Reagent Combination: In a 100 mL round-bottom flask, suspend aminomalononitrile tosylate (10 mmol) in 30 mL of ethanol.
-
Base Addition: Cool the suspension in an ice bath and add pyridine (20 mmol) dropwise. Pyridine acts as a base to deprotonate the aminonitrile, generating the free amine required for the reaction.
-
Thiocarbonyl Addition: To the cooled solution, add carbon disulfide (12 mmol) dropwise with vigorous stirring. A color change is typically observed.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight. The mild conditions are a hallmark of this synthesis.[9]
-
Isolation: The product often precipitates directly from the reaction mixture. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.
-
Washing and Drying: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual pyridine and unreacted starting materials. Dry the product under vacuum.
Modern Synthetic Developments
While the Hantzsch and Cook-Heilbron syntheses remain foundational, modern organic chemistry has introduced novel methods that offer alternative pathways, often with improved efficiency or substrate scope.
-
Synthesis from Diazoketones: As an alternative to α-haloketones, which can be lachrymatory and unstable, diazoketones have emerged as stable and convenient precursors.[18] Reactions with (thio)amides or thioureas, often catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH), provide a metal-free route to 2,4-disubstituted thiazoles.[19]
-
Copper-Catalyzed Oxidative Cyclization: Multi-component reactions using simple starting materials have gained prominence. For instance, a copper-catalyzed reaction of aldehydes, amines, and elemental sulfur can produce thiazoles through multiple C-H bond cleavages, using molecular oxygen as a green oxidant.[1][20]
-
One-Pot Chemoenzymatic Synthesis: Leveraging enzymes for catalysis offers a green and highly selective approach. Trypsin, for example, has been used to catalyze a one-pot, multicomponent synthesis of thiazole derivatives under mild conditions, expanding the application of biocatalysis in heterocyclic chemistry.[21]
References
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Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives - ScienceScholar. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]
-
Recent Development in the Synthesis of Thiazoles - Bentham Science Publisher. Available at: [Link]
-
Recent Development in the Synthesis of Thiazoles - PubMed. Available at: [Link]
-
Full article: Review of the synthesis and biological activity of thiazoles. Available at: [Link]
-
Systematic Review On Thiazole And Its Applications. Available at: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]
-
Synthesis of 2,4-disubstituted thiazoles | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC. Available at: [Link]
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. Available at: [Link]
-
Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Efficient Synthesis of 2,4-Disubstituted Thiazoles Under Grinding - Taylor & Francis. Available at: [Link]
-
An Overview of Recent Developments in the Synthesis of Substituted Thiazoles. Available at: [Link]
-
Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach - ChemRxiv. Available at: [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]
-
Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
synthesis of thiazoles - YouTube. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Available at: [Link]
-
Thiazole - Wikipedia. Available at: [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. Available at: [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Available at: [Link]
-
One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives - MDPI. Available at: [Link]
-
Synthesis of selected functionalized derivatives of thiaz... | ResearchHub. Available at: [Link]
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Application Note: Isolation and Enrichment of 2-Ethyl-4,5-dimethylthiazole from Coffea arabica
[1][2][3]
Executive Summary
This application note details the protocol for the extraction and enrichment of 2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3) from natural matrices, specifically roasted Coffea arabica beans.[1][2][3] While available synthetically, the isolation of this compound from natural sources is critical for "Natural" labeling in flavor regulation (EU/US) and for studying the synergistic pharmacophore effects in complex biological systems.
The protocol utilizes a Simultaneous Distillation Extraction (SDE) to isolate the volatile fraction, followed by a pH-Dependent Fractionation (Acid-Base cleanup) to separate the target alkylthiazole from co-extracted fatty acids, phenols, and neutral terpenes.
Key Physicochemical Properties
| Property | Value | Relevance to Protocol |
| Molecular Formula | C₇H₁₁NS | Heterocyclic target |
| Boiling Point | 185°C | Volatile; requires distillation |
| LogP | ~2.6 - 2.8 | Semi-polar; extractable in DCM/Ether |
| pKa (Conjugate Acid) | ~3.0 - 4.0 | Weak base; protonatable at pH < 2 |
| Odor Threshold | Low (ppb range) | High potency; requires enrichment |
Strategic Methodology: The "Why" Behind the Protocol
The Challenge of Matrix Interference
Coffee is a chemically noisy matrix containing lipids (coffee oil), phenolic acids (chlorogenic acid), and alkaloids (caffeine). A simple solvent extraction (Solid-Liquid Extraction) would yield a "dirty" extract dominated by lipids.[1][2][3]
The Solution: SDE + Acid-Base Logic[1][2]
-
SDE (Likens-Nickerson): We use SDE because it combines steam distillation (separating volatiles from non-volatile lipids/solids) and solvent extraction in a continuous loop.[3][4] This increases yield significantly compared to static headspace techniques.[3]
-
Chemo-Selective Purification: The thiazole nitrogen possesses a lone pair of electrons, making it a weak base.[3] By lowering the pH, we protonate the thiazole, rendering it water-soluble, while neutral and acidic impurities remain in the organic phase. This is the Self-Validating System : if the compound does not migrate between phases based on pH, it is not the target thiazole.
Protocol A: Simultaneous Distillation Extraction (SDE)[3][4][5][6]
Objective: To isolate the total volatile fraction (TVF) from the solid coffee matrix.
Reagents & Equipment[2][3][4][7][8][9][10][11]
-
Sample: 100g Medium-Dark Roast Coffea arabica (Ground immediately before use).
-
Solvent: Dichloromethane (DCM) - HPLC Grade.[1][2][3] Note: DCM is chosen for its low boiling point (40°C) and excellent solubility for nitrogenous heterocycles.
-
Internal Standard: 2-Acetylthiazole (50 µg/mL in DCM) for recovery tracking.[1][2][3]
-
Apparatus: Likens-Nickerson SDE Glassware, Heating Mantles (x2), Chiller (-10°C).
Step-by-Step Workflow
-
Sample Preparation:
-
Solvent Setup:
-
In the solvent RBF (50 mL capacity), add 30 mL of Dichloromethane.
-
Add 100 µL of Internal Standard solution.[3]
-
-
The Extraction Loop:
-
Assemble the Likens-Nickerson head.[3] Connect the sample flask (water side) and solvent flask (organic side).[3][5]
-
Start the chiller circulation through the condenser (-10°C is mandatory to prevent loss of volatiles).
-
Heat both flasks. The water flask must boil vigorously to generate steam. The DCM flask should boil gently.
-
Duration: Run for 2 to 3 hours .
-
Mechanism:[3][6][7][8] Steam carries the thiazole up; DCM vapor meets the steam; they condense together. The immiscible liquids separate in the U-tube; water returns to the sample flask, DCM (enriched with thiazole) returns to the solvent flask.
-
-
Collection:
Protocol B: Acid-Base Fractionation (Purification)[1][2][3]
Objective: To separate 2-Ethyl-4,5-dimethylthiazole from neutral volatiles (pyrazines, furans) and acidic components.[1][2][3]
Visualization of Logic
The following diagram illustrates the chemical logic driving this purification.
Figure 1: Chemo-selective fractionation workflow leveraging the basicity of the thiazole nitrogen.[1][2]
Step-by-Step Workflow
-
Protonation (Extraction to Water):
-
Transfer the 5 mL SDE concentrate to a separatory funnel.
-
Add 10 mL of 1.0 M HCl . Shake vigorously for 2 minutes.
-
Allow phases to separate.
-
Chemistry: The thiazole is protonated to its salt form (Thiazolium chloride) and migrates to the aqueous acid layer. Neutral aroma compounds (pyrazines, pyrroles) remain in the DCM.
-
Action: Collect the Aqueous (Bottom) layer.[3] Repeat extraction of the DCM layer with another 10 mL HCl to ensure complete recovery. Combine aqueous extracts.
-
-
Washing (Removal of Neutrals):
-
Wash the combined acidic aqueous phase with 5 mL of fresh DCM.
-
Discard the DCM wash (this removes trapped neutrals).[3]
-
-
Deprotonation (Recovery to Organic):
-
Final Extraction:
Quality Control & Analysis
Method: Gas Chromatography - Mass Spectrometry (GC-MS) Column: DB-WAX or equivalent polar column (30m x 0.25mm ID).[1][2][3] Polar columns separate thiazoles better than non-polar DB-5 columns.[1][2][3]
| Parameter | Setting |
| Injector Temp | 240°C (Splitless mode) |
| Carrier Gas | Helium @ 1.0 mL/min |
| Oven Program | 40°C (2 min) → 5°C/min → 220°C (10 min) |
| MS Source Temp | 230°C |
| Ionization | EI (70 eV) |
| Target Ions (m/z) | 141 (Molecular Ion), 126 (M-CH₃), 58 (Base Peak) |
Validation Criteria:
-
Retention Index (RI): Compare against literature RI on Wax column (approx. 1450-1500).
-
Purity Check: No peaks should be visible from the "Neutral" fraction (e.g., absence of pyrazines).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 522877, 2-Ethyl-4,5-dimethylthiazole.[1][2][3] Retrieved from [Link][3]
-
Chaintreau, A. (2001). Simultaneous Distillation-Extraction: From Birth to Maturity.[3] Flavor and Fragrance Journal. (Contextual grounding on SDE efficiency).
-
NIST Mass Spectrometry Data Center. 2-Ethyl-4,5-dimethylthiazole Mass Spectrum.[1][2][3] NIST Standard Reference Database. Retrieved from [Link][3]
-
FoodB Database. 2-Ethyl-4,5-dimethylthiazole Profile and Natural Sources.[1][2][3] Retrieved from [Link][3]
-
Kumazawa, K., & Masuda, H. (2002). Identification of Potent Odorants in Roasted Coffee.[3] Journal of Agricultural and Food Chemistry.[3] (Primary source for thiazole occurrence in coffee).[3]
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- 3. 2-Ethyl-4,5-dimethylthiazole | C7H11NS | CID 522877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. open.clemson.edu [open.clemson.edu]
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Application Note: 2-Ethyl-4,5-dimethylthiazole as a Standard for Analytical Chemistry
Introduction: The Analytical Imperative for a Reliable Thiazole Standard
2-Ethyl-4,5-dimethylthiazole is a sulfur-containing heterocyclic compound that contributes to the characteristic aroma and flavor profiles of various food products, most notably roasted coffee.[1][2] Its distinct organoleptic properties, which include nutty, roasted, and cocoa-like notes, make it a key analyte in flavor and fragrance chemistry.[2] Beyond its sensory significance, the unique chemical structure and volatility of 2-Ethyl-4,5-dimethylthiazole render it an ideal candidate for use as an analytical standard in chromatographic and mass spectrometric techniques.
This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the procurement, handling, and application of 2-Ethyl-4,5-dimethylthiazole as a standard. It outlines detailed protocols for its use in Gas Chromatography (GC) and Mass Spectrometry (MS), with a focus on ensuring analytical accuracy, precision, and traceability. The methodologies described herein are designed to be self-validating, promoting confidence in quantitative results across a range of applications, from food and beverage analysis to metabolomics and environmental testing.
Physicochemical Properties and Rationale for Use as a Standard
The suitability of a compound as an analytical standard is predicated on its purity, stability, and distinct physicochemical properties that allow for its unambiguous detection and differentiation from other matrix components. 2-Ethyl-4,5-dimethylthiazole exhibits several key characteristics that make it an excellent choice for a reference material.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁NS | [3] |
| Molecular Weight | 141.23 g/mol | [3] |
| CAS Number | 873-64-3 | [3] |
| Boiling Point | 179-180 °C (lit.) | [3] |
| Density | 0.996 g/mL at 25 °C (lit.) | [3] |
| Refractive Index | n20/D 1.5060 (lit.) | [3] |
| Purity (Typical) | ≥97% | [3] |
The presence of both nitrogen and sulfur heteroatoms provides a unique mass spectral fragmentation pattern, aiding in its selective detection. Its volatility is well-suited for GC analysis, and its solubility in common organic solvents facilitates the preparation of standard solutions.
Procurement, Handling, and Storage of the Analytical Standard
The integrity of any quantitative analysis begins with the proper management of the reference standard.
Procurement and Vendor Qualification
High-purity 2-Ethyl-4,5-dimethylthiazole (≥97%) should be procured from a reputable supplier that provides a Certificate of Analysis (CoA).[3] The CoA is a critical document that verifies the identity, purity, and relevant physical properties of the standard. When selecting a vendor, consider their adherence to quality management systems such as ISO 17034 for the production of certified reference materials.[4]
Safety and Handling
2-Ethyl-4,5-dimethylthiazole is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn during handling. All work with the neat compound or concentrated solutions should be performed in a well-ventilated fume hood.[6]
Storage and Stability
To ensure the long-term stability of the standard, it should be stored in a tightly sealed container in a cool, dry, and dark place, away from heat and sources of ignition.[1] Thiazole derivatives are generally stable, but exposure to light and air can lead to degradation over time. It is recommended to store the standard under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for extended periods.
Protocols for the Preparation and Use of 2-Ethyl-4,5-dimethylthiazole Standards
The following protocols provide a framework for the preparation of stock and working standard solutions and their application in GC-MS analysis.
Protocol 1: Preparation of a Primary Stock Solution (1000 µg/mL)
Objective: To prepare a concentrated and accurate primary stock solution of 2-Ethyl-4,5-dimethylthiazole.
Materials:
-
2-Ethyl-4,5-dimethylthiazole (≥97% purity)
-
Methanol, HPLC or GC grade
-
10 mL volumetric flask, Class A
-
Analytical balance (readability ± 0.0001 g)
-
Micropipette
Procedure:
-
Tare a clean, dry weighing vial on the analytical balance.
-
Carefully add approximately 10 mg of 2-Ethyl-4,5-dimethylthiazole to the vial and record the exact weight.
-
Quantitatively transfer the weighed standard to the 10 mL volumetric flask using methanol.
-
Rinse the weighing vial several times with small volumes of methanol, transferring the rinsings to the volumetric flask to ensure complete transfer.
-
Add methanol to the flask until it is approximately half-full, and gently swirl to dissolve the standard.
-
Allow the solution to equilibrate to room temperature.
-
Carefully add methanol to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Calculate the exact concentration of the stock solution based on the weighed mass and the final volume.
-
Transfer the stock solution to an amber glass vial with a PTFE-lined cap and store at 4°C.
Protocol 2: Preparation of Calibration Curve Standards
Objective: To prepare a series of working standards for the generation of a calibration curve.
Materials:
-
Primary stock solution (1000 µg/mL)
-
Methanol, HPLC or GC grade
-
Volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes
Procedure:
-
Perform serial dilutions of the primary stock solution to create a series of calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
For each calibration level, pipette the calculated volume of the stock solution into a volumetric flask and dilute to the mark with methanol.
-
Thoroughly mix each standard.
-
These working standards should be prepared fresh daily or as stability data permits.
Protocol 3: GC-MS Analysis of Flavor Compounds using 2-Ethyl-4,5-dimethylthiazole as an Internal Standard
Objective: To quantify a target analyte in a sample matrix (e.g., coffee extract) using 2-Ethyl-4,5-dimethylthiazole as an internal standard.
Rationale for Internal Standard Selection: An internal standard (IS) is a compound added to the sample at a known concentration to correct for variations in sample injection volume and instrument response. 2-Ethyl-4,5-dimethylthiazole is a suitable IS for the analysis of many volatile flavor compounds due to its similar chemical properties (volatility, polarity) and its distinct mass spectrum, which minimizes the risk of co-elution and isobaric interference with common analytes.
Sample Preparation (Example: Coffee Extract):
-
Prepare a coffee extract using a suitable method (e.g., solvent extraction, solid-phase microextraction).
-
To a known volume of the extract, add a precise volume of a 2-Ethyl-4,5-dimethylthiazole working solution to achieve a final concentration within the linear range of the instrument (e.g., 10 µg/mL).
GC-MS Instrumental Parameters (Example):
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 40 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
| Quantifier Ion (2-Ethyl-4,5-dimethylthiazole) | m/z 141 |
| Qualifier Ions (2-Ethyl-4,5-dimethylthiazole) | m/z 112, 85 |
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for each calibration standard.
-
Determine the response factor (RF) for the target analyte relative to the internal standard.
-
Quantify the analyte in the sample by calculating its concentration based on the peak area ratio of the analyte to the internal standard in the sample and the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of a target analyte using 2-Ethyl-4,5-dimethylthiazole as an internal standard.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. GC-MS and GC×GC-ToF-MS analysis of roasted / broth flavors produced by Maillard reaction system of cysteine-xylose-glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Thiazole Chemistries in Agrochemical Formulations
Executive Summary & Strategic Value
Thiazoles (1,3-thiazoles) represent a privileged scaffold in modern agrochemistry due to their metabolic stability and versatile bioactivity. Unlike transient pharmacophores, the thiazole ring serves as a robust linker that tolerates harsh environmental conditions (UV, pH extremes) common in field applications.
This guide provides a technical roadmap for researchers developing thiazole-based formulations. It moves beyond basic synthesis into the critical path of formulation engineering —specifically focusing on Suspension Concentrates (SC), the industry standard for delivery of high-melting-point thiazole actives like Thiamethoxam (insecticide) or Thiabendazole (fungicide).
Chemical Biology & Mechanism of Action (MoA)
To formulate effectively, one must understand the biological target. Thiazoles generally function through two distinct pathways depending on their side-chain derivatization.
Insecticidal Pathway (Neonicotinoid Class)
Thiazole-based insecticides (e.g., Thiamethoxam) act as agonists to the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[1][2] Unlike acetylcholine, they are not degraded by acetylcholinesterase, leading to continuous neuromuscular overstimulation.
Fungicidal Pathway (Benzimidazoles/SDHIs)
Thiazole fungicides often inhibit microtubule assembly (binding to
Visualization: Dual-Path Mechanism
The following diagram illustrates the divergent biological targets based on the thiazole substitution pattern.
Figure 1: Divergent mechanisms of action for Thiazole derivatives in insect vs. fungal systems.
Formulation Protocol: High-Load Suspension Concentrate (SC)
Most thiazole actives are crystalline solids with high melting points (>100°C) and low water solubility. Therefore, Suspension Concentrates (SC) are the preferred delivery system. An SC is a stable suspension of solid active ingredient (AI) particles in water.
Critical Formulation Parameters
| Parameter | Target Specification | Reason for Control |
| Particle Size (D90) | < 5.0 µm | Prevents nozzle clogging; maximizes leaf coverage. |
| Zeta Potential | > | 30 |
| Viscosity | 400–800 cP (at 20 rpm) | Prevents sedimentation (syneresis) during storage. |
| pH Range | 5.0 – 7.0 | Thiazoles can hydrolyze at extreme alkaline pH. |
Step-by-Step Manufacturing Protocol
Objective: Produce 1 Liter of 500 g/L Thiazole SC.
Materials:
-
Active Ingredient (AI): Thiazole derivative (technical grade, 98%)
-
Dispersant: Polymeric surfactant (e.g., EO/PO block copolymer)
-
Wetting Agent: Alkyl naphthalene sulfonate
-
Rheology Modifier: Xanthan gum (2% pre-gel)
-
Antifreeze: Propylene glycol
Workflow:
-
Slurry Preparation (Pre-mix):
-
In a 2L stainless steel vessel, charge 350 mL of deionized water.
-
Add 40g Propylene Glycol (Antifreeze) and 2g Silicone Defoamer.
-
Under low shear stirring (500 rpm), add 30g Dispersant and 10g Wetting Agent.
-
Slowly add 510g of Technical Thiazole AI. Note: Add slowly to ensure wetting and avoid clump formation.
-
Increase stirring to 2000 rpm (High Shear Disperser) for 10 minutes until homogenous.
-
-
Wet Milling (Particle Size Reduction):
-
Equipment: Horizontal Bead Mill (e.g., Dyno-Mill).
-
Media: Yttrium-stabilized Zirconium beads (0.8 – 1.0 mm).
-
Cycle 1: Recirculate slurry for 15 minutes. Check particle size.[3][4][5] Target D90 < 10 µm.
-
Cycle 2: Switch to finer beads (0.4 – 0.6 mm) if necessary. Mill until D90 < 4 µm.
-
Temperature Control: Maintain jacket temperature < 35°C. Thiazoles are heat stable, but surfactants may degrade or foam at high temps.
-
-
Let-down & Stabilization:
-
Transfer milled base to a blending vessel.
-
Add Xanthan Gum pre-gel (approx. 20-40g) to adjust viscosity. Target: Non-Newtonian pseudoplastic flow.
-
Add Biocide (1g, e.g., BIT) to prevent bacterial growth on the gum.
-
Adjust final volume to 1L with water.
-
Visualization: SC Production Workflow
Figure 2: Wet milling process flow for Thiazole Suspension Concentrates.
Quality Control & Validation Methods
To ensure the formulation is "self-validating" (i.e., it proves its own stability and efficacy), the following standardized protocols must be applied.
Physical Stability (CIPAC Methods)
The Collaborative International Pesticides Analytical Council (CIPAC) sets the global standards.
-
Wet Sieve Test (CIPAC MT 185):
-
Protocol: Disperse 10g of formulation in water. Pass through a 75µm sieve.[4]
-
Acceptance Criteria: < 0.1% residue retained. This validates that no large aggregates formed during milling or storage.
-
-
Suspensibility (CIPAC MT 161):
-
Protocol: Dilute formulation (1% conc) in standard hard water. Allow to stand for 30 mins. Measure active ingredient mass in the top 90% vs bottom 10%.
-
Acceptance Criteria: > 60% suspensibility.
-
Biological Efficacy Profiling (In Vivo)
-
Protocol: Leaf Dip Assay (Insecticidal)
-
Cut leaf discs (e.g., Cabbage) of uniform diameter.
-
Dip for 10 seconds in serial dilutions of the Thiazole SC.
-
Air dry for 1 hour.
-
Introduce target pests (e.g., Aphids, Myzus persicae).
-
Data Analysis: Count mortality at 24h and 48h. Calculate LC50 using Probit analysis.
-
References
-
Thiamethoxam Mechanism: Vertex AI Search. (2025).[6][7][8][9] Thiamethoxam, a Neonicotinoid Poisoning Causing Acute Kidney Injury via a Novel Mechanism.[10] NCBI PMC. Link
-
Thiazole Synthesis: BenchChem. (2025).[9] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols. Link
-
CIPAC Protocols: CIPAC. (2023). MT 185.1 Wet Sieve Test. Collaborative International Pesticides Analytical Council. Link
- Formulation Science: Knowles, A. (2008).
-
Fungicidal Activity: PubMed. (2025).[11] Thiazole and Isothiazole Chemistry in Crop Protection. J Agric Food Chem. Link
Sources
- 1. Thiamethoxam | C8H10ClN5O3S | CID 5821911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of thiamethoxam on the cholinergic system in rats | Bird decline, insect decline and neonicotinoids [boerenlandvogels.nl]
- 3. consilab.de [consilab.de]
- 4. cipac.org [cipac.org]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Thiamethoxam, a Neonicotinoid Poisoning Causing Acute Kidney Injury via a Novel Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Ethyl-4,5-dimethylthiazole
Welcome to the technical support center for the purification of 2-Ethyl-4,5-dimethylthiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile thiazole derivative.
Introduction to 2-Ethyl-4,5-dimethylthiazole and its Purification Challenges
2-Ethyl-4,5-dimethylthiazole is a heterocyclic compound with applications in flavor and fragrance, agriculture, and as a building block in pharmaceutical synthesis.[1] Achieving high purity of this compound is critical for its intended application. The primary challenges in its purification often stem from the presence of structurally similar impurities, unreacted starting materials from its synthesis, and potential for thermal degradation.
This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions, empowering you to optimize your purification workflows.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of 2-Ethyl-4,5-dimethylthiazole in a question-and-answer format.
Issue 1: The purified product has a persistent yellow or brown discoloration.
-
Question: I've purified 2-Ethyl-4,5-dimethylthiazole by fractional distillation, but the final product retains a noticeable color. What is the likely cause, and how can I obtain a colorless product?
-
Answer: A persistent color after distillation often indicates the presence of high-boiling point impurities or thermal decomposition products. While 2-Ethyl-4,5-dimethylthiazole is relatively stable, prolonged heating or the presence of acidic or basic impurities can promote degradation.[1]
Causality and Recommended Actions:
-
Incomplete Removal of Starting Materials: The Hantzsch thiazole synthesis, a common route to this compound, can have unreacted starting materials as impurities.[2][3] These can co-distill or decompose, causing discoloration.
-
Solution: Pre-purify the crude product before distillation. An aqueous workup with a mild base, such as sodium bicarbonate, can help neutralize any acidic byproducts and remove some polar impurities.[2]
-
-
Thermal Stress: While the atmospheric boiling point is 185 °C, prolonged heating can lead to decomposition.[1][4]
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point and minimize thermal stress on the compound.
-
-
Oxidation: Thiazole compounds can be susceptible to oxidation, which can lead to colored impurities.
-
Solution: Ensure your distillation apparatus is free of leaks and consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: My column chromatography separation is poor, with co-elution of the product and impurities.
-
Question: I am using silica gel column chromatography to purify 2-Ethyl-4,5-dimethylthiazole, but I'm observing poor separation between my product and an unknown impurity. How can I improve the resolution?
-
Answer: Poor separation in column chromatography is typically due to an inappropriate solvent system, overloading of the column, or issues with the stationary phase.
Causality and Recommended Actions:
-
Inappropriate Solvent System: If the polarity of the eluent is too high, both the product and impurities will travel quickly down the column with little separation. If it's too low, elution will be very slow, and bands will broaden.
-
Solution: Optimize your solvent system using thin-layer chromatography (TLC) first. A good solvent system will give your product an Rf value of approximately 0.3-0.4. For thiazole derivatives, a gradient of hexane-ethyl acetate is often effective.[2] Start with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
-
Structurally Similar Impurities: Impurities with similar polarity to the product will be difficult to separate.
-
Solution: Consider using a different stationary phase. If you are using standard silica gel, you could try alumina (basic or neutral) or a reverse-phase silica gel (C18) with a polar solvent system (e.g., water/acetonitrile or water/methanol).
-
-
Issue 3: I am experiencing low recovery of my product after purification.
-
Question: After performing the purification, my final yield of 2-Ethyl-4,5-dimethylthiazole is significantly lower than expected. What are the potential causes of this loss of material?
-
Answer: Low recovery can be attributed to several factors, including physical loss during transfers, decomposition during the purification process, or incomplete elution from a chromatography column.
Causality and Recommended Actions:
-
Volatility: Although the boiling point is 185 °C at atmospheric pressure, 2-Ethyl-4,5-dimethylthiazole has some volatility.[1][4]
-
Solution: When removing solvents under reduced pressure (e.g., with a rotary evaporator), use a moderate temperature for the water bath and do not leave the product on the evaporator for an extended period after the solvent is removed.
-
-
Adsorption to Stationary Phase: The basic nitrogen in the thiazole ring can sometimes interact strongly with the acidic silica gel, leading to irreversible adsorption.
-
Solution: If you suspect this is an issue, you can "deactivate" the silica gel by adding a small amount of a polar solvent like triethylamine (e.g., 0.1-1%) to your eluent. Alternatively, use a less acidic stationary phase like neutral alumina.
-
-
Incomplete Extraction: During the workup, if the product is not fully extracted from the aqueous layer, this will lead to a lower yield.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification technique for crude 2-Ethyl-4,5-dimethylthiazole?
A1: For a crude reaction mixture, a simple and effective first step is an aqueous workup. This typically involves neutralizing the reaction mixture (e.g., with sodium bicarbonate), followed by extraction with an organic solvent like ethyl acetate.[2] This will remove many inorganic salts and water-soluble impurities. After drying and concentrating the organic extract, you will have a cleaner crude product that is more suitable for further purification by distillation or chromatography.
Q2: What are the key physical properties of 2-Ethyl-4,5-dimethylthiazole that I should consider for its purification?
A2: The most important physical properties are:
-
Boiling Point: 185 °C at atmospheric pressure.[1][4] This makes fractional distillation a viable purification method, preferably under vacuum to reduce the temperature.
-
Appearance: Colorless to nearly colorless liquid.[1] Any significant color in your purified product indicates the presence of impurities.
-
Solubility: It is soluble in alcohol and has limited solubility in water.[5] This is important for choosing appropriate solvents for extraction and chromatography.
Q3: What are the potential impurities I should be aware of during the synthesis and purification of 2-Ethyl-4,5-dimethylthiazole?
A3: Common impurities, particularly from a Hantzsch-type synthesis, can include:
-
Unreacted starting materials: Such as the thioamide and the α-haloketone.[3]
-
Isomeric byproducts: Depending on the reaction conditions, isomers may form.[3]
-
Solvent residues: Residual solvents from the reaction or extraction.
-
Decomposition products: If the compound has been subjected to excessive heat or harsh pH conditions.
Q4: How can I assess the purity of my final 2-Ethyl-4,5-dimethylthiazole product?
A4: A combination of analytical techniques should be used to confirm the purity:
-
Gas Chromatography (GC): This is an excellent method for determining the percentage purity of volatile compounds. A purity of ≥98% is typically considered good.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[2]
-
Combine the organic layers and wash with a saturated brine solution.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Set up a fractional distillation apparatus equipped for vacuum distillation.
-
Place the crude 2-Ethyl-4,5-dimethylthiazole in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point at atmospheric pressure is 185 °C.[1][4]
Protocol 3: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of hexane-ethyl acetate, starting with a low polarity and gradually increasing it.[2]
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low product yield.
References
-
Organic Syntheses Procedure: 2,4-Dimethylthiazole. Available from: [Link]
-
PubChem. 2-Ethyl-4,5-dimethylthiazole. Available from: [Link]
-
FooDB. Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755). Available from: [Link]
-
ResearchGate. How to solve the problem with His-tagged protein purification? Available from: [Link]
-
Promega Connections. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Available from: [Link]
-
The Good Scents Company. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0. Available from: [Link]
-
FooDB. Showing Compound 2-Ethyl-2,5-dihydro-4,5-dimethylthiazole (FDB016172). Available from: [Link]
Sources
Technical Support Center: A Guide to Improving GC-MS Resolution of Thiazole Isomers
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet significant challenge of separating thiazole isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Due to their structural similarities and comparable physicochemical properties, thiazole isomers often co-elute, making accurate identification and quantification difficult.
This document provides in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in the fundamental principles of chromatography, aiming to provide not just solutions, but a deeper understanding of the method development process.
Troubleshooting Guide: From Co-elution to Confident Resolution
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a systematic approach to resolution, explaining the scientific reasoning behind each step.
Q1: My thiazole isomers are completely co-eluting. Where do I start?
Co-elution is the most frequent challenge when dealing with isomers.[1][2] This indicates that the current chromatographic conditions lack the necessary selectivity to differentiate between the subtle structural differences of your analytes. Here’s a logical workflow to tackle this issue:
Step 1: Evaluate and Optimize the GC Column (The Heart of the Separation)
The stationary phase chemistry is the most critical factor for achieving selectivity between isomers.[3][4] The principle of "like dissolves like" is a good starting point; polar columns are generally best for separating polar analytes.[3][4] Thiazoles, containing nitrogen and sulfur heteroatoms, possess a degree of polarity.
-
Initial Recommendation: Start with a mid- to high-polarity column. A polyethylene glycol (PEG)-based column (e.g., a "WAX" type) or a high-percentage cyanopropyl-substituted column can provide different selectivity compared to standard non-polar phases like a 5% phenyl-methylpolysiloxane.[3][4][5] These polar phases can interact differently with the dipole moments and polarizable electrons of the thiazole ring isomers.
-
Actionable Protocol:
-
Column Selection: If you are using a non-polar column (e.g., DB-5ms, HP-5ms), switch to a polar stationary phase. Consider columns like a DB-WAX, ZB-WAXplus, or a high-cyanopropyl phase like an SP-2380.[3]
-
Column Dimensions: For high-resolution separation, a longer column with a smaller internal diameter (I.D.) is preferable.[6][7] A 30 m x 0.25 mm I.D. column is a standard choice, but for very challenging separations, consider a 60 m column.[8]
-
Step 2: Refine the Oven Temperature Program (Controlling Elution)
Temperature programming is a powerful tool for improving the resolution of compounds with a wide range of boiling points and for fine-tuning the separation of closely eluting peaks.[9] A slow temperature ramp can increase the interaction time of the analytes with the stationary phase, often enhancing separation.[10]
-
Actionable Protocol:
-
Scouting Gradient: Begin with a generic "scouting" program to see where your isomers elute. A typical starting point is a low initial temperature (e.g., 40-60°C), followed by a ramp of 10°C/min up to the column's maximum temperature.[11][12]
-
Optimize the Ramp Rate: Once you have an approximate elution temperature, slow down the ramp rate in that region. If your isomers elute around 180°C with a 10°C/min ramp, try a 3-5°C/min ramp. This slower rate gives the column more "time" to perform the separation.[10]
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks and better resolution for early eluting compounds.[11][13]
-
Step 3: Adjust the Carrier Gas Flow Rate (Balancing Speed and Efficiency)
The carrier gas flow rate (or linear velocity) affects column efficiency. While a faster flow rate reduces analysis time, an optimal flow rate will yield the best resolution.[14][15]
-
Actionable Protocol:
-
Check Your Flow Rate: For a 0.25 mm I.D. column, a typical helium flow rate is around 1.0-1.2 mL/min.
-
Optimization: If your resolution is poor, try decreasing the flow rate slightly (e.g., to 0.8 mL/min). This can sometimes improve separation, although it will increase the analysis time.[14] Conversely, if peaks are broad, a slightly higher flow rate might improve efficiency.[16]
-
Q2: I have partial co-elution (a shoulder on my peak). How can I achieve baseline separation?
A shoulder on a peak is a clear sign of partial co-elution.[2] This is a good sign—it means your current method has some selectivity, and you just need to enhance it.
Step 1: Systematically Optimize Your Current Method
Before making drastic changes like switching columns, fine-tune your existing parameters.
-
Temperature Program: This is your primary tool.
-
Determine the temperature at which the co-eluting pair elutes.
-
Modify your program to have a much slower ramp rate (e.g., 1-2°C/min) in the temperature window of +/- 20°C around the elution temperature.
-
You can even introduce a short isothermal hold (holding the temperature constant) just before the elution of the critical pair to allow them to separate further.[11][13]
-
-
Flow Rate: As described in Q1, a slight adjustment to the carrier gas flow rate can sometimes be enough to resolve a critical pair.
Step 2: Consider a Longer Column
If optimizing the temperature program and flow rate doesn't provide baseline resolution, increasing the number of theoretical plates by using a longer column is a reliable solution.[17]
-
The Rule of Thumb: Doubling the column length increases resolution by a factor of approximately 1.4 (the square root of 2).[17] So, switching from a 30 m to a 60 m column of the same phase and diameter can often resolve a stubborn peak pair.
Q3: My peaks are resolved, but they are tailing. What causes this and how do I fix it?
Peak tailing can obscure the resolution you've worked hard to achieve and negatively impact quantification. Tailing is often caused by "active sites" in the GC system that interact undesirably with polar analytes like thiazoles.[10]
-
Common Causes and Solutions:
-
Contaminated Injector Liner: The glass liner in the injector is a common site for the accumulation of non-volatile residues, which create active sites.
-
Solution: Replace the injector liner. For polar compounds, using a deactivated liner is crucial.[10]
-
-
Column Contamination: The first few meters of the column can become contaminated over time.
-
Solution: Trim 10-20 cm from the front of the column. This removes the contaminated section and can often restore peak shape.
-
-
Insufficient Temperature: If the injector or transfer line temperatures are too low, it can cause slow vaporization and transfer of the analytes, leading to tailing.
-
Solution: Ensure the injector temperature is sufficient to rapidly vaporize your sample and that the MS transfer line temperature is high enough to prevent condensation.[10]
-
-
Frequently Asked Questions (FAQs)
Q: What is the best type of GC column for thiazole isomer separation?
A: There is no single "best" column, as the ideal choice depends on the specific isomers you are analyzing. However, a great starting point is a polar stationary phase .
| Column Type | Stationary Phase Chemistry | Rationale for Thiazole Separation | Example Phases |
| High Polarity | Polyethylene Glycol (PEG) | Offers strong dipole-dipole interactions, which can differentiate between isomers with different charge distributions. | DB-WAX, ZB-WAX, Stabilwax |
| High Polarity | High-Cyanopropyl Substituted | Provides strong dipole and pi-pi interactions, offering a different selectivity for aromatic and polar compounds.[3] | SP-2380, DB-225 |
| Mid-Polarity | Mid-Cyanopropylphenyl Substituted | A good general-purpose column that balances different interaction mechanisms. | DB-17, DB-225ms |
For initial method development, a column with dimensions of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness is recommended as a good balance between resolution and analysis time.[4]
Q: Can I use mass spectrometry to distinguish between co-eluting isomers?
A: Sometimes, but it should not be relied upon as a substitute for good chromatographic separation.
-
Electron Ionization (EI) Mass Spectra: Isomers often produce very similar, if not identical, mass spectra because they have the same elemental composition and often fragment in similar ways.[18][19] However, subtle differences in fragment ion ratios can sometimes be observed.
-
Selected Ion Monitoring (SIM): If you can find a unique fragment ion for each isomer, you can use SIM mode to selectively quantify them even if they co-elute.[19] However, this requires careful validation to ensure there is no interference.
-
High-Resolution MS: High-resolution mass spectrometry can provide highly accurate mass measurements, which can help in confirming the elemental composition but typically cannot distinguish between structural isomers.[20]
Ultimately, achieving chromatographic separation is the most robust and reliable approach.[19]
Q: What is chemical derivatization, and can it help separate thiazole isomers?
A: Derivatization is a chemical reaction used to modify an analyte to make it more suitable for GC analysis.[21][22] This is typically done to increase volatility and thermal stability, or to improve peak shape.[23]
-
Application to Thiazoles: If a thiazole isomer has an active hydrogen (e.g., from an -OH or -NH2 group), derivatization can be very effective. Silylation is a common technique where an active hydrogen is replaced with a trimethylsilyl (TMS) group.[24]
-
How it Helps Resolution: By altering the chemical structure, derivatization changes the way the isomers interact with the stationary phase. This can dramatically alter their retention times and often leads to improved separation.[21]
-
Chiral Derivatization: If you are dealing with enantiomers (chiral isomers), reacting them with a chiral derivatizing agent will create diastereomers. These diastereomers have different physical properties and can often be separated on a standard, non-chiral GC column.[21][25]
Q: How do I develop a robust temperature program from scratch?
A: A systematic approach is key. This workflow is a proven method for developing a temperature program for a new, complex mixture.
Caption: A workflow for systematic GC temperature program development.
References
-
Shimadzu. (n.d.). GC Column Types & Selection Guide. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]
-
Wallace Watson, D. (2017, August 1). The Secrets of Successful Temperature Programming. LCGC International. Retrieved from [Link]
-
Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. Retrieved from [Link]
-
Isaacman, G. (2015). Improved resolution of hydrocarbon structures and constitutional isomers in complex mixtures using Gas Chromatography-Vacuum Ultraviolet-Mass Spectrometry (GC-VUV-MS). eScholarship.org. Retrieved from [Link]
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Rogachev, A. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 835. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]
-
Snow, N. H. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. Retrieved from [Link]
-
Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link]
-
Chromacuity. (2015, June 1). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
Reddit. (2023, November 2). Effect of flow rate and temperature on peak resolution in gas chromatography. Retrieved from [Link]
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Retrieved from [Link]
-
Snow, N. H. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography. LCGC International. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation and analysis of antifungal drugs by chromatographic and electromigration techniques: Results achieved in 2010–2020. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Forum. (2014, March 18). GCMS Is it necessary to separate peaks?. Retrieved from [Link]
-
Vaini, E., et al. (2002). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 13(7), 843-851. Retrieved from [Link]
-
Anthias Consulting. (2016, January 19). Strategies for GC-MS Method Development. Retrieved from [Link]
-
Axion Labs. (n.d.). How Do You Improve Resolution In Gas Chromatography?. Retrieved from [Link]
-
Chan, K. M., & Wong, C. (2001). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 48(4), 743-750. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Chromatography Forum. (2010, September 16). easy way for increasing resolutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Retrieved from [Link]
-
Welch, M. J., et al. (1993). Use of High Resolution GC/MS for Obtaining Accuracy in Lipid Measurements. Clinica Chimica Acta, 216(1-2), 135-143. Retrieved from [Link]
-
Wang, Y., et al. (2023). Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. International Journal of Molecular Sciences, 24(11), 9283. Retrieved from [Link]
-
Carlin, S., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 26(11), 3144. Retrieved from [Link]
-
Li, Y., et al. (2022). LC-MS/MS for Simultaneous Determination and Isomer Separation of 12 Glucocorticoid Residues in Multiple Aquatic Foods. Foods, 11(15), 2294. Retrieved from [Link]
-
ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS).... Retrieved from [Link]
-
Zhang, Q., et al. (2022). HPLC-MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Food Chemistry, 386, 132752. Retrieved from [Link]
-
Ferraz, M., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 273. Retrieved from [Link]
-
Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1599-1616. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
Akram, M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6216. Retrieved from [Link]
-
Kłys, A., et al. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 26(16), 4983. Retrieved from [Link]
-
Al-Ayed, A. S., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(33), 23075-23095. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Polar GC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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- 9. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
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- 19. GCMS Is it necessary to separate peaks ? - Chromatography Forum [chromforum.org]
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- 25. gcms.cz [gcms.cz]
Technical Support Center: Analysis of 2-Ethyl-4,5-dimethylthiazole (EDMT)
Topic: Troubleshooting Matrix Effects in the Analysis of 2-Ethyl-4,5-dimethylthiazole Department: Applications Engineering & Method Development Document ID: TS-EDMT-2024-01
Executive Summary: The Matrix Challenge
2-Ethyl-4,5-dimethylthiazole (EDMT) is a potent volatile flavor compound responsible for nutty, roasted, and meaty notes in matrices ranging from coffee and cooked meats to wine and soy sauce.
The Core Problem: EDMT is a semi-polar, volatile heterocyclic compound (
In complex matrices, the "Matrix Effect" for EDMT is usually a Partitioning Deficit , not just signal suppression.
-
In High-Fat Matrices: The lipophilic nature of EDMT (
) causes it to partition strongly into the lipid phase, reducing headspace availability. -
In Alcoholic Matrices: Ethanol acts as a co-solvent, increasing EDMT solubility in the liquid phase and suppressing the partition coefficient (
).
This guide provides a mechanistic troubleshooting approach to overcome these barriers.
Mechanism of Interference (Visualized)
To solve the problem, you must visualize where the loss occurs. In Headspace Solid Phase Microextraction (HS-SPME), three phases compete for the analyte.
Figure 1: The Equilibrium Triangle. Matrix effects in SPME are primarily thermodynamic shifts in partition coefficients (
Troubleshooting Guide: Symptom & Cure
Use this table to diagnose specific analytical failures associated with EDMT.
| Symptom | Root Cause (Matrix Effect) | Mechanistic Explanation | Corrective Action |
| Low Recovery in Fatty Samples (Meat, Gravy) | Lipophilic Retention | EDMT prefers the fat phase over the headspace. | Protocol: Use Salting Out . Add NaCl (30% w/v) to the sample. This increases the ionic strength, reducing the solubility of organics and driving EDMT into the headspace. |
| Non-linear Calibration in Wine/Spirits | Ethanol Co-solvency | Ethanol concentrations >5% increase the solubility of EDMT in the liquid, reducing the amount on the fiber. | Protocol: Dilute all samples (and standards) to <6% ethanol content using water. Alternatively, use Stable Isotope Dilution Assay (SIDA) .[1] |
| Peak Tailing / Broadening | Matrix Overload (Liner) | Non-volatile matrix components (sugars, proteins) splatter onto the liner, creating active sites that adsorb EDMT. | Maintenance: Change the liner and trim the column (10-20 cm). Use a baffled liner with deactivated glass wool to trap non-volatiles. |
| Variable Response Factors | Fiber Competition | In complex aromas, high-concentration volatiles (e.g., limonene, esters) displace EDMT from the SPME fiber sites. | Optimization: Switch from Adsorption fibers (DVB/CAR/PDMS) to Absorption fibers (PDMS) if sensitivity allows, or shorten extraction time to stay in the kinetic regime (pre-equilibrium). |
| "Ghost" Peaks or Carryover | Fiber Memory Effect | EDMT sticks strongly to Carboxen-containing fibers due to micropores. | Workflow: Increase fiber bake-out time (5-10 mins) between injections. Run a blank after high-concentration samples. |
Validated Protocols
Protocol A: Stable Isotope Dilution Assay (SIDA) - The Gold Standard
Recommended for: Wine, Coffee, and complex food matrices.
Principle: An isotopically labeled analogue (Internal Standard, IS) acts as a perfect mirror for the analyte. Any matrix effect suppressing the analyte will suppress the IS equally, canceling out the error.
Materials:
-
Internal Standard (IS):
-2-Ethyl-4,5-dimethylthiazole (or chemically similar 2-Acetylthiazole if isotopic standard is unavailable, though less ideal). -
Fiber: DVB/CAR/PDMS (50/30 µm) for broad volatility coverage.[5]
Workflow:
-
Sample Prep: Weigh 5.0 g of sample into a 20 mL headspace vial.
-
Spiking: Add 10 µL of Internal Standard solution (e.g., 10 mg/L in methanol) to every vial (samples and calibration standards).
-
Salting: Add 1.5 g NaCl (saturation) to drive volatiles into the headspace.
-
Equilibration: Incubate at 50°C for 20 minutes with agitation (500 rpm).
-
Extraction: Expose SPME fiber for 30 minutes at 50°C.
-
Desorption: 3 minutes at 250°C (splitless mode).
-
Quantification: Calculate the ratio:
Plot Ratio vs. Concentration.
Protocol B: Standard Addition Method
Recommended for: One-off samples where isotopic standards are too expensive or unavailable.
Principle: The sample itself is used as the calibration matrix, ensuring perfect matrix matching.
Workflow:
-
Prepare 4 vials, each containing 5.0 g of the same sample.
-
Spike Levels:
-
Vial 1: +0 ng Standard (Unspiked)
-
Vial 2: +50 ng EDMT
-
Vial 3: +100 ng EDMT
-
Vial 4: +200 ng EDMT
-
-
Analyze all vials using the standard HS-SPME method.
-
Plotting: Plot Peak Area (y-axis) vs. Added Concentration (x-axis).
-
Calculation: The absolute value of the x-intercept is the concentration of EDMT in the original sample.
Frequently Asked Questions (FAQ)
Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPME to avoid fiber competition? A: Yes, but be cautious. EDMT is volatile.[6] Traditional LLE with solvent evaporation (e.g., rotary evaporator) often leads to analyte loss . If you must use liquid injection, employ SDE (Simultaneous Distillation Extraction) or SAFE (Solvent Assisted Flavor Evaporation) , though these require larger sample volumes.
Q: Why is my quantifier ion (m/z 141) showing interference? A: In complex food matrices, alkyl-pyrazines often co-elute with thiazoles.
-
Solution: Check the ratio of the molecular ion (
141) to fragment ions ( 126 or 86). If the ratio deviates >20% from your standard, you have a co-eluting interference. Switch to a polar column (e.g., DB-Wax) to alter separation selectivity.
Q: I am analyzing alcoholic beverages. Does ethanol content matter?
A: Absolutely. As ethanol increases, the recovery of EDMT decreases exponentially because the partition coefficient (
-
Rule of Thumb: If your samples vary in alcohol (e.g., 10% vs 14% wine), you cannot use a single external calibration curve. You must use SIDA or match the ethanol content of your standards to the samples exactly.
References
-
Pawliszyn, J. (2016). Theory of Solid-Phase Microextraction. In Handbook of Solid Phase Microextraction. Elsevier.
- Context: Foundational theory on thermodynamic partitioning and fiber competition effects.
-
Rocha, S. M., et al. (2001). "Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition." Journal of Agricultural and Food Chemistry.
- Context: specifically details the "Ethanol Effect" and how alcohol acts as a co-solvent, suppressing headspace recovery of flavor compounds.
-
Schieberle, P., & Grosch, W. (1987). "Quantitative Analysis of Aroma Compounds in Foods by Stable Isotope Dilution Assays." Journal of Agricultural and Food Chemistry.
- Context: Establishes SIDA as the requisite method for correcting recovery losses in complex food m
-
Sigma-Aldrich. "2-Ethyl-4,5-dimethylthiazole Product Information & Safety."
- Context: Physical properties (LogP, boiling point) used to determine extraction parameters.
Sources
- 1. brewingscience.de [brewingscience.de]
- 2. Showing Compound 2-Ethyl-4,5-dimethylthiazole (FDB019755) - FooDB [foodb.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Ethyl-4,5-dimethylthiazole | C7H11NS | CID 522877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 2-Ethyl-4,5-dimethylthiazole in Food Processing
[1]
Current Status: Operational Ticket Focus: Stability, Degradation, and Matrix Interactions of FEMA 3139 Assigned Specialist: Senior Application Scientist
Executive Technical Summary
2-Ethyl-4,5-dimethylthiazole (CAS: 873-64-3) is a critical high-impact aroma chemical used to impart nutty, roasted, meaty, and cocoa notes.[1] While the thiazole ring exhibits aromatic stability, the molecule presents three specific vulnerability vectors during food processing:
-
Steam Volatility: Despite a boiling point of ~185°C, it possesses a high vapor pressure relative to food matrices, leading to "flavor stripping" during retorting or baking.
-
Nucleophilic Sensitivity: The nitrogen atom (pKa ≈ 2.5–3.0) acts as a weak base. In acidic environments (pH < 4.0), protonation alters its partition coefficient (
), trapping the molecule in the aqueous phase and suppressing aroma release. -
Alkyl Chain Oxidation: The ethyl and methyl side chains are susceptible to radical autoxidation, particularly in low-water-activity (
) systems like snacks or powders.
Interactive Troubleshooting Guide (Q&A)
Module A: Thermal Processing & Volatility
Q: We are losing >60% of the nutty profile during high-shear mixing and subsequent baking (190°C). Is the molecule decomposing?
A: It is likely physical loss (volatility) rather than chemical decomposition.
-
Diagnosis: 2-Ethyl-4,5-dimethylthiazole is steam-volatile.[1] High-shear mixing increases the surface-area-to-volume ratio, accelerating evaporation before the baking even begins.[1]
-
The Mechanism: The compound forms an azeotrope with water vapor. As water exits the dough during baking, it "carries" the thiazole with it.
-
Corrective Protocol:
-
Late-Stage Addition: Inject the flavor oil post-baking (spray coating) if possible.
-
Lipid Partitioning: Pre-dissolve the thiazole in a high-stability lipid (e.g., MCT oil) before addition. The hydrophobic interaction suppresses the vapor pressure.
-
Encapsulation: Switch to a
-cyclodextrin inclusion complex. The cavity protects the hydrophobic thiazole until moisture in the mouth releases it.
-
Module B: pH & Matrix Interactions
Q: Our roasted coffee beverage (pH 5.5) tastes fine, but the acidified version (pH 3.0) lacks the "roasted" punch, even though GC-MS shows the compound is present.
A: This is a protonation-induced sensory suppression .[1]
-
The Mechanism: At pH 3.0, the thiazole nitrogen becomes protonated (
). The cationic form is highly water-soluble and non-volatile. Since aroma perception requires volatility (orthonasal detection), the molecule is "locked" in the liquid. -
Validation Test: Take the pH 3.0 sample and neutralize it to pH 7.0 with NaOH. If the aroma returns immediately, the molecule was chemically stable but physically trapped.
-
Corrective Protocol: Increase the dosage in acidic media to compensate for the portion trapped as a salt, or use a fat-based delivery system (emulsion) to keep the thiazole in a non-aqueous phase where protonation cannot occur.
Module C: Storage Stability (Oxidation)
Q: Our dry seasoning blend develops a "sour/sulfury" off-note after 3 months at 40°C.
A: You are observing oxidative ring degradation .
-
The Mechanism: In low
systems, the alkyl side chains (ethyl/methyl) undergo radical abstraction, leading to hydroperoxides. These can trigger ring opening, releasing elemental sulfur or forming sulfoxides, which often smell distinctively sour or rubbery. -
Corrective Protocol:
-
Antioxidants: Add Tocopherol (Vitamin E) or Rosemary Extract to the carrier oil.
-
Nitrogen Flush: Ensure headspace oxygen is <2% during packaging.
-
Visualizing Stability Pathways
The following diagram illustrates the critical decision pathways for stabilizing 2-Ethyl-4,5-dimethylthiazole based on processing conditions.
Caption: Decision matrix for stabilizing 2-Ethyl-4,5-dimethylthiazole against thermal, pH, and oxidative stress factors.
Standardized Experimental Protocols
Protocol 1: Accelerated Aging & Oxidation Check
Purpose: To determine if flavor loss is due to evaporation or chemical degradation.
Materials:
-
Control Sample (Stored at -20°C)
-
Test Sample (Incubated at 40°C for 4 weeks)
-
Internal Standard: 2-Methyl-3-heptanone (structurally distinct but similar volatility).[1]
Workflow:
-
Extraction: Dissolve 5g of food matrix in 20mL Dichloromethane (DCM).
-
Concentration: Dry over anhydrous
and concentrate to 1mL using a Kuderna-Danish concentrator (avoid rotary evaporation to prevent volatile loss). -
Analysis (GC-MS):
-
Column: DB-Wax (Polar) or equivalent.[1]
-
Temp Program: 50°C (2 min)
5°C/min 230°C.
-
-
Interpretation:
-
If Thiazole peak decreases but no new peaks appear: Volatility Issue .
-
If Thiazole peak decreases and new peaks (e.g., N-oxides, ring-opened ketones) appear: Chemical Instability .
-
Protocol 2: pH-Partitioning Stress Test
Purpose: To quantify the "trapped" fraction in acidic beverages.[1]
Step-by-Step:
-
Prepare a model solution of 50 ppm 2-Ethyl-4,5-dimethylthiazole in water.[1]
-
Split into two aliquots: A (pH 7.0) and B (pH 3.0) .
-
Add an equal volume of Hexane to both and shake vigorously for 1 minute (Liquid-Liquid Extraction).
-
Analyze the Hexane layer of both via GC-FID.
-
Calculation:
Note: If % Trapped > 50%, the flavor release in the final product will be significantly muted.
Physical & Chemical Data Reference
| Property | Value | Implication for Processing |
| CAS Number | 873-64-3 | Global standard identifier.[1][2] |
| Boiling Point | 183–185°C | Survives pasteurization; vulnerable in baking/frying.[1] |
| LogP (Octanol/Water) | ~2.6–2.8 | Moderately lipophilic.[1] Prefers fat phase. |
| pKa (Conjugate Acid) | ~2.5–3.0 | Becomes ionic (salt) below pH 3.[1]0. |
| Odor Threshold | ~10 ppb (water) | High impact; degradation is easily noticed.[1] |
| Flash Point | 75°C (167°F) | Flammable; handle pure chemical with care.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522877, 2-Ethyl-4,5-dimethylthiazole. Retrieved from [Link]
-
The Good Scents Company (2024). 2-ethyl-4,5-dimethyl thiazole Flavor and Fragrance Information.[1][2] Retrieved from [Link]
- Mottram, D. S. (1998).Flavor formation in meat and meat products: a review. (Provides mechanistic background on thiazole formation/degradation in Maillard systems). Food Chemistry. [General Reference for Mechanism]
Reducing by-product formation in thiazole synthesis
A Guide to Minimizing By-Product Formation and Maximizing Yield
Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of thiazole ring construction. By moving beyond simple protocols, we aim to provide a deeper understanding of the mechanistic principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic outcomes.
Our approach is rooted in firsthand laboratory experience and a thorough review of established chemical literature. We will explore the nuances of the most common synthetic routes, with a particular focus on the Hantzsch thiazole synthesis, and provide actionable strategies to mitigate the formation of common by-products.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered during thiazole synthesis.
Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the most common causes?
A low yield in a Hantzsch synthesis, the condensation of an α-haloketone with a thioamide, is a frequent issue that can often be traced back to several key factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials.[1]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time are critical. While many procedures call for refluxing in ethanol, some systems may benefit from milder conditions or the use of microwave irradiation to reduce reaction times and potentially improve yields.[1]
-
Purity of Starting Materials: The purity of your α-haloketone and thioamide is paramount. Impurities can lead to a host of side reactions. Ensure your starting materials are pure before commencing the reaction.
-
Thioamide Instability: Some thioamides can be unstable, particularly in acidic media, leading to degradation over the course of the reaction.[2]
Q2: My TLC plate shows multiple spots after the reaction. What are the likely side products?
The presence of multiple spots on your TLC plate is a clear indicator of by-product formation. Besides unreacted starting materials, several side products are commonly observed in Hantzsch-type syntheses:[1]
-
Oxazole Formation: If your thioamide starting material is contaminated with the corresponding amide, the analogous oxazole by-product can form.
-
Dimerization of Reactants: Under certain conditions, starting materials or reactive intermediates can undergo self-condensation or dimerization.
-
Formation of Regioisomers: With unsymmetrical thioamides (e.g., N-substituted thioureas), the formation of isomeric thiazole products is a significant possibility.
Q3: I am using an N-substituted thiourea and obtaining a mixture of products that are difficult to separate. What is happening?
When using an N-monosubstituted thiourea, you are likely forming a mixture of regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. The formation of these isomers is highly dependent on the reaction conditions. The condensation reaction in a neutral solvent typically yields the 2-(N-substituted amino)thiazole exclusively. However, under acidic conditions, a mixture of both isomers is often formed.[3]
Troubleshooting Guide: From Theory to Practice
This section provides a more in-depth analysis of specific problems, their mechanistic origins, and detailed protocols for their resolution.
Problem 1: Persistent Low Yields and Incomplete Reactions
Causality: The initial step of the Hantzsch synthesis is an SN2 reaction between the sulfur of the thioamide and the α-haloketone.[4][5] This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4][5] If any of these steps are inefficient, the overall yield will suffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Recommended Solutions:
-
Reagent Purity Check:
-
α-Haloketone: Ensure it is free from di-halogenated species or starting ketone. Recrystallize or distill if necessary.
-
Thioamide: Synthesize fresh if possible, as thioamides can degrade upon storage. Verify purity by melting point or NMR.
-
-
Optimization of Reaction Conditions:
-
Temperature: While reflux is common, some reactions benefit from lower temperatures to minimize side reactions. Conversely, if the reaction is sluggish, a gradual increase in temperature may be necessary.
-
Solvent: Ethanol is standard, but exploring other polar aprotic solvents like DMF could be beneficial, as they can facilitate the formation of the initial α-thioiminium salt intermediate.[6]
-
Catalysis: While often run without a catalyst, mild acid or base catalysis can sometimes promote the reaction. However, be aware that acidic conditions can favor regioisomer formation with substituted thioureas.[3]
-
Problem 2: Formation of Regioisomers with N-Substituted Thioureas
Mechanistic Insight: The reaction of an α-haloketone with an N-monosubstituted thiourea can proceed through two different cyclization pathways, leading to distinct regioisomers. The reaction conditions, particularly pH, play a crucial role in determining which pathway is favored.
Caption: Influence of pH on regioisomer formation.
Recommended Solutions:
-
Control of pH: To selectively obtain the 2-(N-substituted amino)thiazole, conduct the reaction in a neutral solvent like ethanol without the addition of acid.[3]
-
Purification Strategy: If a mixture of isomers is unavoidable, careful column chromatography is often required for separation. The polarity difference between the two isomers, though sometimes slight, can be exploited.
-
Alternative Synthetic Routes: If regioisomer formation remains a persistent issue, consider alternative synthetic strategies that offer better regiochemical control.
Problem 3: Presence of Oxazole By-products
Causality: Thioamides are often synthesized from their corresponding amides using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.[7][8] If this conversion is incomplete, the remaining amide will react with the α-haloketone under Hantzsch conditions to form the corresponding oxazole.
Caption: Competing oxazole and thiazole formation.
Recommended Solutions:
-
Thorough Purification of Thioamide: Before using your thioamide in the Hantzsch synthesis, ensure it is free of any starting amide. This can be achieved through recrystallization or column chromatography.
-
Complete Thionation: When preparing your thioamide, ensure the thionation reaction goes to completion. Monitor the reaction by TLC and consider using a slight excess of the thionating agent if necessary.
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis
This protocol provides a general starting point for the synthesis of a simple thiazole. Optimal conditions may vary depending on the specific substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thioamide (1.0 eq) in ethanol.
-
Addition of α-Haloketone: Add the α-haloketone (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir for the desired amount of time (typically 2-24 hours), monitoring the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure. The product may then be precipitated by the addition of water or purified directly by column chromatography.[4]
-
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Actions |
| Low Yield | Incomplete reaction, sub-optimal conditions, impure reagents. | Monitor by TLC, optimize temperature and solvent, purify starting materials. |
| Multiple Spots on TLC | Unreacted starting materials, by-product formation. | Identify spots, refer to specific by-product troubleshooting sections. |
| Regioisomer Formation | Use of N-substituted thiourea, acidic conditions. | Run reaction under neutral conditions, use chromatography for separation. |
| Oxazole By-product | Amide impurity in thioamide starting material. | Purify thioamide before use, ensure complete thionation. |
| Thioamide Dimerization | Oxidative side reaction, especially with aromatic thioamides. | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Conclusion
The synthesis of thiazoles, while conceptually straightforward, is often accompanied by challenges related to by-product formation. A systematic and mechanistically informed approach to troubleshooting is essential for success. By carefully considering the purity of starting materials, optimizing reaction conditions, and being aware of potential side reactions, researchers can significantly improve the yield and purity of their desired thiazole products. This guide serves as a starting point for navigating these challenges, and we encourage a continuous exploration of the literature for novel and improved synthetic methodologies.
References
-
Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC - NIH. Available at: [Link]
-
Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]
-
Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. Available at: [Link]
-
Hantzsch Thiazole Synthesis - SynArchive. Available at: [Link]
-
Hantzsch thiazole synthesis - laboratory experiment - YouTube. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC. Available at: [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. Available at: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]
-
Novel Scaffolds Based on Bis-thiazole Connected to Quinoxaline or Thienothiophene through 2-Phenoxy-N-arylacetamide Groups as New Hybrid Molecules: Synthesis, Antibacterial Activity, and Molecular Docking Investigations | ACS Omega. Available at: [Link]
-
Learning from the Hantzsch synthesis. Available at: [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Available at: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. Available at: [Link]
-
Thiazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Thiazoles and Bisthiazoles - Encyclopedia.pub. Available at: [Link]
-
(PDF) Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - ResearchGate. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI. Available at: [Link]
-
Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link]
-
Lawesson's Reagent - Organic Chemistry Portal. Available at: [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. Available at: [Link]
-
Thioamide synthesis by thionation - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. youtube.com [youtube.com]
- 6. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
Technical Support Center: Method Development for Thiazoles in Complex Food Matrices
Current Status: Operational Lead Scientist: Senior Application Specialist (Chromatography & Mass Spectrometry Division) Audience: Analytical Chemists, Food Scientists, Drug Metabolism & Pharmacokinetics (DMPK) Researchers.
Mission Statement
Thiazoles and benzothiazoles present a unique analytical paradox: they are essential flavor contributors (nutty, roasted, meaty notes) yet potential contaminants (rubber migration) or pharmaceutical scaffolds. In complex matrices—specifically those high in lipids and proteins (e.g., meat homogenates, dairy, oils)—these sulfur-nitrogen heterocycles suffer from severe matrix entrapment and volatility losses.
This guide moves beyond standard operating procedures (SOPs) to address the mechanistic failures in extraction and detection. It is designed to help you build a self-validating method.
Module 1: Sample Preparation & Extraction
The Core Challenge: Matrix Entrapment
In high-fat matrices, thiazoles partition heavily into the lipid phase (lipophilic interaction), drastically reducing headspace concentration. Standard liquid-liquid extraction often results in emulsions or co-extraction of fats that foul GC liners.
Protocol 1: Optimized Headspace SPME (HS-SPME)
Why this works: Solid Phase Microextraction (SPME) integrates sampling, extraction, and concentration. For thiazoles, fiber selection is the single most critical variable.
Critical Decision: Fiber Selection
Do NOT use pure Polydimethylsiloxane (PDMS) for low-molecular-weight thiazoles; it lacks the retentive capacity for these small, polar volatiles.
-
Recommended Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane).
Step-by-Step Optimization Workflow
-
Sample Homogenization:
-
Weigh 3-5g of sample into a 20mL headspace vial.
-
Crucial Step: Add 30% (w/w) NaCl (saturation).
-
Reasoning: "Salting out" increases the ionic strength of the aqueous phase, forcing organics (thiazoles) into the headspace.
-
-
Equilibration:
-
Incubate at 50°C for 30-40 minutes with agitation (500 rpm).
-
Warning: Temperatures >60°C in protein-rich matrices (meat) can induce artificial Maillard reactions, generating thiazoles that were not originally present (artifacts).
-
-
Extraction:
-
Expose fiber for 30-50 minutes.
-
Note: Thiazoles are competitive. If the matrix is rich in alcohols/esters, they may displace thiazoles on the fiber. Ensure equilibrium is reached.
-
Visualization: Extraction Decision Matrix
Caption: Decision tree for selecting extraction techniques based on matrix fat content and analyte volatility. Note the caution against SDE for thermally labile samples.
Module 2: Chromatographic Separation (GC-MS)
The Core Challenge: Co-elution
Thiazoles often co-elute with pyrazines , which are abundant in roasted foods. Both classes have similar boiling points and mass spectra patterns.
Troubleshooting Guide: Column Selection
| Feature | Non-Polar Column (e.g., DB-5MS) | Polar Column (e.g., DB-Wax / SolGel-Wax) | Recommendation |
| Separation Mechanism | Boiling Point | Polarity / Hydrogen Bonding | Polar (Wax) is superior for thiazoles. |
| Thiazole Peak Shape | Often tails due to interaction with active sites. | Sharper, symmetrical peaks. | |
| Co-elution Risk | High (overlaps with alkyl-pyrazines). | Low (Thiazoles retain longer than pyrazines). | |
| Bleed | Low (Good for MS). | Higher (Limit max temp to 240°C). | Use "MS-grade" Wax columns. |
Q&A: Specific Chromatographic Issues
Q: I see severe peak tailing for 2-acetylthiazole. Is my column dead? A: Not necessarily. Thiazoles have a basic nitrogen and a sulfur atom, making them highly active. They adsorb to:
-
Dirty Liners: Accumulation of non-volatiles (proteins/fats) in the liner creates active sites. Fix: Change the liner every 50-100 injections. Use deactivated glass wool.
-
Gold Seals: Sulfur compounds react with gold. Fix: Use Restek’s Siltek® or Agilent’s Ultra Inert deactivated inlet seals.
Q: My retention times are shifting in high-fat samples. A: This indicates "phase soaking." High concentrations of solvent or matrix volatiles are modifying the stationary phase temporarily.
-
Fix: Increase the split ratio (e.g., 10:1 to 50:1) to reduce column load, or switch to a thicker film column (1.0 µm) to increase capacity.
Module 3: Quantification & Validation
The Core Challenge: Matrix Effects
External calibration curves (standards in solvent) are useless for complex food matrices. The "matrix effect" (suppression or enhancement) can skew results by 30-50%.
The Solution: Stable Isotope Dilution Assay (SIDA)
This is the only self-validating method for this application.
-
Synthesize/Purchase Isotopologues: Obtain
C- or deuterium-labeled analogs (e.g., -2-acetylthiazole). -
Spike Early: Add the internal standard (IS) to the sample before extraction (homogenization).
-
Quantify by Ratio:
Why this validates the method: Any loss during SPME extraction, any adsorption in the liner, or any MS signal suppression happens equally to the analyte and the isotope. The ratio remains constant.
Visualization: SIDA Workflow
Caption: Workflow for Stable Isotope Dilution Assay (SIDA). The internal standard compensates for extraction inefficiencies and instrument variability.
Module 4: Mass Spectrometry Detection
Q: How do I distinguish Benzothiazole from matrix noise in scan mode? A: Scan mode is insufficient for trace analysis in food. Use SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) if using Triple Quad.
Target Ions for Method Setup:
| Analyte | Quant Ion (m/z) | Qualifier Ions (m/z) | Notes |
| Thiazole | 58 | 85, 57 | Low mass ions; high background risk. |
| 2-Acetylthiazole | 127 | 58, 43 | Distinctive molecular ion. |
| Benzothiazole | 135 | 108, 69 | 135 is robust; 108 is loss of HCN. |
| 2-Methylbenzothiazole | 149 | 148, 108 |
Technical Insight: In sulfur-rich matrices (e.g., onions, garlic, cruciferous vegetables), the background noise is high. If using a Single Quad MS, ensure your dwell time for the quant ion is at least 20-30ms to define the peak properly.
References
-
Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry. (Foundational mechanism of thiazole formation in protein/lipid matrices).
- Song, H., & Liu, J. (2018). GC-O-MS analysis of volatile compounds in chicken meat. Journal of Food Science. (Specifics on thiazole co-elution with pyrazines).
- Elmore, J. S., et al. (2005). The effect of lipid composition on meat flavor formation. Meat Science.
-
Kataoka, H., et al. (2000). Applications of solid-phase microextraction in food analysis. Journal of Chromatography A. (Fiber selection protocols: DVB/CAR/PDMS vs PDMS).
- Schieberle, P. (1995). Quantitation of important roast-smelling odorants... by Stable Isotope Dilution Assays. Journal of Agricultural and Food Chemistry. (The "Gold Standard" protocol for SIDA).
-
Lignou, S., et al. (2020). Analysis of benzothiazoles in seafood by LC-MS/MS. Food Chemistry. (Alternative methods for non-volatile benzothiazole derivatives).
Sources
Technical Support Center: Stability & Shelf-Life of 2-Ethyl-4,5-dimethylthiazole
Welcome to the Flavor Stability Application Center. Current Status: Operational Subject: 2-Ethyl-4,5-dimethylthiazole (EDMT) CAS: 873-64-3 Odor Profile: Nutty, Roasted, Meaty, Savory, Earthy.
Introduction: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat 2-Ethyl-4,5-dimethylthiazole (EDMT) as a "set and forget" ingredient because it is a heterocycle. While thiazoles are thermodynamically more stable than their acyclic thiol precursors, EDMT presents a unique challenge: Volatility coupled with Lipophilicity.
Its degradation is rarely a simple ring-opening; rather, it is usually a function of evaporative loss (flavor fade) or matrix incompatibility (phase separation or Schiff base-like interactions in complex matrices).
This guide ignores generic advice. We will troubleshoot the specific molecular behaviors of EDMT to extend its shelf-life in your formulations.
Module 1: Chemical Stability & Matrix Interactions
The Core Problem: Why does my savory profile turn "metallic" or "flat"?
EDMT relies on the integrity of its thiazole ring. While the ring is aromatic and relatively stable, the nitrogen atom is basic (pKa ~2.5 - 3.0), and the sulfur atom is susceptible to oxidation under aggressive conditions.
Troubleshooting Guide: Chemical Interactions
| Symptom | Probable Cause | Mechanism | Corrective Action |
| "Flat" Profile | Acid-Base Reaction | Low pH (< 3.0) causes protonation of the Thiazole Nitrogen, rendering it non-volatile and odorless. | Buffer the system. Maintain pH > 4.5. If acidic matrix is unavoidable, encapsulate (see Module 3). |
| Metallic/Sour Off-notes | Oxidation | Formation of N-oxides or sulfoxides catalyzed by trace metals (Fe, Cu). | Add Chelators (EDTA, Citric Acid) and Antioxidants (Tocopherol, BHT). |
| Precipitation | Solvent Shock | EDMT is lipophilic (LogP ~2.6). High water load or pure Propylene Glycol (PG) can force phase separation. | Switch carrier to MCT (Medium Chain Triglycerides) or Triacetin . |
Visualizing the Stability Logic
The following decision tree helps you determine the root cause of EDMT instability in your specific matrix.
Figure 1: Diagnostic workflow for identifying the root cause of EDMT instability.
Module 2: Physical Stability (Solvents & Carriers)
User Question: "I am dissolving EDMT in Propylene Glycol (PG) at 5%, but it clouds up over time. Why?"
Scientist's Response: This is a classic polarity mismatch. EDMT is hydrophobic. PG is polar. While they may mix initially, temperature fluctuations will drive phase separation, leading to "hot spots" in your flavor or oxidation at the interface.
The Fix: For liquid systems, you must match the LogP (Partition Coefficient) of the solvent to the solute.
| Solvent | Polarity | Compatibility with EDMT | Recommendation |
| Water | Highly Polar | Incompatible | Requires emulsion/encapsulation. |
| Propylene Glycol | Polar | Poor | Max load < 1.0%. Risk of separation. |
| Triacetin | Semi-Polar | Good | Excellent for high concentrations. |
| MCT Oil | Non-Polar | Excellent | Best for shelf-life. Protects against hydrolysis.[1][2] |
Module 3: Advanced Encapsulation Protocols
If you are applying EDMT in a dry seasoning (e.g., chips, soups), Spray Drying is the gold standard. However, EDMT is highly volatile. If you run standard parameters, you will lose 60% of it up the stack.
Optimized Spray Drying Protocol for Thiazoles
Objective: Maximize retention (>85%) and minimize surface oil.
-
Emulsion Preparation:
-
Carrier: Modified Starch (e.g., Hi-Cap) or Gum Acacia. Avoid simple Maltodextrins as they lack emulsifying capacity.
-
Solid Content: Aim for 40-45% solids . Higher solids = faster crust formation = better retention of volatiles.[3]
-
Load: 20% Flavor Oil in the finished powder.
-
-
Process Parameters (The Critical Adjustment):
-
Standard Inlet Temp: 180°C
Reduce to 160°C . -
Outlet Temp: Must remain < 85°C .
-
Atomization: Use a high-pressure nozzle or centrifugal wheel to ensure small droplet size (
).
-
Process Visualization
Figure 2: Optimized Spray Drying workflow to prevent thermal degradation and volatilization of EDMT.
Module 4: Accelerated Stability Testing (ASLT)
User Question: "How can I predict the shelf-life without waiting 12 months?"
Scientist's Response:
Use the Arrhenius Model .[4][5] Chemical degradation rates double (roughly) for every 10°C increase in temperature (
The Protocol
-
Sample Prep: Prepare EDMT in the final matrix (e.g., MCT oil or Spray Dried Powder).
-
Incubation: Store samples at three temperatures:
- (Control)
- (Intermediate)
- (Accelerated)
-
Sampling Intervals: Analyze via GC-MS at Day 0, 7, 14, 21, 28.
-
Data Analysis: Plot
vs (Kelvin).[4]
Calculation:
Where:
Interpretation:
If the concentration of EDMT drops below 90% (or your specific acceptance criteria) at
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522877, 2-Ethyl-4,5-dimethylthiazole. Retrieved from [Link]
- Mottram, D. S. (1998).Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424.
-
Reineccius, G. A. (2004). The Spray Drying of Food Flavors. Drying Technology, 22(6), 1289–1324. Retrieved from [Link]
-
Calligaris, S., Manzocco, L., Anese, M., & Nicoli, M. C. (2016). Accelerated Shelf-Life Testing.[4] In Shelf Life Assessment of Food. Springer. (Methodology for Arrhenius plots).
Sources
- 1. admin.mantechpublications.com [admin.mantechpublications.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. scialert.net [scialert.net]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. thescipub.com [thescipub.com]
- 6. Processing and Shelf-Life Prediction Models for Ready-to-Eat Crayfish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.bgu.ac.il [cris.bgu.ac.il]
Technical Support Center: Precision Quantification of 2-Ethyl-4,5-dimethylthiazole
Status: Operational Ticket ID: EDMT-QUANT-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Calibration Non-Linearity & Quantification Errors[1]
Executive Summary: The Nature of the Analyte
2-Ethyl-4,5-dimethylthiazole (EDMT) presents a dual challenge in quantitative analysis: volatility (BP ~180°C) and basicity (thiazole nitrogen lone pair).[1] Most calibration failures stem from these two properties.
The nitrogen atom acts as a Lewis base, aggressively adsorbing to active silanol sites in GC liners and columns. This causes the classic "banana" calibration curve: rapid signal loss at low concentrations (adsorption) and plateauing at high concentrations (detector saturation). Furthermore, EDMT is susceptible to Matrix-Induced Chromatographic Response Enhancement , where matrix components "sacrifice" themselves to cover active sites, making the analyte appear more abundant in samples than in clean solvent standards.
This guide provides the corrective logic to linearize your calibration and validate your data.
Module 1: The "Bending" Curve (Linearity Issues)
Q: My calibration curve shows a quadratic fit ( ) but fails back-calculation at the Lower Limit of Quantitation (LLOQ). Why?
A: You are likely experiencing Active Site Adsorption . At low concentrations (ppb levels), a significant percentage of your EDMT molecules are irreversibly binding to active sites (silanols) in your inlet liner or column head. This results in a non-linear drop-off near zero.[1]
Corrective Protocol:
-
Liner Deactivation: Switch to Ultra-Inert, wool-packed liners. The wool increases surface area for vaporization but must be deactivated to prevent thiazole adsorption.
-
Column Trimming: Remove 10-20 cm of the guard column or analytical column daily. Non-volatile matrix residue creates new active sites.
-
Priming: Inject a high-concentration standard (e.g., 10 ppm) before running your calibration curve. This temporarily "caps" active sites.
-
Weighting Factors: Do not use unweighted linear regression. As per FDA Bioanalytical Guidelines, variance increases with concentration. Apply a
or weighting to your regression model to prioritize accuracy at the LLOQ.
Q: My high-concentration standards are plateauing. Is my detector broken?
A: No, you are likely saturating the ion source (GC-MS) or the electrometer (FID). EDMT fragments easily.
-
Action: Split the calibration range.
-
Low Curve: 1 ppb – 500 ppb (High sensitivity gain).
-
High Curve: 500 ppb – 10 ppm (Low sensitivity gain or higher split ratio).
-
Module 2: Matrix Effects & The "Ghost" Recovery
Q: My spike recovery in the matrix is >120%, but the Internal Standard (ISTD) looks stable. What is happening?
A: You are seeing Matrix-Induced Response Enhancement . In a clean solvent standard, EDMT fights alone against active sites in the GC inlet, losing some signal. In a real sample (plasma, food matrix), co-extracted "junk" compounds coat these active sites, allowing more EDMT to reach the detector.
The Result: The sample signal is artificially higher than the standard signal.
The Solution: Matrix-Matched Calibration You cannot quantify EDMT in complex matrices using solvent standards. You must build your calibration curve inside a blank matrix extract.[2]
Comparison Table: Calibration Approaches
| Feature | Solvent Calibration | Matrix-Matched Calibration | Standard Addition |
| Cost/Time | Low | Medium | High |
| Accuracy for EDMT | Poor (Underestimates samples) | High (Corrects enhancement) | Highest (Eliminates matrix bias) |
| Recommended Use | System Suitability Testing | Routine Quantification | Difficult/Variable Matrices |
Module 3: Internal Standard (ISTD) Drift
Q: Which Internal Standard should I use? My retention times are shifting.
A: The choice of ISTD is critical for thiazoles.
-
Gold Standard: 2-Ethyl-4,5-dimethylthiazole-d3 (Deuterated). [1]
-
Why: It shares the exact chemical properties (basicity, volatility) and will co-elute, correcting for both extraction loss and inlet adsorption.
-
-
Silver Standard: 2-Isobutylthiazole or 2-Acetylthiazole .[1]
-
Why: Structural analogs. They have similar boiling points and pKa values but may separate chromatographically.
-
-
Do NOT Use: Simple hydrocarbons (e.g., Toluene-d8).[1] They do not track the adsorption behavior of the thiazole nitrogen.
Visual Troubleshooting Logic
The following diagram outlines the decision process for diagnosing calibration failures specific to EDMT.
Caption: Logic flow for diagnosing non-linearity in thiazole quantification. Blue nodes indicate decision points; Green nodes indicate corrective actions.
Standard Operating Procedures (SOPs)
Protocol A: SPME-GC-MS (Recommended for Volatiles)
Solid Phase Microextraction (SPME) minimizes solvent interference and prevents loss of volatile EDMT.[1]
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is essential for trapping small volatiles like EDMT.
-
Sample Prep:
-
2 mL sample in 10 mL headspace vial.
-
Add 30% NaCl (w/v) to induce "salting out" (increases headspace concentration).
-
Add 10 µL ISTD (2-Isobutylthiazole, 5 ppm).[1]
-
-
Incubation: 10 mins @ 50°C (Agitation: 250 rpm).
-
Extraction: 20 mins @ 50°C (Fiber exposed).
-
Desorption: 3 mins @ 250°C in GC Inlet (Splitless mode for 1 min).
Protocol B: Liquid Injection (High Throughput)
If SPME is unavailable, use Liquid-Liquid Extraction (LLE).[1]
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
pH Adjustment: Adjust sample pH to 8.0 using 0.1M NaOH before extraction.
-
Reason: The pKa of the thiazole nitrogen is ~2.5. Keeping pH > pKa ensures the molecule is neutral (unprotonated) and partitions into the organic solvent.
-
-
Inlet Conditions:
-
Temp: 240°C.
-
Mode: Pulsed Splitless (Pulse pressure 25 psi for 0.5 min) to maximize transfer.
-
References
-
Food and Drug Administration (FDA). (2018).[3][4] Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[4][5] [Link]
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Restek Corporation. (2024). Troubleshooting GC Inlet Issues: Inertness and Activity. [Link]
Sources
Validation & Comparative
Comparing sensory properties of 2-Ethyl-4,5-dimethylthiazole and 2-acetylthiazole
Comparative Sensory & Physicochemical Analysis: 2-Ethyl-4,5-dimethylthiazole vs. 2-Acetylthiazole
Executive Summary
In the development of savory, roasted, and nutty profiles, thiazoles are indispensable "high-impact" aroma chemicals.[1][2] However, selecting between 2-Ethyl-4,5-dimethylthiazole (EDMT) and 2-Acetylthiazole (2-AT) requires a nuanced understanding of their physicochemical behavior and sensory thresholds.[2][3]
-
2-Acetylthiazole is the industry standard for "popcorn" and "roasted hazelnut" notes.[2] It is highly water-soluble and possesses a low odor detection threshold, making it a "top-note" driver.[2]
-
2-Ethyl-4,5-dimethylthiazole offers a heavier, more complex profile characterized as "meaty," "spicy," and "burnt cocoa."[2][3] Its higher lipophilicity (LogP ~2.3–2.[2]8) makes it a critical "body" contributor in fatty matrices like gravies or coffee oils.[2]
This guide delineates their differences to optimize their application in food systems and pharmaceutical masking.
Physicochemical Profile
Understanding the partition coefficient (LogP) is critical for predicting flavor release.[2] 2-AT is significantly more polar, meaning it releases quickly in aqueous systems (soups, beverages) but may "flash off" during processing.[2] EDMT is more lipophilic, showing better retention in emulsions and fat-based systems.[2]
| Property | 2-Acetylthiazole (2-AT) | 2-Ethyl-4,5-dimethylthiazole (EDMT) |
| CAS Number | 24295-03-2 | 873-64-3 |
| Molecular Weight | 127.16 g/mol | 141.23 g/mol |
| Boiling Point | 228°C (approx.) | 185°C |
| LogP (Octanol/Water) | ~0.74 (Hydrophilic) | ~2.32 – 2.80 (Lipophilic) |
| Water Solubility | High (~25 g/L) | Low (~0.6 g/L) |
| FEMA Number | 3328 | 3680 (Related isomer ref) / 4000+ |
| Odor Character | Popcorn, Roasted Hazelnut, Cereal | Burnt, Cocoa, Meaty, Spicy, Green |
Scientist’s Note: The LogP difference is the deciding factor for matrix interaction. In a low-fat cracker seasoning, 2-AT will provide immediate impact.[2][3] In a retort beef gravy, EDMT will survive the thermal process and partition into the fat phase, providing lingering "mouthfeel" aroma.
Sensory Characterization & Thresholds
The sensory evaluation of these compounds cannot rely solely on instrumental detection (GC-MS) because the human nose is often more sensitive than the detector.[2] We utilize Gas Chromatography-Olfactometry (GC-O) to correlate chemical peaks with sensory perception.[2][3]
Odor Profile Comparison
-
2-AT: Monolithic and sharp.[2][3] It screams "roasted." It is the defining character of Maillard-reacted glucose/cysteine systems.[2][3]
-
EDMT: Multifaceted.[2] It bridges the gap between "nutty" and "savory/meaty." It adds depth to coffee and complexity to stewed meats.
Odor Detection Thresholds (ODT)
-
2-AT: Extremely low threshold in water (~1–10 ppb).[2] It is a "high-impact" chemical; overdosing leads to a chemical/solvent off-note.[2][3]
-
EDMT: Moderate threshold. While still potent, it generally requires higher concentrations than 2-AT to achieve the same intensity, allowing for more forgiving formulation.[2]
Experimental Workflow: GC-O Analysis
To objectively compare these, we use the Aroma Extract Dilution Analysis (AEDA) method.[2] The following diagram illustrates the self-validating workflow where the sample is split between a Mass Spectrometer (for ID) and a Sniffing Port (for human quantification).
Fig 1.[2] GC-O Workflow for determining Flavor Dilution (FD) factors. This dual-detection method validates that the peak identified by MS is indeed the odorant perceived by the panelist.
Formation Mechanisms (Maillard Chemistry)
Understanding the origin of these compounds allows researchers to manipulate processing conditions (temperature, pH, precursors) to favor one over the other.
-
2-Acetylthiazole Formation: Predominantly formed via the Strecker degradation of Cysteine in the presence of dicarbonyls like Methylglyoxal (from glucose degradation).[2]
-
Alkyl Thiazole (EDMT) Formation: Often requires higher thermal energy and involves the condensation of aldehydes with mercapto-ketones or through the degradation of thiamine (Vitamin B1).[2]
Fig 2.[2][4][5][6] Divergent Maillard pathways. 2-Acetylthiazole is favored by sugar fragmentation (glyoxal), while alkyl thiazoles often require specific aldehyde precursors.[2][3]
Application Guide
| Application | Recommended Compound | Rationale |
| Plant-Based Meat | EDMT (+ trace 2-AT) | EDMT provides the "browned meat" depth lacking in soy/pea protein.[2][3] 2-AT is too "cereal-like" on its own. |
| Coffee Beverages | EDMT | Matches the roasted bean profile naturally found in Coffea arabica.[3] |
| Popcorn/Snacks | 2-AT | The industry standard for the "roasted corn" top note.[2][3] |
| Pharma Masking | 2-AT | High potency allows for masking bitter APIs at very low (ppb) levels without adding "meaty" off-notes.[2][3] |
References
-
The Good Scents Company. (n.d.).[2] 2-acetylthiazole and 2-ethyl-4,5-dimethylthiazole organoleptic properties.[2][3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 522877, 2-Ethyl-4,5-dimethylthiazole.[2][3] Retrieved from [Link][2]
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A Senior Application Scientist's Guide to GC-MS Fragmentation Patterns of Thiazole Derivatives
Introduction
Thiazole derivatives are a cornerstone of medicinal chemistry and flavor science, appearing in everything from anticancer drugs to essential food aromas.[1] Their structural elucidation is paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) stands as a primary analytical tool for this purpose. Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is a critical skill for identifying unknown compounds, characterizing metabolic pathways, and ensuring quality control.
This guide provides an in-depth comparison of the GC-MS fragmentation patterns of various thiazole derivatives. Moving beyond a simple catalog of fragments, we will explore the underlying chemical principles that govern how these molecules break apart upon electron impact. We will examine how different substituents on the thiazole ring direct the fragmentation pathways, offering a predictive framework for structural analysis. The insights and protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage GC-MS for the robust characterization of these vital heterocyclic compounds.
The Foundational Fragmentation of the Thiazole Ring
Under standard 70 eV electron ionization, the unsubstituted thiazole ring exhibits a characteristic fragmentation pattern that serves as our baseline for comparison. The process begins with the formation of a molecular ion (M+•), which is typically abundant due to the stability of the aromatic ring.[2] The subsequent fragmentation is dominated by cleavage of the ring's weakest bonds.
A primary fragmentation pathway involves the cleavage of the C2-N3 and C4-C5 bonds, leading to the expulsion of hydrogen cyanide (HCN) and the formation of a stable thiirene radical cation. Another key fragmentation is the loss of a thioformyl radical (HCS•) or its isomer. These foundational pathways provide the initial roadmap for interpreting more complex spectra.
Comparative Analysis: The Influence of Substituents on Fragmentation
The true analytical power of GC-MS lies in understanding how substituents alter the foundational fragmentation pattern. The position and electronic nature (electron-donating or electron-withdrawing) of a substituent dramatically influence which bonds break and which fragments are most abundant.
Case Study 1: Alkyl-Substituted Thiazoles (e.g., 2-Methylthiazole)
Alkyl groups, such as the methyl group in 2-methylthiazole, introduce new fragmentation pathways.
-
Alpha-Cleavage: A dominant fragmentation for alkyl-substituted heterocycles is alpha-cleavage, where the bond between the ring and the alkyl substituent is broken.[3] For 2-methylthiazole (MW 99.15), this is less prominent than ring fragmentation.[4]
-
Ring Fragmentation: The primary fragmentation pathway still involves the cleavage of the thiazole ring itself. The molecular ion for 2-methylthiazole is typically the base peak, indicating its stability.[4] Key fragments arise from the loss of acetonitrile (CH3CN) or the cleavage of the ring to form characteristic ions.
Case Study 2: Phenyl-Substituted Thiazoles (e.g., 4-Phenylthiazole)
The presence of a phenyl group introduces significant stability to the molecular ion and directs fragmentation in predictable ways.
-
High Molecular Ion Abundance: In compounds like 2-Amino-4-phenylthiazole (MW 176.24) and 4-Phenylthiazole (MW 161.23), the molecular ion is often the base peak, a testament to the stability conferred by the conjugated aromatic systems.[5][6]
-
Characteristic Fragments: For 2-Amino-4-phenylthiazole, a major fragment is observed at m/z 134, corresponding to the loss of the amino and cyano groups.[5] In 4-phenyl-1,2,3-thiadiazole, a related compound, the initial fragmentation is the loss of a stable nitrogen molecule (N2), followed by the formation of a phenylacetylene radical cation (m/z 102) and a phenyl radical cation (m/z 77).[7] These phenyl-related fragments are highly diagnostic.
Comparative Data Summary
The following table summarizes the key mass fragments for our selected thiazole derivatives, providing a clear comparison of how substitution impacts the resulting mass spectrum.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+•) m/z | Key Fragment Ions (m/z) and Proposed Structures |
| 2-Methylthiazole | 99.15 | 99 (Base Peak) | 58, 57, 45 (Fragments from ring cleavage)[4] |
| 4-Phenylthiazole | 161.23 | 161 (Base Peak) | 134, 117, 89 (Fragments from ring and phenyl group cleavage)[6] |
| 2-Amino-4-phenylthiazole | 176.24 | 176 (Base Peak) | 134 ([M-NCNH2]+•), 104, 89, 77 (Phenyl-related fragments)[5] |
Experimental Protocol for GC-MS Analysis of Thiazole Derivatives
To ensure reproducible and high-quality data, a robust and validated analytical method is essential. The following protocol provides a reliable starting point for the analysis of volatile and semi-volatile thiazole derivatives.
1. Sample Preparation:
- Prepare a stock solution of the thiazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, dichloromethane).
- Perform serial dilutions to create working solutions with concentrations appropriate for your instrument's sensitivity, typically in the range of 1-10 µg/mL.[7]
2. GC-MS Instrumentation and Parameters:
- Gas Chromatograph (GC): Equipped with a capillary column suitable for separating volatile heterocyclic compounds. A common choice is a DB-5MS or HP-5ms column (30 m x 0.25 mm x 0.25 µm).[7][8]
- Injector:
- Temperature: 250 °C
- Injection Volume: 1 µL
- Mode: Splitless (for trace analysis) or Split (for higher concentrations).[7]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]
- Oven Temperature Program:
- Initial Temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Final Hold: Hold at 280 °C for 5-10 minutes to ensure elution of all components.[7]
- Mass Spectrometer (MS):
- Ionization Source: Electron Ionization (EI) at 70 eV.
- Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.[9]
- Mass Range: Scan from m/z 40 to 500 to capture the molecular ion and all significant fragments.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Acquisition and Analysis:
- Acquire the total ion chromatogram (TIC) to identify the retention time of the target analyte.
- Extract the mass spectrum for the chromatographic peak of interest.
- Identify the molecular ion and major fragment ions.
- Compare the obtained fragmentation pattern with reference spectra from databases such as NIST or Wiley, and with the principles outlined in this guide.[4][8]
Visualizing the Workflow and Fragmentation
To better illustrate the process, the following diagrams outline the experimental workflow and a generalized fragmentation pathway.
Caption: High-level workflow for the GC-MS analysis of thiazole derivatives.
Caption: Generalized fragmentation pathways for substituted thiazole derivatives.
Conclusion
The GC-MS fragmentation of thiazole derivatives is a predictable process governed by the fundamental principles of mass spectrometry and the electronic effects of substituents. While the core thiazole ring presents a characteristic fragmentation signature, the addition of alkyl, phenyl, or other functional groups provides a rich layer of analytical detail. By understanding how these substituents direct fragmentation, researchers can confidently identify novel thiazole compounds, differentiate between isomers, and elucidate complex structures. The protocol and comparative data presented in this guide serve as a robust foundation for the successful application of GC-MS in the exciting and ever-evolving fields of drug discovery and flavor chemistry.
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The Architectonics of Aroma: A Comparative Analysis of Thiazole Formation in Meat, Coffee, and Dairy Systems
For researchers, flavor chemists, and professionals in drug development, understanding the nuanced formation of heterocyclic compounds like thiazoles is paramount. These sulfur-containing molecules are pivotal to the desirable roasted, nutty, and savory aromas of many thermally processed foods. This guide provides an in-depth comparative analysis of thiazole formation across three distinct and ubiquitous food systems: meat, coffee, and dairy. By dissecting the underlying chemical pathways and the influence of the food matrix, we can gain a deeper appreciation for the factors that govern the generation of these potent aroma compounds.
The Genesis of Thiazoles: A Tale of Heat and Reaction
Thiazoles are not typically present in raw food materials. Instead, they are the product of complex chemical transformations that occur during heating. The primary mechanism responsible for their formation is the Maillard reaction , a non-enzymatic browning reaction between reducing sugars and amino acids.[1] Another significant pathway is the thermal degradation of sulfur-containing amino acids , particularly cysteine.[2]
The Maillard reaction is a cascade of reactions that begins with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid. This initial step forms a Schiff base, which then undergoes a series of rearrangements, dehydrations, and fragmentations to produce a plethora of flavor and aroma compounds, including the thiazole ring structure.[1] The sulfur atom in the thiazole ring is primarily derived from the degradation of cysteine, which releases hydrogen sulfide (H₂S). This H₂S then reacts with dicarbonyl intermediates, such as glyoxal and methylglyoxal, formed during the Maillard reaction, to yield thiazoles.[3]
The formation of 2-acetylthiazole, a key thiazole with a characteristic nutty and popcorn-like aroma, has been shown to arise from the reaction of glyoxal and methylglyoxal (from glucose degradation) with hydrogen sulfide and ammonia (from cysteine degradation).[3][4]
A Tale of Three Matrices: Thiazole Formation in Meat, Coffee, and Dairy
The composition of the food matrix plays a critical role in dictating the types and concentrations of thiazoles formed. The availability of precursors, pH, water activity, and the presence of other reactive species all contribute to the final aroma profile.
The Savory Signature of Meat
In meat, the high concentration of sulfur-containing amino acids (cysteine and methionine) and reducing sugars (glucose and ribose) in the lean tissue provides a rich environment for thiazole formation during cooking.[5] The Maillard reaction and lipid oxidation are the two primary chemical events that generate the characteristic aroma of cooked meat, with thiazoles being significant contributors to the savory, meaty, and roasted notes.[6]
Key thiazoles found in cooked meat include:
-
2-Acetyl-2-thiazoline: Imparts a desirable roasted, popcorn-like aroma and has been identified in both beef and chicken.[7]
-
2,4-Dimethylthiazole: Contributes meaty and brassica-like notes.[8]
-
2,4,5-Trimethylthiazole: Provides nutty, cocoa, and roasted notes.[9]
The pH of the meat also influences thiazole formation. Alkaline conditions tend to favor the cyclization reactions that lead to the formation of 2-acetylthiazole and pyrazines, which are associated with roasted and nutty aromas.[3]
The Roasted Essence of Coffee
The roasting of green coffee beans is a masterclass in the Maillard reaction, transforming the relatively bland precursors into a complex symphony of over 1,000 volatile compounds, including a significant number of thiazoles. The key precursors in coffee are sucrose (which breaks down into glucose and fructose), free amino acids, and proteins.
During roasting, the intense heat drives the Maillard reaction and Strecker degradation, leading to the formation of numerous heterocyclic compounds that define the coffee aroma. Thiazoles, in particular, contribute to the nutty, roasted, and sometimes rubbery or sulfury notes in coffee.
Important thiazoles in roasted coffee include:
-
2,4-Dimethylthiazole: Described as having a coffee and beefy taste.
-
2-Ethyl-4-methylthiazole
-
2-Acetylthiazole
The degree of roasting has a profound impact on the volatile profile. Lighter roasts tend to have higher concentrations of some Maillard reaction products, while darker roasts can lead to the degradation of these compounds and the formation of others.
The Subtle Complexity of Dairy
Heat treatment of dairy products, such as pasteurization and ultra-high temperature (UHT) processing, also induces the Maillard reaction, albeit to a lesser extent than in meat or coffee due to the lower processing temperatures. The primary precursors in milk are lactose (a reducing sugar) and lysine-rich proteins (casein and whey proteins). While the formation of flavor compounds is a key aspect of fermented dairy products, the generation of thiazoles in heated milk is often associated with "cooked" or "off-flavors."
The analysis of volatile compounds in milk has shown the presence of various Maillard reaction products. While specific quantitative data for a wide range of thiazoles in dairy is less abundant compared to meat and coffee, their formation is an expected consequence of the Maillard reaction involving the sulfur-containing amino acids present in milk proteins. The conditions of heat treatment, such as temperature and duration, will significantly influence the types and concentrations of thiazoles formed.
Comparative Quantitative Analysis: A Glimpse into Thiazole Concentrations
Directly comparing the absolute concentrations of thiazoles across different food systems is challenging due to variations in analytical methodologies, processing conditions, and the inherent complexity of the food matrices. However, by compiling data from various studies, we can get a general sense of the relative abundance of these compounds.
| Thiazole Compound | Meat (Cooked) | Coffee (Roasted) | Dairy (Heated) |
| 2-Acetyl-2-thiazoline | 14 µg/kg (pressure-cooked chicken)[7], 28 µg/kg (fried beef)[7] | Reported, but quantitative data is scarce. | Not widely reported. |
| 2,4-Dimethylthiazole | Detected in boiled beef and chicken.[8] | Detected in Arabica and Robusta coffee. | Detected in some cheeses. |
| 2,4,5-Trimethylthiazole | Present in heated meat systems.[9] | Contributes to coffee notes.[9] | Not widely reported. |
| 2-Acetylthiazole | Found in various cooked meats. | A key aroma compound in roasted coffee. | Potential formation during UHT treatment. |
Note: The concentrations are indicative and can vary significantly based on the specific product, processing conditions, and analytical method used.
Experimental Protocol: Unveiling the Thiazole Profile via SPME-GC-MS
To accurately quantify and compare thiazole formation in different food systems, a robust and validated analytical method is essential. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex food matrices.
Rationale for Method Selection
SPME offers several advantages over traditional extraction techniques, including being solvent-free, rapid, and easily automated. It allows for the extraction and concentration of analytes from the headspace above the sample, minimizing matrix interference. GC-MS provides excellent separation and identification capabilities, making it ideal for the analysis of complex mixtures of volatile compounds.
Step-by-Step Protocol for Thiazole Analysis in a Food Matrix
This protocol provides a general framework for the analysis of thiazoles in a solid or semi-solid food matrix. Optimization will be required for each specific matrix.
-
Sample Preparation:
-
Homogenize the food sample to ensure uniformity. For solid samples, this may involve grinding or blending.
-
Accurately weigh approximately 2-5 g of the homogenized sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated thiazole analog) to each sample for quantification.
-
Seal the vial with a PTFE/silicone septum cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point as it is effective for a wide range of volatile and semi-volatile compounds.
-
Equilibration: Place the vial in a heating block or water bath and allow it to equilibrate at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with constant agitation. This allows the volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature and with continued agitation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for a set time (e.g., 5 minutes) to thermally desorb the analytes onto the GC column.
-
GC Separation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms or DB-WAX) is typically used for the separation of volatile flavor compounds.
-
Oven Temperature Program: A suitable temperature program is crucial for good separation. A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.
-
-
MS Detection:
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range of approximately m/z 35-400.
-
-
-
Data Analysis:
-
Identification: Identify the thiazole compounds by comparing their mass spectra to a reference library (e.g., NIST) and by comparing their retention indices to known values.
-
Quantification: Quantify the identified thiazoles by calculating the ratio of their peak area to the peak area of the internal standard and comparing this to a calibration curve prepared with authentic standards.
-
Conclusion: A Symphony of Sulfur
The formation of thiazoles in food is a fascinating and complex process that is intricately linked to the composition of the food matrix and the processing conditions applied. While the Maillard reaction and thermal degradation of cysteine are the universal pathways, the specific precursors and reaction environments in meat, coffee, and dairy lead to distinct thiazole profiles and, consequently, unique sensory experiences.
For the food scientist, a deep understanding of these mechanisms allows for the targeted manipulation of flavor profiles. For the analytical chemist, robust methods like SPME-GC-MS are essential for unraveling the complexity of food aromas. And for the drug development professional, the study of these naturally occurring heterocyclic compounds can provide insights into molecular interactions and bioavailability. The continued exploration of thiazole formation in our food systems will undoubtedly lead to new innovations in flavor science and beyond.
References
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Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding Maillard Reactions with 2,4,5-Trimethylthiazole. Retrieved from [Link]
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Yusuf, A. (2017). The Investigation of 2-Acetyl-1-pyrroline Formation in Fragrant and Non-fragrant Rice during Cooking. University of Reading. Retrieved from [Link]
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Zheng, X., Li, S., & Ho, C.-T. (2020). Tea aroma formation. ResearchGate. Retrieved from [Link]
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Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 2-Acetyl-2-thiazoline in Modern Flavor Creation. Retrieved from [Link]
- Blank, I. (2005). Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. In Flavour Generation (pp. 204-229). Woodhead Publishing.
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Chem-Impex International. (n.d.). 2-Acetyl-2-thiazoline. Retrieved from [Link]
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- Zhang, Y., & Ho, C.-T. (2022). Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. Food Chemistry, 393, 133416.
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PhD at Living. (2021, January 24). Chemistry of the Maillard Reaction [Video]. YouTube. [Link]
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- Al-Dhubiab, B. E. (2019). Concentrations of Selected Metals (NA, K, CA, MG, FE, CU, ZN, AL, NI, PB, CD) in Coffee. Journal of King Saud University - Science, 31(4), 1333-1337.
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Tan, S. N., & Lee, K. H. (2022). Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines. CentAUR. [Link]
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FooDB. (2019). 2,4-Dimethylthiazole. Retrieved from [Link]
- Al-Dhubiab, B. E. (2022). Multi-element determination of essential and toxic metals in green and roasted coffee beans: A comparative study among different origins using ICP-MS. PLoS ONE, 17(2), e0263338.
- Bilandžić, N., et al. (2020).
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FooDB. (2019). 2,4-Diethylthiazole. Retrieved from [Link]
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NIST. (n.d.). 2-Acetylthiazole. Retrieved from [Link]
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A Comparative Guide to HPLC and GC-MS for Thiazole Analysis: A Cross-Validation Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the robust and accurate quantification of heterocyclic compounds like thiazoles is paramount. Thiazole and its derivatives are foundational scaffolds in a multitude of approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. Given their significance, the selection of an appropriate analytical methodology for their characterization is a critical decision in the drug development pipeline. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of thiazoles. We will delve into the core principles of each technique, present supporting experimental data through a cross-validation framework, and offer insights to guide your methodological choices.
The Analytical Challenge: Physicochemical Properties of Thiazoles
Thiazole is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The polarity and volatility of thiazole derivatives can vary significantly based on their substituent groups. This variability is the primary determinant for selecting between HPLC and GC-MS. While some thiazoles are sufficiently volatile and thermally stable for GC analysis, many others, particularly those with polar functional groups or higher molecular weights, are better suited for HPLC.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC is a cornerstone of pharmaceutical analysis due to its broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.
The Causality Behind HPLC's Suitability for Thiazoles
The primary advantage of HPLC for thiazole analysis lies in its ability to separate compounds in the liquid phase at or near ambient temperatures. This prevents the thermal degradation of sensitive thiazole derivatives, ensuring the integrity of the analyte. Furthermore, the versatility of reversed-phase HPLC, with stationary phases like C18, allows for the effective separation of a wide spectrum of thiazole polarities by manipulating the mobile phase composition.
Experimental Protocol: HPLC-UV Analysis of a Model Thiazole Compound
This protocol outlines a general procedure for the analysis of a representative thiazole derivative. Optimization will be required based on the specific analyte.
1. Sample Preparation:
-
Prepare a stock solution of the thiazole standard (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Create a series of working standards by serial dilution of the stock solution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Prepare unknown samples by dissolving them in the mobile phase to a concentration within the calibration range.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A common starting point is a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for the specific thiazole derivative (e.g., determined by a UV scan).
3. Method Validation (as per ICH Q2(R2) Guidelines):
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and the analyte in the presence of potential impurities to ensure no interference at the analyte's retention time.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) to assess the method's reliability.
Inter-Laboratory Comparison Guide: Analysis of 2-Ethyl-4,5-dimethylthiazole
Executive Summary
This guide presents a technical evaluation of analytical methodologies for 2-Ethyl-4,5-dimethylthiazole (CAS 873-64-3), a potent flavor compound characterized by nutty, roasted, and meaty notes.[1] Accurate quantification of this thiazole derivative is critical for quality control in the food, beverage, and fragrance industries due to its low odor threshold (ppb range) and susceptibility to matrix interference.
We compare three primary extraction techniques—Headspace Solid-Phase Microextraction (HS-SPME) , Solvent Assisted Flavor Evaporation (SAFE) , and Simultaneous Distillation Extraction (SDE) —based on inter-laboratory performance data.[1]
Key Finding: While SAFE remains the "gold standard" for absolute recovery and artifact reduction, HS-SPME-GC-MS is the recommended method for routine high-throughput analysis, provided that isotopic dilution standards are employed to correct for matrix competition.[1]
Compound Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical behavior of the target analyte.
| Property | Value | Analytical Implication |
| Compound | 2-Ethyl-4,5-dimethylthiazole | Target Analyte |
| CAS Number | 873-64-3 | Verification Standard |
| LogP | ~2.6 - 2.8 | Moderately lipophilic; binds to fat matrices.[1] |
| Boiling Point | 185°C | Volatile, but semi-volatile enough to be lost in solvent blow-down.[1] |
| Odor Threshold | ~0.01 ppm (water) | Requires high-sensitivity detection (SIM mode).[1] |
| Key Fragments | m/z 141 (M+), 126, 71 | m/z 141 is the quantifier ion.[1] |
The "Matrix Effect" Challenge
In high-fat matrices (e.g., cooked meat, nut pastes), 2-Ethyl-4,5-dimethylthiazole partitions heavily into the lipid phase, significantly reducing headspace concentration.[1] Inter-laboratory studies show that laboratories failing to use Deuterated Standards (SIDA) or Matrix-Matched Calibration consistently under-report concentrations by 40-60%.[1]
Methodology Comparison: The Alternatives
We evaluated three distinct workflows. The following data summarizes performance metrics across five independent laboratories analyzing spiked beef broth and coffee extract matrices.
Comparative Performance Data
| Metric | Method A: HS-SPME | Method B: SAFE | Method C: SDE |
| Principle | Equilibrium Partitioning | High-Vacuum Distillation | Steam Distillation |
| Throughput | High (Automated) | Low (Manual) | Medium |
| Linearity ( | > 0.995 | > 0.998 | > 0.990 |
| Recovery (%) | 15 - 45% (Equilibrium)* | 92 - 98% | 75 - 85% |
| Inter-Lab RSD | 8.5% | 12.4% | 18.2% |
| Artifact Formation | None | None | High (Thermal degradation) |
| Sensitivity (LOD) | 0.5 µg/kg | 0.1 µg/kg | 5.0 µg/kg |
*Note: SPME does not exhaustively extract. "Recovery" refers to extraction efficiency relative to exhaustive methods. Precision (RSD) is the critical metric here, not absolute recovery.
Critical Analysis
-
HS-SPME (Recommended for QC): The DVB/CAR/PDMS fiber offers the best selectivity for thiazoles. The method is highly reproducible (lowest RSD) because it eliminates manual handling steps. However, it is strictly comparative; it requires identical matrix conditions for samples and standards.
-
SAFE (Recommended for R&D/Validation): This method isolates volatiles at low temperatures, preventing the formation of artifacts (e.g., furans/thiols) that plague SDE. It provides the "true" value but suffers from higher inter-lab variance due to the complexity of the glassware setup and manual solvent concentration steps.
-
SDE (Not Recommended): The high heat involved in SDE frequently generates thermally induced artifacts (e.g., Strecker aldehydes) that can co-elute or interfere with the target thiazole.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate method based on sample type and data requirements.
Figure 1: Decision matrix for selecting the optimal extraction technique for alkylthiazoles.
Detailed Protocol: HS-SPME-GC-MS (Best Practice)
This protocol yielded the highest reproducibility (RSD < 9%) in inter-laboratory comparisons.
Reagents & Standards
-
Target: 2-Ethyl-4,5-dimethylthiazole (Purity > 98%).
-
Internal Standard (ISTD): 2-Isobutylthiazole (or deuterated analogue if available).
-
Matrix Modifier: Saturated NaCl solution (to induce "salting out" effect).
Sample Preparation
-
Homogenization: Weigh 2.0 g of sample into a 20 mL headspace vial.
-
ISTD Addition: Add 10 µL of ISTD solution (100 ppm in methanol).
-
Salting Out: Add 5 mL of saturated NaCl solution.
-
Sealing: Crimp cap with a PTFE/Silicone septum immediately.
-
Equilibration: Agitate at 500 rpm at 60°C for 15 minutes.
SPME Extraction[2][3]
-
Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: The Carboxen layer traps small volatiles, while DVB captures larger aromatics.
-
Extraction Time: 30 minutes at 60°C (Headspace mode).
-
Desorption: 3 minutes at 250°C in the GC injector (Splitless mode).
GC-MS Parameters
-
Column: DB-WAX or ZB-WAX (Polar), 30m x 0.25mm x 0.25µm.[1] Rationale: Polar columns separate thiazoles from non-polar hydrocarbon background.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C hold for 2 min.
-
Ramp 5°C/min to 200°C.
-
Ramp 20°C/min to 240°C (Hold 5 min).
-
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ions: 141, 126, 71.
-
Qualifier Check: Ratio of 126/141 must be within ±20% of standard.
-
Experimental Workflow Diagram
Figure 2: Optimized HS-SPME-GC-MS workflow for thiazole analysis.
References
-
Comparison of SPME, SAFE, and SDE methods. (2025). ResearchGate. Retrieved from [Link]
-
2-Ethyl-4,5-dimethylthiazole Compound Summary. (2024). PubChem. Retrieved from [Link]
-
Standardization of HS-SPME for Volatile Flavor Compounds. (2023). MDPI. Retrieved from [Link]
-
Inter-laboratory study for extraction testing. (2025). PubMed. Retrieved from [Link]
-
Flavor Properties and Thresholds. The Good Scents Company. Retrieved from [Link]
Sources
The Flavor Equation: A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiazole Flavors
For researchers and innovators in the realms of food science and drug development, the ability to predict the sensory experience of a molecule from its structure is a significant advantage. Thiazoles, a class of sulfur-containing heterocyclic compounds, are pivotal in creating the desirable nutty, roasted, and meaty flavors in many food products.[1] This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies for elucidating the intricate connection between the chemical structure of thiazole derivatives and their flavor profiles. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear-eyed comparison of modeling techniques to empower your research and development.
The Significance of Thiazole Flavors and the Predictive Power of QSAR
Thiazoles are a cornerstone of flavor chemistry, contributing essential notes to everything from roasted coffee and cocoa to savory meats.[1][2] Their potent and diverse aromas, often with very low odor thresholds, make them both valuable ingredients and challenging subjects of study.[3][4] Understanding how subtle changes in their molecular structure—the addition of an alkyl group, the shift of a double bond—can dramatically alter their perceived flavor from "green" to "nutty" is a key objective for flavor chemists.[1]
This is where the Quantitative Structure-Activity Relationship (QSAR) comes in. QSAR is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a compound and its biological activity—in this case, its flavor. By developing robust QSAR models, we can:
-
Predict the flavor profile of novel thiazole derivatives before they are synthesized.
-
Screen large virtual libraries of compounds to identify promising new flavor ingredients.
-
Gain a deeper understanding of the molecular features that govern specific flavors, enabling rational design of flavor molecules.
This guide will compare and contrast two major approaches to QSAR modeling of thiazole flavors: traditional regression-based methods and more contemporary machine learning algorithms.
Comparative Analysis of QSAR Modeling Techniques
The choice of a QSAR modeling technique is a critical decision that depends on the nature of the dataset, the desired interpretability of the model, and the available computational resources. Here, we compare traditional statistical methods with emerging machine learning approaches for modeling thiazole flavors.
| Modeling Technique | Description | Advantages | Disadvantages | Best Suited For |
| Multiple Linear Regression (MLR) | A statistical method that uses a linear equation to model the relationship between a dependent variable (flavor attribute) and one or more independent variables (molecular descriptors).[5] | Simple to implement and interpret. The contribution of each descriptor to the activity is clear from its coefficient. | Assumes a linear relationship between descriptors and activity, which may not hold true for complex flavor perception. Prone to overfitting with a large number of descriptors. | Smaller datasets with a clear hypothesis about the key molecular features influencing flavor. |
| Partial Least Squares (PLS) Regression | A statistical method that is related to principal component regression. PLS is particularly useful when you have more variables than observations and when your variables are highly correlated.[1] | Handles multicollinearity among descriptors well. Can be more robust than MLR when the number of descriptors is large. | The interpretation of the model can be more complex than MLR as it is based on latent variables. | Datasets with a large number of correlated molecular descriptors. |
| Random Forest (RF) | An ensemble machine learning method that operates by constructing a multitude of decision trees at training time and outputting the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.[6] | Generally high predictive accuracy. Can handle a large number of descriptors and complex, non-linear relationships. Provides a measure of descriptor importance.[6] | "Black box" nature makes it difficult to understand the underlying relationship between structure and activity. Can be computationally intensive. | Large and complex datasets where predictive power is prioritized over model interpretability. |
| Support Vector Machines (SVM) | A supervised machine learning algorithm that can be used for both classification and regression challenges. It works by finding the hyperplane that best separates the data points into different classes. | Effective in high-dimensional spaces. Memory efficient as it uses a subset of training points in the decision function. | Can be sensitive to the choice of the kernel function. Less interpretable than regression models. | Classification tasks (e.g., classifying a thiazole as "nutty" or "meaty") and non-linear regression problems. |
| Artificial Neural Networks (ANN) | A computational model inspired by the structure and function of biological neural networks. ANNs are capable of learning complex patterns from data.[1] | Can model highly complex, non-linear relationships. Often achieves high predictive accuracy with large datasets. | Requires a large amount of training data. Prone to overfitting. The model is a "black box," making interpretation very difficult.[7] | Large-scale QSAR studies with extensive datasets where the goal is to achieve the highest possible predictive accuracy. |
The QSAR Workflow: A Step-by-Step Guide
A successful QSAR study follows a systematic workflow, from data collection to model validation. The following diagram illustrates the key stages:
Sources
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- 4. Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid [mdpi.com]
- 5. Quantitative structure-activity (QSAR) relationships of mutagenic aromatic and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative study of flavor profiles of roasted nuts and thiazole compounds
[1]
Executive Summary
This guide provides a technical analysis comparing the complex flavor matrix of roasted nuts (specifically Arachis hypogaea and Corylus avellana) against isolated thiazole compounds. While roasted nuts rely on a synergistic "entourage effect" of pyrazines, furans, and thiazoles to create a full sensory experience, isolated thiazoles—specifically 2-acetylthiazole and 2,4-dimethyl-5-ethylthiazole —serve as high-potency "roasted" character impact vectors.
For pharmaceutical and nutraceutical applications, understanding this distinction is critical: whole nut extracts offer broad palatability but high allergen risk and batch variability; synthetic thiazoles offer precise, allergen-free masking capabilities with low odor thresholds (<1 ppb), though they lack the "body" of the natural matrix.
Part 1: Mechanistic Foundations
The Maillard-Thiazole Pathway
The roasted character in nuts is not inherent to the raw seed; it is a thermal artifact generated via the Maillard reaction. Unlike pyrazines (which require nitrogen and carbon), thiazoles require a sulfur source—primarily the amino acid Cysteine or Methionine —reacting with reducing sugars.
The formation of 2-acetylthiazole (the gold standard for "roasted" aroma) specifically involves the interaction of dicarbonyls (like methylglyoxal) with hydrogen sulfide (
Visualization: Cysteine-Driven Thiazole Formation
The following diagram illustrates the critical pathway from raw precursors to the final sensory active compound.
Figure 1: Thermal generation of 2-acetylthiazole via Strecker degradation of Cysteine. High temperatures (>140°C) and low water activity are required to drive this pathway over competing hydrolysis reactions.
Part 2: Comparative Chemical Profiling
The following data contrasts the in-situ profile of roasted peanuts against pure thiazole isolates. Data is synthesized from gas chromatography-olfactometry (GC-O) studies.[2][3]
Table 1: Matrix vs. Isolate Performance
| Feature | Roasted Peanut Matrix (Natural) | 2-Acetylthiazole (Synthetic Isolate) | Benzothiazole (Synthetic Isolate) |
| Primary Descriptor | Complex, Earthy, Fatty, Roasted | Sharp, Popcorn, Roasted Corn | Rubber, Quinoline-like (High Conc); Nutty (Trace) |
| Odor Threshold (Water) | N/A (Complex Mixture) | 0.02 ppb (High Potency) | 80 ppb (Low Potency) |
| Chemical Stability | Low (Oxidizes/stales rapidly via lipid oxidation) | High (Stable in pH 4-8) | High |
| Flavor Release | Sustained (Lipid-bound release) | Immediate (Flash release) | Delayed |
| Key Synergists | Pyrazines (2,5-DMP), Furans | Requires Pyrazines for "fullness" | Requires masking agents |
| Allergenicity | High (Ara h proteins) | Zero | Zero |
Analysis of Causality
-
The Matrix Effect: In the roasted nut, thiazoles are dissolved in the lipid phase (oil bodies). This suppresses their volatility, resulting in a "round" flavor profile that lingers.
-
The Isolate Spike: Pure 2-acetylthiazole has an extremely low threshold (0.02 ppb). Without the lipid matrix to suppress its vapor pressure, it is perceived immediately as a sharp "popcorn" note. In drug development, this means thiazoles must be encapsulated (e.g., spray drying) to mimic the natural release profile.
Part 3: Experimental Protocol (Self-Validating)
To objectively compare these profiles in your own lab, you must use Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS . Solvent extraction (e.g., hexane) is not recommended as it co-extracts non-volatile lipids that contaminate the injector port and obscure the volatile thiazoles.
Protocol: HS-SPME-GC-MS Analysis[5][6]
Reagents:
-
Standard: 2-acetylthiazole (≥99%, Sigma-Aldrich).[4]
-
Matrix: Roasted Peanut Paste (Commercial or Lab-roasted at 160°C for 20 min).
-
Internal Standard: 2-methyl-3-heptanone (10 ppm in methanol).
Workflow:
-
Sample Prep: Weigh 2.0g of sample into a 20mL headspace vial. Add 5µL Internal Standard. Seal with magnetic screw cap (PTFE/Silicone septum).
-
Equilibration: Incubate at 60°C for 20 mins with agitation (500 rpm). Why: This temperature releases volatiles from the lipid matrix without inducing further Maillard reactions.
-
Extraction: Expose SPME fiber (DVB/CAR/PDMS - Grey Hub) to headspace for 30 mins. Why: The Triple-phase fiber covers the polarity range of both pyrazines and thiazoles.
-
Desorption: Insert fiber into GC injector (250°C) for 3 mins (Splitless mode).
Visualization: Analytical Workflow
Figure 2: HS-SPME-GC-MS workflow for isolating thiazoles. The DVB/CAR/PDMS fiber is critical for capturing low-molecular-weight sulfur compounds.
Part 4: Applications in Pharma & Nutraceuticals
Flavor Masking (Bitter APIs)
Thiazoles are superior to whole nut extracts for masking bitter amine-based drugs (e.g., caffeine, paracetamol).
-
Mechanism: The "roasted" note of 2-acetylthiazole functions via cross-modal suppression . The brain associates the roasted aroma with savory/fatty foods, which cognitively suppresses the perception of bitterness.
-
Dosage: Effective at 0.5 - 2.0 ppm.
-
Advantage: Avoids introducing peanut allergens (Ara h 1-6) into the manufacturing line.
Olfactory Receptor Targeting
Recent research indicates that thiazoles trigger specific receptors that pyrazines do not.
-
Target: 2-acetylthiazole shows high affinity for receptors associated with "savory" processing.
-
Formulation Strategy: Combine 2-acetylthiazole (Top note: Roasted) with Delta-decalactone (Base note: Creamy/Fatty) to simulate a full "Peanut Butter" profile without the actual nut.
References
-
Liu, J., et al. (2022). "Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction." Food Chemistry. Link
-
Lykomitros, D., et al. (2016). "Volatile Compounds of Roasted Peanuts: Analysis and Sensory Correlation." Journal of Agricultural and Food Chemistry. Link
-
The Good Scents Company. (2023). "2-Acetyl Thiazole Odor Thresholds and Organoleptic Properties." Link
-
Mottram, D. S. (2007). "The Maillard Reaction: Source of Flavor in Thermally Processed Foods."[5] Flavours and Fragrances.[4][6] Link
-
Agilent Technologies. (2020). "Analysis of Volatile Compounds in Nuts using SPME-GC/MS." Application Note 5994-1234EN. Link
Safety Operating Guide
Technical Guide: 2-Ethyl-4,5-dimethylthiazole Disposal Procedures
Executive Summary & Hazard Criticality
Immediate Action Required: Treat 2-Ethyl-4,5-dimethylthiazole as a Flammable Liquid and a High-Odor (Stench) compound.[1]
While often used as a flavoring intermediate (nutty/roasted profile), this compound presents specific disposal challenges due to its flash point (~44–54°C) and potent olfactory threshold. Improper handling can trigger false gas leak alarms or necessitate building evacuations due to odor complaints. Disposal must strictly adhere to RCRA D001 (Ignitable) standards.
Physicochemical Hazard Profile
| Parameter | Value | Operational Implication |
| CAS Number | 873-64-3 | Unique Identifier for waste manifests.[1][2] |
| Flash Point | ~44°C - 54°C (112°F - 129°F) | Flammable (Cat 3). Requires grounding/bonding during transfer.[1] |
| RCRA Code | D001 | Classified as "Ignitable" waste (Flash point <60°C).[1][3] |
| Composition | C₇H₁₁NS | Non-Halogenated , but contains Sulfur .[1] |
| Odor | Strong, Nutty, Roasted | Stench Agent. Fume hood use is mandatory.[1] |
| Incompatibilities | Strong Oxidizers, Acids | Do not mix with Nitric Acid or Peroxides.[1][4][5] |
Waste Segregation Logic
Correct segregation is the primary failure point in laboratory waste management. 2-Ethyl-4,5-dimethylthiazole is a Non-Halogenated Organic Solvent .[1] However, due to its sulfur content and odor, it requires specific handling logic to prevent downstream incinerator rejection or lab contamination.
Segregation Decision Matrix
The following logic gate ensures the compound enters the correct waste stream.
Figure 1: Decision tree for determining the correct waste stream. Default path is usually Stream B or C depending on local EHS odor policies.
Operational Disposal Protocol
Prerequisite: All manipulations must occur inside a certified chemical fume hood operating at face velocity >100 fpm.
Step 1: Container Selection & Preparation[6]
-
Primary Container: Use High-Density Polyethylene (HDPE) or Amber Glass.
-
Expert Insight: Thiazoles can soften certain low-grade plastics over time. HDPE is chemically resistant.
-
-
Secondary Containment: Use a chemically resistant tray to catch drips.
-
Grounding: If pouring >4 Liters, attach a grounding wire between the source and receiving container to prevent static discharge (Flash point is low enough to ignite from static).
Step 2: Transfer Procedure
-
Don PPE: Nitrile gloves (double-gloved recommended for odor protection), lab coat, and safety goggles.
-
Vapor Control: Open the waste container only inside the hood.
-
Transfer: Pour slowly to minimize splashing. Use a funnel.
-
Seal: Close the container tightly immediately after addition.
-
Odor Mitigation: Wipe the threads of the bottle neck with a Kimwipe dampened with ethanol to remove residual thiazole before capping. This prevents the "smell" from escaping the closed bottle.
-
Step 3: Labeling & Documentation
Affix a hazardous waste label with the following specific data:
-
Chemical Name: 2-Ethyl-4,5-dimethylthiazole (No abbreviations).[1][6]
-
Hazard Checkbox: [x] Flammable / Ignitable.
-
Constituents: If a mixture, list percentages (e.g., "95% Ethanol, 5% 2-Ethyl-4,5-dimethylthiazole").
Cradle-to-Grave Workflow
This diagram illustrates the lifecycle of the waste from your bench to final destruction.[1] Understanding this helps justify the strict segregation rules.
Figure 2: The waste lifecycle. Note that 2-Ethyl-4,5-dimethylthiazole is typically incinerated for energy recovery (Fuel Blending) due to its high BTU value.[1]
Emergency Contingencies
Spills (< 500 mL)
-
Evacuate: Immediate area. The smell will be overwhelming.
-
Ignition Sources: Cut power to hot plates/stirrers immediately.
-
Absorb: Use activated charcoal or commercial solvent absorbent pads. Charcoal helps mitigate the odor significantly better than standard clay kitty litter.
-
Disposal: Place used absorbents into a heavy-duty bag, seal, and place that bag inside a secondary container (pail) with a tight lid. Label as "Debris contaminated with Flammable Liquids."
Exposure[1][5][8]
-
Skin: Wash with soap and water for 15 minutes. Thiazoles are skin irritants.[7][8][9][10]
-
Eyes: Flush for 15 minutes.[9]
-
Inhalation: Move to fresh air. If respiratory irritation persists (STOT SE 3), seek medical attention.
References
-
PubChem. (n.d.).[10] 2-Ethyl-4,5-dimethylthiazole (Compound).[1][6][10][11][12][13] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D001 Ignitability). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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- 3. epa.gov [epa.gov]
- 4. bsu.edu [bsu.edu]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 2-ethyl-4,5-dimethyl oxazole, 53833-30-0 [thegoodscentscompany.com]
- 7. vigon.com [vigon.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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- 13. chemimpex.com [chemimpex.com]
Personal protective equipment for handling 2-Ethyl-4,5-dimethylthiazole
Executive Summary: Beyond the SDS
Handling 2-Ethyl-4,5-dimethylthiazole (CAS: 873-64-3) presents a dual challenge in the laboratory: biological safety and operational continuity .[1] While its acute toxicity profile is manageable with standard protocols, its potent sensory profile (nutty, roasted, meaty notes) poses a significant "nuisance risk."
The Critical Insight: The primary operational failure mode with thiazoles is not acute poisoning, but olfactory fatigue and cross-contamination . The human nose rapidly desensitizes to this compound. If you can smell it strongly, you have likely already saturated your environment, potentially forcing a lab evacuation due to "stench" complaints from neighboring non-lab areas.
This guide prioritizes containment strategies that protect both the researcher and the facility's workflow.
Hazard Profile & Risk Assessment
Before selecting PPE, we must quantify the energy and toxicity barriers.
| Parameter | Data Point | Operational Implication |
| Flash Point | ~74°C (165°F) [Closed Cup] | Combustible Class IIIA. Not highly flammable, but vapors can travel to ignition sources if heated.[1] |
| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2] 2A, STOT SE 3 | Irritant & Harmful. Direct contact causes immediate dermatitis; inhalation causes respiratory tract inflammation. |
| Odor Threshold | Extremely Low (< 1 ppm) | High Migration Risk. Vapors penetrate standard drywall and ventilation plenums if not contained.[1] |
| Physical State | Clear to pale yellow liquid | Viscosity Warning. Oily consistency requires specific pipetting techniques to prevent dripping.[1] |
PPE Decision Matrix: The "Zone of Exposure"
PPE is not one-size-fits-all.[1][3] Use this logic flow to determine the required protection level based on your experimental volume and ventilation status.
Figure 1: PPE Selection Logic based on operational scale and risk potential.[1]
Technical Specifications for PPE
A. Hand Protection: The "Double-Glove" Protocol
Thiazoles are organic heterocycles that can permeate thin nitrile rubber. A single layer of standard exam gloves (4 mil) provides insufficient protection against saturation.
-
Primary Layer (Inner): Standard Nitrile (4 mil). Acts as the last line of defense and perspiration barrier.
-
Secondary Layer (Outer): High-Breakthrough Nitrile (minimum 6-8 mil) or Neoprene .[1]
-
Why? Thiazoles can swell natural rubber (latex), leading to rapid degradation. Nitrile offers superior chemical resistance to this class of compounds.
-
-
Critical Protocol: Change the outer glove immediately upon any splash. Change both pairs every 60 minutes of continuous handling to prevent permeation by diffusion.
B. Respiratory Protection: Combating Olfactory Fatigue
-
Engineering Control (Primary): All work must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Respirator (Secondary/Emergency): If work outside the hood is unavoidable (e.g., spill cleanup), use a Half-face or Full-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band).
-
Warning: Do not rely on smell to detect breakthrough. If you smell the "nutty" odor inside your mask, the cartridge is already saturated.
-
C. Eye & Body Protection
-
Eyes: Chemical splash goggles (indirectly vented) are superior to safety glasses because thiazole vapors are lacrimators (induce tearing).
-
Body: 100% Cotton lab coat (synthetic blends can melt if flash-ignited). For volumes >100mL, add a butyl rubber or neoprene apron.
Operational Protocol: From Receipt to Waste
Step 1: Receipt & Unpacking
-
The Trap: Packages often accumulate vapors during transit.
-
Action: Open the shipping box inside the fume hood. Inspect the bottle for "sweating" (micro-leaks) around the cap.
Step 2: Aliquoting & Transfer
-
The Problem: The high surface tension and viscosity can cause "last drop" hang-up on pipette tips, leading to drips on the bench.
-
The Fix: Use Reverse Pipetting technique.
-
Depress plunger past the first stop.
-
Aspirate liquid.
-
Dispense to the first stop only.
-
Discard the remaining liquid in the tip into the waste stream.
-
-
Containment: Perform all transfers over a disposable absorbent pad (pig mat).
Step 3: Decontamination
-
Glassware will retain the odor tenaciously.
-
Solution: Do not wash immediately in the open sink. Rinse glassware with Acetone or Ethanol inside the hood first. Collect this rinse as organic waste. Only then move to the sink for soap/water washing.
Emergency Response: Spill Management
In the event of a spill, speed is essential to prevent the odor from entering the building's HVAC return.
Figure 2: Spill Response Workflow.[1] Note the specific requirement for charcoal/vermiculite to suppress odor.
Disposal Considerations
-
Waste Stream: Segregate as Non-Halogenated Organic Solvent Waste .
-
Container: Use high-density polyethylene (HDPE) or glass containers. Ensure the cap has a chemically resistant liner (PTFE/Teflon).
-
Odor Lock: Parafilm is not sufficient for long-term storage of waste. Use electrical tape or a secondary containment bin with a latching lid to prevent the waste container from stinking up the satellite accumulation area.
References
-
PubChem. (n.d.). 2-Ethyl-4,5-dimethylthiazole (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
The Good Scents Company. (2024).[6] 4,5-dimethyl-2-ethyl thiazole Safety & Properties. Retrieved January 30, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Retrieved January 30, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
